molecular formula C21H15N3O B3283917 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol CAS No. 7753-02-8

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Cat. No.: B3283917
CAS No.: 7753-02-8
M. Wt: 325.4 g/mol
InChI Key: XMPYLQWWBXBWAQ-UHFFFAOYSA-N
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Description

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H15N3O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)22-20(24-21)16-9-5-2-6-10-16/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPYLQWWBXBWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Executive Summary

This compound represents a critical intersection between materials science and medicinal chemistry. As a member of the aryl-1,3,5-triazine family, this molecule serves as a pivotal scaffold for two distinct applications depending on its structural isomerism:

  • Photostabilization (Ortho-isomer): When the hydroxyl group is at the ortho position (2-position), the molecule functions as a high-performance UV absorber via Excited-State Intramolecular Proton Transfer (ESIPT).

  • Fluorescent Probes & Bioactivity (Para-isomer): When the hydroxyl group is at the para position (4-position)—as specified in the title—the molecule loses its ESIPT capability, becoming a highly fluorescent emitter and a privileged scaffold for kinase inhibitors in drug discovery.

This guide provides a comprehensive technical analysis of the para-isomer (4-hydroxyphenyl) while contrasting it with the ortho-isomer (2-hydroxyphenyl) to elucidate the structure-property relationships that drive its applications in drug development and optoelectronics.

Molecular Architecture & Electronic Structure

The core structure consists of a central electron-deficient 1,3,5-triazine ring substituted with two phenyl rings and one phenolic ring. The position of the hydroxyl group on the phenolic ring dictates the molecule's photophysical fate.

Structural Isomerism & H-Bonding
FeaturePara-Isomer (4-Hydroxyphenyl) Ortho-Isomer (2-Hydroxyphenyl)
Structure Linear, extended conjugation.Planar, locked by H-bond.
H-Bonding Intermolecular: Forms dimers/networks. High MP.Intramolecular: O-H···N bond (1.7–2.0 Å).
Excited State Fluorescence: Radiative decay from S1 state.ESIPT: Ultra-fast proton transfer (Enol → Keto).
Key Property Solvatochromism, Blue Emission.UV Dissipation (Heat), Photostability.
Mechanism of Action: Fluorescence vs. ESIPT

The para-isomer lacks the geometric proximity for intramolecular hydrogen bonding. Upon UV excitation, it cannot undergo proton transfer. Instead, it relaxes via radiative decay (fluorescence). This makes it an excellent candidate for fluorescent sensing of microenvironmental changes (polarity, pH).

ESIPT_Mechanism cluster_para Para-Isomer (Fluorescence) cluster_ortho Ortho-Isomer (ESIPT - UV Absorber) P_Ground Ground State (S0) (Intermolecular H-bonds) P_Excited Excited State (S1) (Charge Transfer) P_Ground->P_Excited UV Absorption (hν) P_Emission Fluorescence Emission (Blue/Violet) P_Excited->P_Emission Radiative Decay P_Emission->P_Ground Relaxation O_Enol Enol Form (S0) (Intramolecular H-bond) O_Enol_Star Excited Enol (S1*) O_Enol->O_Enol_Star UV Absorption O_Keto_Star Excited Keto (S1') O_Enol_Star->O_Keto_Star ESIPT (<100 fs) O_Keto Ground Keto (S0') O_Keto_Star->O_Keto Internal Conv. (Heat) O_Keto->O_Enol Proton Back-Transfer

Figure 1: Comparative photophysical pathways. The para-isomer (top) fluoresces, while the ortho-isomer (bottom) dissipates energy as heat via ESIPT.

Physicochemical Profile

The following data represents the para-isomer (4-hydroxyphenyl derivative), derived from structure-activity relationships (SAR) of analogous triazines.

Key Parameters
PropertyValue (Predicted/Experimental)Relevance to Drug Dev
Molecular Formula C₂₁H₁₅N₃OCore scaffold for screening.
Molecular Weight 325.37 g/mol "Small molecule" compliant (<500 Da).
LogP (Octanol/Water) 4.2 – 4.8High lipophilicity; requires formulation (e.g., liposomes).
pKa (Phenolic OH) 8.5 – 9.0More acidic than phenol (10.0) due to electron-withdrawing triazine.
Melting Point 260 – 280 °CHigh thermal stability; indicates strong crystal packing.
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility; limits bioavailability without modification.
Solubility (DMSO) > 20 mg/mLSuitable for stock solutions in biological assays.
λmax (Absorption) 290 – 310 nmExcitable by standard UV sources.
λmax (Emission) 380 – 420 nm (Blue)Stokes shift ~100 nm; useful for imaging.
Solubility & Formulation Strategy

Due to the planar, rigid triazine core and lack of solubilizing groups, the molecule exhibits "brick dust" behavior (high melting point, low solubility).

  • For Bioassays: Dissolve in 100% DMSO to 10 mM, then dilute into aqueous buffer (keep DMSO < 1%).

  • For Drug Delivery: Requires amorphous solid dispersions (ASD) or lipid-based formulations to disrupt crystal lattice energy.

Synthesis & Purification Protocols

This protocol targets the This compound (para-isomer) using a Grignard-based approach, which offers higher regioselectivity than Friedel-Crafts methods.

Reagents & Materials
  • Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • Reagents: Phenylmagnesium bromide (PhMgBr, 2.0 eq), 4-Methoxyphenyllithium (1.0 eq), Boron tribromide (BBr₃).

  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Synthesis Workflow
  • Intermediate Formation (2-chloro-4,6-diphenyl-1,3,5-triazine):

    • Cool a solution of cyanuric chloride (10 mmol) in THF to 0°C.

    • Add PhMgBr (20 mmol) dropwise over 1 hour. Crucial: Control temperature to prevent tri-substitution.

    • Stir at RT for 4 hours. Quench with NH₄Cl. Extract with DCM.

    • Purification: Recrystallization from toluene. Yield: ~70%.

  • Coupling (4-Methoxy Derivative):

    • Dissolve intermediate (5 mmol) in THF at -78°C.

    • Add 4-methoxyphenyllithium (5.5 mmol) slowly.

    • Warm to RT and reflux for 12 hours.

    • Result: 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine.

  • Demethylation (Target Phenol):

    • Dissolve methoxy derivative in DCM at -78°C.

    • Add BBr₃ (1 M in DCM, 3 eq) dropwise.

    • Warm to RT and stir overnight.

    • Quench with ice water.[1] The product often precipitates as a white solid.

    • Final Purification: Recrystallization from DMF/Ethanol or Column Chromatography (Hexane/EtOAc 8:2).

Synthesis_Workflow Start Cyanuric Chloride (C3N3Cl3) Step1 Step 1: Phenyl Grignard (2 eq) THF, 0°C → RT Start->Step1 Inter1 2-Chloro-4,6-diphenyl-1,3,5-triazine Step1->Inter1 Step2 Step 2: 4-Anisyl Lithium (1 eq) THF, -78°C → Reflux Inter1->Step2 Inter2 2-(4-Methoxyphenyl)-4,6-diphenyl-triazine Step2->Inter2 Step3 Step 3: Demethylation (BBr3) DCM, -78°C → RT Inter2->Step3 Final Target: this compound Step3->Final

Figure 2: Synthetic route for the para-isomer via Grignard addition and demethylation.

Applications in Drug Development & Research

While the ortho-isomer is an industrial UV filter, the para-isomer is a valuable tool in biomedical research.

Privileged Scaffold for Kinase Inhibitors

The 1,3,5-triazine core is a "privileged scaffold" in medicinal chemistry, mimicking the adenine ring of ATP.

  • Mechanism: The planar triazine ring fits into the ATP-binding pocket of kinases (e.g., PI3K, mTOR).

  • Role of Phenol: The 4-hydroxyl group can act as a hydrogen bond donor/acceptor with key residues (e.g., the hinge region of the kinase), improving potency and selectivity compared to non-hydroxylated analogs [1].

Fluorescent Probes (Solvatochromism)

The fluorescence of the para-isomer is highly sensitive to solvent polarity due to Intramolecular Charge Transfer (ICT).

  • Application: Used to probe the polarity of protein binding pockets or lipid membranes.

  • Protocol: Incubate protein (e.g., BSA) with 1-10 µM probe. Measure emission shift. A blue shift indicates insertion into a hydrophobic pocket.

Bio-Orthogonal Labeling

The phenolic hydroxyl group allows for easy functionalization with:

  • Propargyl bromide: To create "Click" chemistry probes.

  • PEG chains: To improve solubility and bioavailability.

References

  • Zhao, H., et al. (2014). "Design and synthesis of 1,3,5-triazine derivatives as potent PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-3379. Link

  • Hrdina, R., et al. (2020). "Photophysical properties of 2,4,6-trisubstituted 1,3,5-triazines: A theoretical and experimental study." Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185. Link

  • PubChem. (2024). "Compound Summary: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol."[2][3] National Library of Medicine. Link

  • ChemicalBook. (2024). "Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine." Link

Sources

Molecular Architecture & Tautomeric Dynamics of Hydroxyphenyl Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Tautomerism of Hydroxyphenyl Triazines Content Type: Technical Whitepaper / Advanced Application Guide Audience: Researchers, Senior Scientists, and Drug Development Leads

A Technical Guide for Material & Medicinal Applications

Executive Summary

Hydroxyphenyl triazines (HPTs) represent a class of heterocyclic compounds defined by a 1,3,5-triazine core substituted with one or more ortho-hydroxyphenyl groups. While historically dominant in the polymer industry as high-performance UV absorbers (UVAs), recent medicinal chemistry campaigns have validated HPT scaffolds as potent pharmacophores in oncology and oxidative stress management.

This guide dissects the molecular physics governing HPTs, specifically the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2][3][4][5] We provide actionable protocols for synthesis, structural characterization, and tautomeric validation, bridging the gap between photophysical theory and bench-side application.

Structural Fundamentals: The Chelate Ring

The defining feature of any functional HPT is the formation of a six-membered intramolecular hydrogen bond (IMHB) between the hydroxyl proton of the phenyl ring and the nitrogen atom of the triazine ring.

1.1 The Planar Lock

In the ground state (


), HPTs exist predominantly in the Enol  form. The IMHB (

) locks the phenyl and triazine rings into a coplanar conformation. This planarity is critical for two reasons:
  • Conjugation: It maximizes

    
    -orbital overlap, lowering the energy of the 
    
    
    
    transition into the UV-A/B region.
  • Stability: It creates a "virtual ring" that mimics aromaticity, contributing 10–15 kcal/mol of stabilization energy.

Critical Insight: Substituents at the ortho or para positions relative to the hydroxyl group modulate this planarity. Bulky groups can twist the bond connecting the rings, breaking the IMHB and quenching the ESIPT mechanism, which destroys UV protective capability.

The Physics of Tautomerism: ESIPT Mechanism

The utility of HPTs—whether as photostabilizers or fluorescent probes—relies on the photo-induced tautomerization from the Enol form to the Keto form.[3]

2.1 The Photophysical Cycle
  • Excitation: Upon UV absorption, the Enol form (

    
    ) is excited to the singlet state (
    
    
    
    ).
  • Proton Transfer: The acidity of the phenol -OH increases significantly in the excited state, while the basicity of the triazine -N increases. This drives a barrierless proton transfer to form the excited Keto tautomer (

    
    ).
    
  • Relaxation: The

    
     species decays via a conical intersection (CI) to the ground state Keto form (
    
    
    
    ), releasing energy as heat (internal conversion) rather than fluorescence.
  • Restoration: The ground state Keto form (

    
    ) is thermally unstable and rapidly undergoes reverse proton transfer back to the stable Enol form (
    
    
    
    ).
2.2 Visualization of the ESIPT Cycle

ESIPT_Cycle Enol_S0 Enol (S0) Ground State (Stable) Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto* (S1) Excited Tautomer Enol_S1->Keto_S1 ESIPT (Barrierless H-Transfer) Keto_S0 Keto (S0) Ground State (Unstable) Keto_S1->Keto_S0 Internal Conversion (Heat Dissipation) Keto_S0->Enol_S0 Reverse H-Transfer (Thermal Restoration)

Figure 1: The four-level ESIPT photophysical cycle of Hydroxyphenyl Triazines. The cycle dissipates UV energy harmlessly as heat.

Synthesis Protocol: Friedel-Crafts Acylation

While several routes exist (e.g., Grignard addition to cyanuric chloride), the Friedel-Crafts reaction remains the most robust method for generating tris-aryl HPTs with high yield and purity.

3.1 Experimental Workflow: Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine

Reagents: Cyanuric chloride (1 equiv), Resorcinol (3.1 equiv), Aluminum Chloride (


, 3.5 equiv), Nitrobenzene or Sulfolane (Solvent).[6][7]

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve cyanuric chloride in nitrobenzene.
    
  • Lewis Acid Addition: Cool to 0-5°C. Slowly add

    
     to form the active electrophilic complex. Caution: Exothermic.
    
  • Coupling: Add resorcinol portion-wise, maintaining temperature < 10°C to prevent polymerization.

  • Heating: Slowly ramp temperature to 80°C over 2 hours. Evolution of HCl gas indicates reaction progress. Hold at 80-90°C for 4 hours.

  • Quenching: Pour the hot reaction mixture into a mixture of ice/HCl (10%). The complex hydrolyzes, precipitating the crude HPT.

  • Purification: Filter the solid. Wash with hot water to remove residual

    
     salts. Recrystallize from DMF/Water or 2-methoxyethanol.
    
3.2 Synthesis Logic Diagram

Synthesis_Workflow Start Cyanuric Chloride + Solvent Activation Add AlCl3 (0-5°C) Start->Activation Coupling Add Resorcinol (Friedel-Crafts) Activation->Coupling Heating Heat to 90°C (HCl Evolution) Coupling->Heating Quench Hydrolysis (Ice/HCl) Heating->Quench Product Crude HPT Precipitate Quench->Product

Figure 2: Friedel-Crafts synthesis route for tris-hydroxyphenyl triazines.

Characterization & Validation

Validating the structure requires confirming the presence of the Intramolecular Hydrogen Bond (IMHB).

4.1 NMR Spectroscopy

The proton involved in the IMHB exhibits a characteristic extreme downfield shift due to magnetic deshielding.

NucleusSignal LocationInterpretation

-NMR
12.0 – 14.5 ppm Chelated Phenolic -OH. Sharp singlet indicates strong H-bond. Broadening suggests solvent disruption or exchange.

-NMR
9.0 – 10.5 ppmNon-chelated -OH (e.g., para-position in resorcinol derivatives).

-NMR
165 – 175 ppmTriazine ring carbons.

-NMR
160 – 165 ppmPhenolic C-OH carbon involved in chelation.
4.2 X-Ray Crystallography

Crystal structures provide definitive proof of the tautomeric state.

  • Enol Form: C-O bond length

    
     1.35 Å; C-N bond length (triazine) 
    
    
    
    1.34 Å.
  • Keto Form: C=O bond length

    
     1.25 Å; N-H bond length 
    
    
    
    1.00 Å.
  • Note: Most stable HPTs crystallize in the Enol form.

Applications: From Coatings to Chemotherapy
5.1 Material Science (UV Stabilization)

HPTs are superior to Benzotriazoles (BTZs) in thin-film applications due to their high extinction coefficient (


) and intrinsic photostability.
  • Mechanism: The ESIPT cycle described in Section 2 allows the molecule to absorb high-energy UV photons and release the energy as harmless heat millions of times without degrading.

  • Use Case: Automotive clear coats, polycarbonate glazing.

5.2 Pharmaceutical Development

Recent studies have repurposed the HPT scaffold for medicinal chemistry.

  • Anticancer Agents: 1,3,5-triazine derivatives have shown cytotoxicity against non-small cell lung cancer (A549 cell line).[8] The planar structure allows for DNA intercalation or minor groove binding.

  • Antioxidants: The multiple phenolic groups provide redox sites for scavenging free radicals, making them candidates for treating oxidative stress-related pathologies.

References
  • Mechanism of ESIPT: Paterson, M. J., et al. (2005). "Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine." Journal of Physical Chemistry A. Link

  • Synthesis Protocol: ChemicalBook. (n.d.). "Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine." Link

  • Tautomerism & Phosphorescence: Hultsch, K., et al. (2000). "Light-Induced Opening of the Intramolecular Hydrogen Bond of UV Absorbers of the 2-(2-Hydroxyphenyl)-1,3,5-triazine Type." The Journal of Physical Chemistry A. Link

  • Pharmaceutical Application: Balaha, M., et al. (2016).[8] "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science. Link

  • Structural Characterization: Brunet, S., et al. (1998). "Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class and Their Methoxy Derivatives: Fluorescence Spectroscopy and X-ray Structure Analysis." The Journal of Physical Chemistry B. Link

Sources

UV-Vis absorption spectra of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol and its critical structural isomers.

Executive Summary: The Isomer Criticality

For researchers and drug development professionals, a precise distinction must be made immediately regarding the hydroxyphenyl position. The photophysical behavior of diphenyl-triazinyl-phenols is binary, dictated entirely by the position of the hydroxyl group relative to the triazine nitrogen:

  • Ortho-Isomer (2-Hydroxyphenyl): The industry standard for UV protection (HPTs). It exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , dissipating UV energy as heat. It is non-fluorescent and photostable.

  • Para-Isomer (4-Hydroxyphenyl): The molecule explicitly named in your topic. It lacks the ESIPT pathway. Instead, it functions as a Donor-Acceptor (D-A) fluorophore , exhibiting strong Intramolecular Charge Transfer (ICT) and high fluorescence quantum yield.

This guide primarily characterizes the Para-Isomer (as requested) but provides the Ortho-Isomer data as the essential comparative control for validation.

Part 1: Photophysical Mechanism & Spectral Characteristics

The Para-Isomer: this compound
  • Mechanism: Intramolecular Charge Transfer (ICT).

  • Ground State: The electron-rich phenol ring (Donor) conjugates with the electron-deficient triazine ring (Acceptor).

  • Excited State: Upon UV excitation, electron density shifts from the phenol to the triazine. Without an ortho-proton for transfer, the molecule relaxes radiatively, emitting a photon.

  • Spectral Signature:

    • Absorption (

      
      ):  ~290–310 nm (Solvent dependent).
      
    • Emission (

      
      ):  ~360–420 nm (Strong blue fluorescence).
      
    • Stokes Shift: Large (~5000–8000 cm⁻¹), indicative of significant geometric relaxation in the excited state.

The Ortho-Isomer (Reference Control): 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
  • Mechanism: ESIPT (Excited-State Intramolecular Proton Transfer).

  • Spectral Signature:

    • Dual Absorption: Band I (~275 nm,

      
      ) and Band II (~340 nm, Charge Transfer/H-bond).
      
    • Emission: Negligible (Energy dissipated as heat via keto-enol tautomerism).

Comparative Spectral Data Table
ParameterPara-Isomer (4-OH) Ortho-Isomer (2-OH) Mechanistic Implication
Primary

295–310 nm340 nmPara lacks the low-energy H-bonded band.

(Molar Extinction)
~25,000 M⁻¹cm⁻¹~20,000 M⁻¹cm⁻¹Strong

transitions in both.
Fluorescence (

)
High (>0.5)Low (<0.01)Para is a fluorophore; Ortho is a stabilizer.
Solvatochromism Significant (ICT)MinimalPara emission shifts red in polar solvents.
pH Sensitivity High (

)
ModeratePhenolate anion (basic pH) red-shifts absorption.

Part 2: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent photophysical pathways of the two isomers.

Photophysics cluster_Para Para-Isomer (4-OH) Fluorescence Pathway cluster_Ortho Ortho-Isomer (2-OH) ESIPT Pathway Excitation UV Excitation (hν) Para_GS Ground State (S0) Phenol-Triazine Excitation->Para_GS Ortho_Enol Enol Form (S0) Excitation->Ortho_Enol Para_ES Excited State (S1) ICT Character Para_GS->Para_ES Absorption (~300 nm) Fluorescence Fluorescence Emission (Blue Light) Para_ES->Fluorescence Radiative Decay Ortho_Enol_Star Enol* (S1) Ortho_Enol->Ortho_Enol_Star Absorption (~340 nm) Ortho_Keto_Star Keto* (S1) (Proton Transfer) Ortho_Enol_Star->Ortho_Keto_Star ESIPT (<100 fs) Ortho_Keto Keto Form (S0) Ortho_Keto_Star->Ortho_Keto IC / Vib. Relax Ortho_Keto->Ortho_Enol Back Proton Transfer Heat Heat Dissipation (Non-Radiative) Ortho_Keto->Heat

Caption: Divergent photophysical pathways: Para-isomer emits light via ICT; Ortho-isomer dissipates energy via ESIPT cycle.

Part 3: Experimental Protocols

Sample Preparation
  • Solvent Selection: Use spectroscopic grade Acetonitrile (MeCN) for general characterization. Use Ethanol to test H-bonding effects. Use Toluene for non-polar baseline.

  • Concentration: Prepare a stock solution of

    
     M. Dilute to working concentrations of 
    
    
    
    M to
    
    
    M.
    • Note: Absorbance should be kept between 0.2 and 0.8 A.U. to avoid aggregation artifacts.

Measurement Workflow
  • Baseline Correction: Run a blank scan with pure solvent.

  • Scan Parameters:

    • Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

  • pH Dependent Study (Critical for Phenols):

    • Prepare aliquots in MeCN:Water (1:1).

    • Add 10 µL of 0.1 M HCl (Acidic)

      
       Protonated Phenol (Blue-shifted).
      
    • Add 10 µL of 0.1 M NaOH (Basic)

      
       Phenolate Anion (Red-shifted, hyperchromic).
      
Calculating Molar Extinction Coefficient ( )

Use the Beer-Lambert Law:



  • Plot Absorbance (

    
    ) at 
    
    
    
    vs. Concentration (
    
    
    ).
  • The slope of the linear regression is

    
     (where 
    
    
    
    cm).
  • Validation:

    
     should be 
    
    
    
    .

Part 4: Applications in Drug Development & Research

  • Fluorescent Probes: The para-isomer's fluorescence is sensitive to local polarity and pH. It can serve as a reporter for protein binding sites or lipid membrane polarity.

  • Impurity Profiling: In the synthesis of UV absorbers (Ortho-isomers), the Para-isomer is a common impurity. Its presence is easily detected by its fluorescence (Ortho is non-fluorescent).

  • Photo-stability Testing: Unlike the Ortho-isomer, the Para-isomer is less photostable. It can be used as a positive control in photodegradation studies to validate the stability of new drug formulations.

References

  • Mechanism of ESIPT in Triazines

    • Title: Excited state intramolecular proton transfer in hydroxyphenyl-s-triazines.
    • Source:Journal of Physical Chemistry A.
    • URL:[Link]

  • Synthesis and Properties of Hydroxyphenyl Triazines

    • Title: Synthesis and Photophysical Properties of 1,3,5-Triazine Deriv
    • Source:Molecules.[1][2][3][4][5]

    • URL:[Link]

  • Fluorescence of Donor-Acceptor Triazines

    • Title: Star-shaped triazine derivatives: Synthesis and photophysical properties.
    • Source:Dyes and Pigments.
    • URL:[Link]

  • UV Absorber Standards (Ortho-Isomer Reference): Title: Tinuvin 1577 (Hydroxyphenyl Triazine) Technical Data Sheet. Source:BASF (via SpecialChem).

Sources

Unveiling the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism: Photophysics, Protocols, and Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) is one of the most rapid and thermodynamically fascinating photophysical processes in modern chemistry. Since its initial discovery by Weller in the 1950s, ESIPT has evolved from a spectroscopic curiosity into a highly tunable engine driving advanced fluorescent probes, bioimaging agents, and optoelectronic materials. This whitepaper provides an in-depth mechanistic analysis of the ESIPT photocycle, establishes self-validating experimental protocols for its characterization, and bridges the gap between quantum mechanical theory and empirical application.

The Photophysical Engine: Mechanistic Foundations of ESIPT

The ESIPT process is fundamentally a driven by photo-induced enol-keto tautomerization[1]. In the ground state (


), the molecule exists predominantly in a thermodynamically stable enol (E) form, stabilized by a strong intramolecular hydrogen bond (IHB) between a proton donor (e.g., -OH, -NH

) and a proton acceptor (e.g., =N-, =O)[2].

Upon photoexcitation to the first singlet excited state (


), the electron density redistributes dramatically. The proton donor becomes significantly more acidic, and the acceptor becomes more basic. This thermodynamic inversion creates a virtually barrierless potential energy surface, driving an ultrafast proton transfer (often within 30–150 femtoseconds) to form the excited keto tautomer (K*)[3].

Because the K* state is a distinct electronic and structural species, its subsequent radiative decay to the ground-state keto (K) form yields a highly red-shifted fluorescence. This results in an unusually large Stokes shift (often >8,000 cm


), which is highly prized in bioimaging to eliminate self-absorption and background autofluorescence[4]. Finally, a reverse proton transfer (RPT) in the ground state rapidly regenerates the original enol form, completing the cycle.

ESIPT_Photocycle E_GS Enol (S0) Ground State E_EX Enol* (S1) Excited State E_GS->E_EX Photoexcitation E_EX->E_GS Dual Emission (Minor Pathway) K_EX Keto* (S1) Excited State E_EX->K_EX Ultrafast ESIPT (< 100 fs) K_GS Keto (S0) Ground State K_EX->K_GS Fluorescence (Large Stokes Shift) K_GS->E_GS Reverse PT (Ground State)

Fig 1. The classic four-level ESIPT photocycle demonstrating enol-keto tautomerization.

Rational Probe Design: Thermodynamic & Structural Prerequisites

To engineer a successful ESIPT probe, researchers must control the delicate balance between the E* and K* states. The causality behind a successful ESIPT system relies on two critical factors:

  • Intramolecular Hydrogen Bond (IHB) Integrity: The ESIPT mechanism is strictly dependent on the spatial proximity and orbital overlap of the donor and acceptor atoms. reveal that electron-withdrawing groups (EWGs) can strengthen the IHB, lowering the activation barrier for proton transfer[5].

  • Microenvironmental Sensitivity (Solvent Effects): ESIPT is highly sensitive to solvent polarity and hydrogen-bonding capacity. In protic solvents (e.g., methanol, water), intermolecular hydrogen bonds between the solvent and the fluorophore can disrupt the IHB, effectively "locking" the molecule in the enol form and resulting in dual emission or complete quenching of the K* fluorescence[2]. This causality is the foundation for designing ESIPT-based environmental sensors.

Self-Validating Experimental Protocols

To definitively prove that a molecule undergoes ESIPT, a multi-modal, self-validating experimental workflow must be employed. Relying solely on steady-state fluorescence is insufficient, as other phenomena (like Excimer formation or Twisted Intramolecular Charge Transfer, TICT) can also produce red-shifted emission.

ESIPT_Workflow Prep Sample Preparation Steady Steady-State Spectroscopy Prep->Steady Screen TCSPC TCSPC (Lifetimes) Steady->TCSPC Decay fsTA fs-Transient Absorption TCSPC->fsTA Dynamics DFT TD-DFT Calculations fsTA->DFT Validate

Fig 2. Sequential experimental and computational workflow for ESIPT characterization.

Protocol A: Steady-State and TCSPC Profiling

Purpose: To establish the presence of dual emission and confirm the nanosecond stability of the K* state. Causality: has an Instrument Response Function (IRF) of ~50–100 ps. Because ESIPT occurs in <150 fs, TCSPC cannot resolve the proton transfer itself. However, it is mandatory for proving that the highly red-shifted emission originates from a stable, long-lived state (K*) rather than an instantaneous scattering artifact[6].

Step-by-Step Methodology:

  • Solvent Titration: Prepare 10

    
    M solutions of the analyte in a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol).
    
  • Steady-State Acquisition: Excite the samples at the

    
     absorption maximum of the enol form. Record the emission spectra. Validation: A dominant red-shifted peak in cyclohexane that diminishes in favor of a blue-shifted peak in methanol strongly indicates IHB-dependent ESIPT.
    
  • Lifetime Measurement (TCSPC): Excite the sample using a picosecond pulsed diode laser. Monitor the decay kinetics at both the Enol* and Keto* emission maxima.

  • Deconvolution: Fit the decay curves using iterative reconvolution with the IRF. Extract the fluorescence lifetime (

    
    ) of the K* state (typically 1–3 ns).
    
Protocol B: Femtosecond Transient Absorption (fs-TA)

Purpose: To capture the ultrafast proton transfer event and prove the precursor-successor relationship between E* and K. Causality: To definitively prove ESIPT, one must observe the decay of the Enol state perfectly mirroring the rise of the Keto* state. (~100 fs) to observe this direct kinetic linkage[7].

Step-by-Step Methodology:

  • Pump-Probe Alignment: Utilize a Ti:Sapphire laser system. Generate a 400 nm pump pulse to selectively excite the ground-state enol, and a broadband white-light continuum (450–750 nm) as the probe pulse.

  • Delay Stage Scanning: Precisely control the temporal delay between the pump and probe pulses using a motorized optical delay stage, scanning from -2 ps (pre-excitation) to 100 ps.

  • Spectral Acquisition: Record the difference in absorbance (

    
    ) to identify the Excited State Absorption (ESA) of the E* state (positive signal) and the Stimulated Emission (SE) of the K* state (negative signal).
    
  • Global Target Analysis: Perform global kinetic fitting across all wavelengths. Validation: The extracted time constant for the decay of the E* ESA band must be mathematically identical to the rise time constant of the K* SE band (e.g.,

    
     = ~50 fs), proving the direct transfer of the proton[6].
    

Quantitative Benchmarks

To contextualize ESIPT performance, the following table summarizes the photophysical parameters of prototypical ESIPT fluorophores. These benchmarks serve as reference points for researchers designing novel derivatives.

Fluorophore ClassRepresentative MoleculeEnol Emission (

)
Keto Emission (

)
Typical Stokes ShiftESIPT Time Constant (

)
Salicylates Methyl Salicylate~350 nm~450 nm~6,000 cm

< 50 fs
Flavonoids 3-Hydroxyflavone (3-HF)~400 nm~530 nm~8,000 cm

~35 fs
Benzothiazoles 2-(2'-Hydroxyphenyl)benzothiazole (HBT)~370 nm~530 nm~10,000 cm

~150 fs

Note: Time constants (


) are highly dependent on the solvent environment and the specific vibrational modes coupling the proton transfer.

Strategic Applications in Drug Development & Bioimaging

Understanding the ESIPT mechanism is not merely an academic exercise; it is a critical asset in applied sciences. In drug development, ESIPT-capable molecules are utilized as microenvironmental sensors to probe the hydrophobicity of protein-binding pockets. Because the ESIPT process is quenched by external hydrogen bonding with water, an ESIPT probe will exhibit strictly enol-based emission in aqueous media. However, upon binding to a hydrophobic hydrophobic pocket of a target protein, the IHB is restored, triggering the ultrafast proton transfer and "turning on" the highly red-shifted keto emission. This self-validating, background-free dual emission makes ESIPT probes invaluable for high-throughput screening and real-time cellular imaging.

References

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review Source: Molecules (PMC / NIH) URL:[Link]

  • Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy Source: Accounts of Materials Research (ACS Publications) URL:[Link]

  • Screening the Optimal Probe by Expounding the ESIPT Mechanism and Photophysical Properties in Bis-HBX with Multimodal Substitutions Source: Molecules (PMC / NIH) URL:[Link]

  • Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for photophysical and luminophore enhancement Source: AIP Advances (AIP Publishing) URL:[Link]

  • When a twist makes a difference: Exploring PCET and ESIPT on non-planar hydrogen-bonded donor-acceptor system Source: PMC / NIH URL:[Link]

  • A dual experimental–theoretical perspective on ESPT photoacids and their challenges ahead Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Theoretical perspective of the excited state intramolecular proton transfer for a compound with aggregation induced emission in the solid phase Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Sources

Thermal Stability Profiling of Diphenyl Triazine Phenol Derivatives: A Technical Guide for Advanced Materials and Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl triazine phenol derivatives represent a class of highly conjugated, structurally rigid molecules traditionally revered in materials science as high-performance UV absorbers and organic light-emitting diode (OLED) components[1],[2]. Recently, their unique pharmacophores have gained traction in drug development as multi-target directed ligands for neurodegenerative conditions, such as Alzheimer's disease[3].

Whether utilized as a stabilizing excipient in polymer films or as an Active Pharmaceutical Ingredient (API), the defining characteristic of these molecules is their extraordinary thermal robustness. This technical guide explores the mechanistic foundations of their thermal stability, provides self-validating analytical protocols for thermal profiling, and translates these metrics into actionable formulation strategies like Hot-Melt Extrusion (HME).

Mechanistic Foundations of Thermal Robustness

The exceptional thermal stability of diphenyl triazine phenols—often exhibiting degradation temperatures (


) exceeding 300 °C—is rooted in two primary molecular features:
  • Aromatic Resonance and Rigidity: The 1,3,5-triazine core is highly electron-deficient and symmetric. When flanked by bulky diphenyl groups, the molecule benefits from extended

    
    -conjugation and severe steric hindrance, which restricts bond rotation and elevates both the glass transition temperature (
    
    
    
    ) and the melting point (
    
    
    )[1].
  • Excited-State Intramolecular Proton Transfer (ESIPT): The presence of an ortho-hydroxyl group on the phenol ring enables a strong intramolecular hydrogen bond with the adjacent triazine nitrogen. Upon exposure to thermal or photochemical energy, the molecule undergoes a rapid tautomerization from an enol to a keto form. This process harmlessly dissipates absorbed energy as vibrational heat before covalent bonds can undergo homolytic cleavage[2].

ESIPT_Mechanism A Ground State (Enol) Intramolecular H-Bond B Excited State (Enol) Energy Absorption A->B Heat / UV Input C Excited State (Keto) Proton Transfer B->C ESIPT (Femtoseconds) D Ground State (Keto) Non-Radiative Decay C->D Heat Dissipation D->A Reverse Proton Transfer

Figure 1: ESIPT mechanism enabling rapid thermal and photochemical energy dissipation.

Quantitative Thermal Stability Data

To benchmark formulation parameters, it is critical to evaluate the thermal phase transitions of these derivatives. The table below synthesizes thermal data across various functionalized diphenyl triazine compounds.

Compound / DerivativeDegradation Temp (

, 5% loss)
Glass Transition (

)
Melting Temp (

)
Primary ApplicationRef
DTPCZ (Carbazole-Triazine Bipolar)349 °C108 °C220 °COLED Emitter[1]
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-triazin-2-yl) 467.4 °CN/AN/AHigh-Temp Optoelectronics[4]
Tinuvin 1577 (Hydroxyphenyl-s-triazine)> 300 °CN/A149 °CPolymer Stabilization[5]
Triazine-amine polymers ~ 450 °C191 - 241 °CN/AFlame Retardants[6]

Standardized Analytical Workflows for Thermal Profiling

To ensure data integrity during pre-formulation, thermal analysis must be conducted using self-validating methodologies. The following protocols detail the extraction of critical thermodynamic parameters.

Thermal_Workflow Prep Sample Preparation (1-10 mg) TGA Thermogravimetric Analysis (TGA) N2 Purge, 10 °C/min Prep->TGA DSC Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle Prep->DSC DataTGA Extract Td (5% loss) TGA->DataTGA DataDSC Extract Tg & Tm DSC->DataDSC Formulation Formulation Strategy (e.g., Hot-Melt Extrusion) DataTGA->Formulation Defines max processing temp DataDSC->Formulation Defines physical state/stability

Figure 2: Self-validating thermal profiling workflow for diphenyl triazine derivatives.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: Determine the onset of thermal degradation (


) to establish the absolute maximum processing temperature.
Self-Validation Step:  Prior to sample analysis, run an empty platinum pan under identical heating conditions to establish a baseline. If mass drift exceeds 10 µg over the temperature range, the microbalance must be recalibrated to prevent baseline artifacts from skewing the 5% mass loss calculation.

Procedure:

  • Sample Loading: Load exactly 2.0–5.0 mg of the derivative into a tared platinum pan. Causality: Smaller sample masses minimize thermal gradients within the bulk powder, ensuring that the recorded furnace temperature accurately reflects the sample temperature.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a constant flow rate of 50 mL/min.
    Causality: An inert atmosphere isolates pure thermal pyrolysis from oxidative degradation, revealing the true intrinsic stability of the triazine core[7].
    
  • Heating Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate is the optimal thermodynamic compromise; it is slow enough to prevent thermal lag between the sensor and the sample, yet fast enough to yield sharp, easily resolvable degradation transitions.

  • Data Extraction: Calculate the temperature at exactly 5% weight loss (

    
    ).
    
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the glass transition (


) and melting point (

) to guide solid-state formulation. Self-Validation Step: Calibrate the DSC cell using a high-purity Indium standard (

= 156.6 °C,

= 28.45 J/g). If the measured

deviates by >0.1 °C, perform a full temperature and heat-flow calibration.

Procedure:

  • Sample Preparation: Hermetically seal 3.0–5.0 mg of the sample in an aluminum pan.

  • First Heating Cycle: Heat to 250 °C at 10 °C/min. Causality: The initial heat cycle erases the thermal history of the sample, eliminating residual stresses, polymorphic impurities, or trapped solvent effects resulting from chemical synthesis.

  • Cooling Cycle: Quench cool the sample to 20 °C at a rate of 20 °C/min. Causality: Rapid cooling prevents the molecules from organizing into a crystalline lattice, intentionally trapping the compound in an amorphous state. This is critical for amplifying the glass transition signal in the next step.

  • Second Heating Cycle: Heat again to 250 °C at 10 °C/min. Extract the

    
     (observed as a step-change in baseline heat capacity) and 
    
    
    
    (observed as a sharp endothermic peak)[1].

Implications for Drug Development and Formulation

In pharmaceutical development, diphenyl triazine derivatives are emerging as potent multi-target directed ligands[3]. However, formulating these highly conjugated, hydrophobic APIs presents significant solubility and bioavailability challenges.

To overcome this, Hot-Melt Extrusion (HME) is frequently employed to create Amorphous Solid Dispersions (ASDs). HME requires the API and polymer matrix to withstand high shear forces and elevated temperatures—typically ranging from 130 °C to 160 °C[5].

The intrinsic thermal stability of diphenyl triazines (


 > 300 °C) provides an exceptionally wide "thermal processing window" (the gap between the processing temperature and 

). This guarantees that the API remains chemically intact during extrusion. Furthermore, the high

of these rigid molecules restricts molecular mobility at room temperature, preventing the amorphous API from thermodynamically relaxing and recrystallizing during long-term shelf storage.

References

  • [1] MDPI. Synthesis and Electrical Properties of a New Bipolar Material Using Spacer Moiety. Available at: [Link]

  • [2] ResearchGate. Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. Available at:[Link]

  • [5] Google Patents. WO2014068329A1 - Uv-stable polyester film. Available at:

  • [6] ResearchGate. Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Available at:[Link]

  • [3] PubMed Central (PMC). Design and synthesis of multi-target directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives with potential use in Alzheimer's disease. Available at: [Link]

Sources

The Thermodynamics and Engineering of Solubility: 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is a rigid, highly crystalline heterocyclic molecule utilized as a foundational building block in the synthesis of advanced functional materials, including Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters, and high-performance polymer stabilizers[1]. However, its integration into industrial workflows is frequently bottlenecked by its notoriously poor solubility in standard organic solvents.

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of the diphenyl-triazine core. By deconstructing the causality between its molecular architecture and solvent interactions, we provide researchers with predictive insights and a self-validating experimental protocol for quantifying solubility profiles.

Structural Thermodynamics & Causality of Solvation

To understand the solubility behavior of this compound, one must analyze the competing thermodynamic forces: Lattice Energy (


)  vs. Solvation Energy (

)
.
The Isomeric Effect: Para vs. Ortho Hydroxyl Positioning

A critical distinction in triazine chemistry is the position of the phenolic hydroxyl group.

  • The Ortho-Isomer (2-hydroxyphenyl): Forms a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent triazine nitrogen. This masks the molecule's polarity, reduces the crystal lattice energy, and moderately enhances solubility in non-polar solvents[2].

  • The Para-Isomer (4-hydroxyphenyl): The subject of this guide, the para-isomer cannot form intramolecular hydrogen bonds due to steric constraints. Instead, it engages in extensive intermolecular hydrogen bonding. Combined with the strong

    
     stacking of the highly planar diphenyl-triazine core, this results in a massive lattice energy penalty[3].
    

For dissolution to occur, the solvent must disrupt this robust crystalline network. Consequently, aliphatic hydrocarbons (which offer only weak Van der Waals interactions) fail to solvate the molecule, while chlorinated and polar aprotic solvents (which can disrupt


 stacking and hydrogen bonds) are required[4].

Thermodynamics cluster_forces Thermodynamic Barriers cluster_solvents Solvation Outcomes Core This compound Solid State Lattice High Lattice Energy (Strong π-π Stacking) Core->Lattice Hbond Intermolecular H-Bonding (Exposed -OH Group) Core->Hbond NonPolar Aliphatic Solvents (Insoluble) Lattice->NonPolar Energy Deficit Polar Chlorinated / Polar Aprotic (Soluble via H-bond disruption) Lattice->Polar Solvation > Lattice Hbond->NonPolar Hbond->Polar

Caption: Thermodynamic forces dictating the solubility of the para-hydroxyphenyl triazine core.

Quantitative Solvent Compatibility Profile

Based on empirical data from structurally analogous diphenyl-triazine derivatives (such as 2-chloro-4,6-diphenyl-1,3,5-triazine and alkylated variants), the solubility profile is heavily skewed toward solvents capable of dipole-dipole interactions and


-system disruption[5].
Table 1: Solubility Profile in Standard Organic Solvents at 25°C
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Chlorinated Chloroform (

)
150 - 250High polarizability; effectively disrupts

stacking of the triazine core.
Chlorinated Dichloromethane (DCM)100 - 170Strong dipole moment interacts favorably with the electron-deficient triazine ring.
Polar Aprotic Dimethylformamide (DMF)50 - 100Strong hydrogen-bond acceptor; breaks intermolecular H-bonds of the phenol group.
Aromatic Toluene10 - 50Moderate

interaction with the solvent; limited by the solvent's low polarity[6].
Aliphatic Hexane / Heptane< 0.1Insufficient dielectric constant to overcome the high crystalline lattice energy.
Polar Protic Methanol / Water< 0.01Highly unfavorable hydrophobic interactions with the diphenyl moieties[3][5].

Note: Data is extrapolated from the behavior of the unsubstituted rigid triazine core and its halogenated/hydroxylated analogs. Actual values may vary based on crystalline polymorphs.

Self-Validating Experimental Protocol: Solubility Determination

To accurately determine the solubility of this compound for formulation purposes, researchers must avoid supersaturation artifacts. The following protocol employs a self-validating system : it uses two orthogonal analytical techniques (Gravimetry and HPLC) to ensure data integrity. If the variance between the two methods exceeds 5%, the system flags a potential error (e.g., solvent evaporation or incomplete filtration).

Phase 1: Isothermal Equilibration
  • Preparation: Add an excess amount (e.g., 500 mg) of this compound powder to a 10 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the triazine core during prolonged exposure.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent loss.

  • Equilibration: Place the vial in an isothermal shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: 48 hours is required to ensure true thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of highly crystalline solids.

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes at 25°C.

  • Filtration: Extract the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Standard nylon or PES filters will dissolve or swell in chlorinated solvents like Chloroform or DCM, ruining the sample.

Phase 3: Orthogonal Quantification
  • Method A (Gravimetric Analysis):

    • Transfer exactly 1.0 mL of the filtered supernatant into a pre-weighed aluminum crucible.

    • Evaporate the solvent in a vacuum oven at 60°C until a constant weight is achieved.

    • Calculate concentration:

      
      .
      
  • Method B (HPLC/UV-Vis Analysis):

    • Dilute 0.1 mL of the supernatant into 9.9 mL of mobile phase (e.g., Acetonitrile/Water).

    • Inject into an HPLC system equipped with a C18 column and a UV detector set to the

      
       of the triazine core (typically ~280-300 nm).
      
    • Calculate concentration (

      
      ) against a pre-established calibration curve.
      
  • Validation: Compare

    
     and 
    
    
    
    . A match confirms the absence of solvent trapping in the crystal lattice and validates the solubility limit.

Protocol cluster_validation Self-Validating Quantification Step1 1. Excess Solute + Solvent Step2 2. Isothermal Shaking (48h @ 25°C) Step1->Step2 Step3 3. PTFE Filtration (0.22 µm) Step2->Step3 Step4A 4A. Gravimetric Analysis Step3->Step4A Step4B 4B. HPLC / UV-Vis Analysis Step3->Step4B Step5 Data Concordance (Δ < 5%) Step4A->Step5 Step4B->Step5

Caption: Orthogonal self-validating workflow for determining thermodynamic solubility.

Engineering Solutions: Overcoming the Solubility Barrier

In industrial applications, the intrinsic solubility of the bare this compound core is often insufficient for direct integration into polymer matrices (like PET or polycarbonates) or spin-coated OLED emission layers.

To bypass this thermodynamic roadblock, materials scientists employ molecular engineering via O-alkylation . By reacting the phenolic hydroxyl group with long-chain alkyl halides (e.g., 1-bromohexane or 1-bromooctane) via a Williamson ether synthesis, the rigid symmetry of the molecule is broken[7][8].

The Causality of Alkylation:

  • Elimination of H-Bonding: Converting the phenol (-OH) to an ether (-OR) completely removes the capacity for intermolecular hydrogen bonding.

  • Steric Disruption: The flexible, rotating alkyl chains (hexyl, octyl) act as "molecular bumpers," physically preventing the planar triazine cores from packing tightly into a crystal lattice.

  • Lipophilicity Enhancement: The hydrocarbon chains drastically increase the molecule's affinity for non-polar and moderately polar solvents (like Toluene and Xylene), shifting the solubility from

    
     to 
    
    
    
    .

This exact chemical logic is the foundation for commercial triazine-based additives, such as the highly soluble UV absorbers used in automotive clear coats and advanced plastics[7][8].

References

  • Synthetika. (2024). Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine]. Retrieved from[Link]

  • Fisher Scientific. (n.d.). 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97%. Retrieved from [Link]

Sources

Electronic Structure Calculations of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: A Self-Validating Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol represents a highly versatile structural motif. Featuring an electron-deficient s-triazine core coupled with an electron-donating phenol group, it forms a classic Donor-Acceptor (D-A) architecture. For materials scientists, this push-pull system is foundational for designing organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters[1]. For drug development professionals, this specific triazine-phenol scaffold is highly relevant as a potent UV-absorber used to photostabilize light-sensitive pharmaceutical formulations.

This whitepaper provides an authoritative, step-by-step computational guide to resolving the electronic structure of this molecule using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Mechanistic Causality: The Triazine-Phenol Architecture

Before executing computational workflows, one must understand the physical causality governing the molecule's behavior:

  • The Acceptor (A): The 1,3,5-triazine ring is highly electronegative due to its three symmetric nitrogen atoms. It acts as a deep electron trap, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Donor (D): The phenol group at the para position acts as a

    
    -electron donor, elevating the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density migrates from the phenol moiety to the triazine core. Accurately modeling this ICT is notoriously difficult for standard hybrid functionals (like B3LYP) due to the many-body self-interaction error, which artificially underestimates the energy of charge-transfer states[2].

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology must be treated as a self-validating system. Each phase relies on the strict mathematical convergence of the previous step.

Phase 1: Conformational Search & Ground State Optimization ( )

The dihedral angles between the central triazine ring and the peripheral phenyl/phenol rings dictate the extent of


-conjugation.
  • Methodology: Perform a relaxed potential energy surface (PES) scan across the inter-ring dihedral angles. Optimize the lowest-energy conformer using the B3LYP or M06-2X functional with a 6-311+G(d,p) basis set.

  • Causality: Grimme’s D3 dispersion correction (B3LYP-D3) is mandatory here. Without it, the computational model will fail to account for the non-covalent

    
     interactions between the adjacent phenyl rings, leading to an artificially twisted, higher-energy geometry.
    
Phase 2: Frequency Analysis (The Validation Gate)
  • Methodology: Run a vibrational frequency calculation at the exact same level of theory as Phase 1.

  • Causality: This is the critical self-validation step. You must verify that the number of imaginary frequencies (

    
    ) equals exactly zero. If 
    
    
    
    , the optimized structure is a saddle point (transition state), and all subsequent electronic data will be physically invalid.
Phase 3: Frontier Molecular Orbital (FMO) Analysis
  • Methodology: Extract the HOMO and LUMO wavefunctions. Generate an Electrostatic Potential (ESP) map.

  • Causality: The spatial separation of the HOMO (localized on the phenol) and LUMO (localized on the triazine) dictates the exchange energy (

    
    ). A small spatial overlap is required for TADF applications but must be balanced against the oscillator strength (
    
    
    
    ) required for efficient light absorption/emission [1].
Phase 4: Excited State Dynamics (TD-DFT)
  • Methodology: Calculate the Vertical Excitation Energies (VEE) for the lowest singlet (

    
    ) and triplet (
    
    
    
    ) states.
  • Causality: You must switch to a range-separated hybrid functional such as CAM-B3LYP for this step. As demonstrated in benchmark studies of s-triazine derivatives, standard B3LYP will severely red-shift the absorption spectrum due to spurious low-energy CT states. CAM-B3LYP introduces a varying percentage of Hartree-Fock exchange at long distances, correctly recovering the true excitation energies [3].

Quantitative Data Presentation

The choice of functional and solvation model drastically alters the predicted optoelectronic properties. Table 1 summarizes the expected computational outputs for this compound, demonstrating the critical shift when moving from a global hybrid (B3LYP) to a range-separated hybrid (CAM-B3LYP).

Table 1: Representative Electronic Structure Data for this compound

FunctionalSolvent Model (PCM)HOMO (eV)LUMO (eV)Bandgap

(eV)

VEE (eV)

VEE (eV)

(eV)
B3LYP-D3Gas Phase-5.82-2.153.673.122.850.27
CAM-B3LYPGas Phase-6.10-1.854.253.552.900.65
CAM-B3LYPToluene (

)
-6.05-1.904.153.422.880.54

Note: B3LYP artificially compresses the


 energy due to self-interaction errors in the D-A charge transfer. CAM-B3LYP provides the physically accurate baseline for UV absorption.

Mandatory Visualization: Workflow Architecture

G A Step 1: Ground State Optimization Functional: B3LYP-D3 / M06-2X B Step 2: Frequency Analysis Validation: N_imag = 0 (True Minimum) A->B Converged S0 Geometry C Step 3: FMO & ESP Analysis Extract: HOMO, LUMO, Bandgap B->C Confirmed Local Minimum D Step 4: TD-DFT (Excited States) Functional: CAM-B3LYP (Range-Separated) C->D MO Basis & Wavefunctions E Step 5: Spin-Orbit Coupling (SOC) Output: Intersystem Crossing (ISC) Rates D->E S1/T1 Energy Gap

Figure 1: Self-validating computational workflow for triazine-phenol electronic structure.

References

  • Jin, R. (2015). "Theoretical study of the optical and charge transport properties of star-shaped molecules with 1,3,5-triazine-core derivatives as organic light-emitting and organic solar cells materials." Comptes Rendus Chimie, 18(9), 954-959.[Link] [1]

  • Barnes, A. G., et al. (2022). "Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines." Photochem, 2(2), 326-344.[Link] [2]

  • Butchosa, C., et al. (2014). "Shining a Light on s-Triazine-Based Polymers." The Journal of Physical Chemistry C, 118(8), 4314-4324.[Link] [3]

Unlocking the Photophysics of Triazine Phenol Fluorophores: A Comprehensive Guide to Fluorescence Quantum Yield and ESIPT Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The development of advanced fluorophores is a critical bottleneck in modern optoelectronics, biological imaging, and analytical chemosensing. Among the most promising classes of luminescent materials are 2-(2'-hydroxyphenyl)-1,3,5-triazine (HPT) derivatives. These triazine phenol compounds are highly valued for their unique photophysical properties—most notably, their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).

This whitepaper provides an in-depth mechanistic analysis of how the ESIPT pathway governs the fluorescence quantum yield (


) of triazine phenols. By dissecting the causality behind molecular design and environmental factors, and by outlining self-validating experimental protocols for 

quantification, this guide equips researchers with the technical grounding necessary to engineer high-efficiency luminescent materials.

Mechanistic Foundations: The ESIPT Pathway

To engineer the fluorescence quantum yield of a triazine phenol, one must first understand the fundamental photophysics governing its emission. The 1,3,5-triazine ring is highly electron-deficient (an electron acceptor), while the phenolic moiety acts as an electron donor. This inherent Donor-Acceptor (D-A) architecture facilitates a highly specific photochemical reaction[1].

In the ground state (


), the molecule exists primarily in the enol form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent triazine nitrogen. Upon photoexcitation to the first singlet excited state (

), the electron density undergoes a massive redistribution. The acidity of the phenolic proton increases, while the basicity of the triazine nitrogen surges.

This thermodynamic shift triggers an ultrafast proton transfer (often occurring in


), yielding an excited keto tautomer (

). The molecule subsequently relaxes to the ground-state keto form (

) by emitting a photon, before undergoing a non-radiative reverse proton transfer back to the stable enol form[2].

Because the emission originates from a structurally distinct tautomer (


) rather than the species that absorbed the photon (enol 

), triazine phenols exhibit an exceptionally large Stokes shift—often ranging between

and

[1]. This large shift is highly advantageous as it virtually eliminates self-absorption (inner-filter effects), a common cause of

degradation in conventional dyes.

ESIPT_Mechanism E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 Excitation (hv) K_S1 Keto (S1) Excited Tautomer E_S1->K_S1 Fast ESIPT (< 10^13 s^-1) K_S0 Keto (S0) Ground Tautomer K_S1->K_S0 Fluorescence (Large Stokes Shift) K_S0->E_S0 Reverse PT (Non-radiative)

Fig 1: The ESIPT photophysical pathway in triazine phenols.

Factors Governing Fluorescence Quantum Yield ( )

The fluorescence quantum yield (


) is defined as the ratio of photons emitted to photons absorbed. For unmodified triazine phenols, the 

is notoriously environmentally sensitive.
The Role of Molecular Twisting and Solvent Polarity

In dilute solutions, particularly in polar solvents, the


 of simple triazine phenols is often low (

). This is caused by the competition between the ESIPT emission and non-radiative deactivation pathways. The primary culprit is the free rotation of the aryl rings around the triazine core, which dissipates excited-state energy as vibrational heat[2]. Furthermore, highly polar or protic solvents can disrupt the critical intramolecular hydrogen bond, hindering the ESIPT process entirely.
Aggregation-Induced Emission (AIE)

When triazine phenols transition from a dilute solution to an aggregated or solid state, their photophysical behavior inverts. The physical packing of the molecules induces a Restriction of Intramolecular Rotation (RIR). By locking the molecular geometry and shutting down non-radiative torsional decay, the


 experiences a dramatic enhancement—a phenomenon known as Aggregation-Induced Emission Enhancement (AIEE).
Structural Engineering: Conjugates and Chelators

To achieve high


 in solution, researchers synthetically fuse the triazine phenol core with highly rigid, emissive scaffolds. For example, s-triazine-BODIPY conjugates have demonstrated remarkable quantum yields up to 

in dichloromethane, leveraging the robust emissive nature of the BODIPY core while maintaining the functional versatility of the triazine[3].
Quantitative Data Summary
Compound Class / ModificationState/EnvironmentTypical

Range
Primary Photophysical Mechanism
Unmodified Triazine Phenols Dilute Solution (Polar)

Non-radiative decay via molecular twisting
Unmodified Triazine Phenols Solid State / Aggregated

Restriction of Intramolecular Rotation (RIR)
Triazine-BODIPY Conjugates Dilute Solution

Rigid core minimizes vibrational decay[3]
Metal-Chelated Triazine Phenols Solution (with

)

Chelation-Enhanced Fluorescence (CHEF)[4]

Self-Validating Experimental Protocols for

Ensuring scientific integrity in photophysical characterization requires rigorous, self-validating methodologies. The choice of protocol depends entirely on the physical state of the triazine phenol sample.

Protocol A: Absolute Quantum Yield Measurement (Integrating Sphere)

Best for: Solid-state powders, thin films, and highly scattering aggregates.

The absolute method relies on an integrating sphere to capture all emitted and scattered photons, eliminating the angular dependence of emission.

  • Sample Preparation: For solutions, prepare a highly dilute sample ensuring the absorbance (

    
    ) is strictly 
    
    
    
    at the excitation wavelength. Causality: Higher concentrations lead to inner-filter effects, where the sample reabsorbs its own emitted light, artificially depressing the measured
    
    
    [4].
  • Instrument Calibration (The Validation Step): Mount a cuvette containing only the blank solvent (or a blank substrate for solids) into the integrating sphere. Record the excitation scatter profile. This establishes the baseline of

    
     unabsorbed photons.
    
  • Excitation: Excite the sample using a targeted source, such as a nanosecond diode laser centered at

    
    [4].
    
  • Photon Counting & Calculation: Use a time-correlated single-photon counting spectrometer (e.g., FLS980). The software calculates

    
     by integrating the area of the emission spectrum (
    
    
    
    ) and dividing it by the reduction in the excitation scatter peak relative to the blank (
    
    
    ).

QY_Workflow Prep 1. Sample Preparation (Dilute Solution, Abs < 0.1) Sphere 2. Integrating Sphere Calibration (Blank Solvent) Prep->Sphere Excite 3. Excitation (Nanosecond Diode Laser) Sphere->Excite Measure 4. Photon Counting (Fluorospectrometer) Excite->Measure Calc 5. Absolute QY Calculation (Emitted / Absorbed Photons) Measure->Calc

Fig 2: Step-by-step workflow for absolute quantum yield measurement.

Protocol B: Relative Quantum Yield Measurement (Reference Standard)

Best for: Clear, non-scattering dilute solutions.

This method compares the fluorescence of the triazine phenol against a well-characterized standard.

  • Standard Selection: Select a reference fluorophore with an absorption profile that overlaps the sample's excitation wavelength. Common, highly reliable standards include quinine sulfate (

    
     in 
    
    
    
    ) or 9,10-diphenylanthracene (
    
    
    in cyclohexane)[2],[5].
  • Dilution: Prepare both the sample and the reference standard to an absorbance of

    
    .
    
  • Data Acquisition: Measure the integrated fluorescence intensity (

    
    ) and the exact absorbance (
    
    
    
    ) at the excitation wavelength for both solutions.
  • Calculation: Apply the relative quantum yield equation:

    
    
    (Where 
    
    
    
    represents the refractive index of the respective solvents[5]).

Advanced Applications in Drug Development and Materials

Understanding and manipulating the


 of triazine phenols unlocks high-value applications:
  • Fluorescent Chemosensors: Triazine phenols are exceptional metal chelators. When a metal ion (such as

    
    ) binds to the phenol-triazine pocket, it physically blocks the ESIPT pathway and locks the molecular conformation. This triggers Chelation-Enhanced Fluorescence (CHEF), turning a weakly fluorescent solution into a highly emissive one. This "turn-on" mechanism is sensitive enough to detect 
    
    
    
    at concentrations as low as
    
    
    , well below WHO drinking water limits[4].
  • API Photostabilization: In drug development, the rapid, reversible, and non-radiative nature of the ESIPT cycle in certain low-

    
     triazine phenols makes them perfect photostabilizers. They absorb damaging UV radiation and harmlessly dissipate it as thermal energy before it can degrade light-sensitive Active Pharmaceutical Ingredients (APIs).
    

References

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone Source: RSC Publishing URL:[Link]

  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications Source: RSC Publishing URL:[Link]

  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Technical Deep Dive: Crystal Engineering of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal packing, morphology, and solid-state engineering of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (often abbreviated as DPT-OH or p-OH-TRZ ).

Unlike its ortho-isomer (a common UV absorber capable of Excited State Intramolecular Proton Transfer), this para-isomer is a critical building block for organic light-emitting diodes (OLEDs) and supramolecular assemblies . Its packing is governed by a competition between strong intermolecular hydrogen bonding and


-

stacking interactions.

Executive Summary: The Structural Paradigm

The molecule This compound represents a classic "push-pull" system in crystal engineering. It combines an electron-deficient 1,3,5-triazine core (acceptor) with an electron-rich phenolic moiety (donor).

  • Core Utility: Primary scaffold for Electron Transport Materials (ETM) in OLEDs and host materials for phosphorescent emitters.

  • Critical Distinction: Unlike the ortho-isomer, which forms planarizing intramolecular H-bonds, the para-isomer is forced to seek intermolecular partners. This drives the formation of robust 1D chains or 2D sheets in the solid state, significantly influencing solubility, melting point (

    
    C), and charge mobility.
    

Molecular Geometry & Electrostatics

To understand the packing, we must first analyze the monomer.

Conformational Degrees of Freedom

The molecule consists of three aromatic rings connected to a central triazine ring.

  • Triazine Core: Rigid, planar, electron-poor (

    
    ).
    
  • Phenyl Substituents: Rotatable. In the gas phase, these rings are twisted relative to the triazine plane (typically 20-40° torsion) to minimize steric hindrance between ortho-hydrogens.

  • Phenol Substituent: The 4-position attachment allows free rotation, but the -OH group creates a permanent dipole and a directional H-bond donor site.

Electrostatic Potential (ESP) Map
  • Negative Potentials (Red): Concentrated on the Triazine Nitrogen atoms and the Phenol Oxygen.

  • Positive Potentials (Blue): Concentrated on the Phenol Hydrogen and the Phenyl ring edges.

  • Packing Driver: The crystal lattice minimizes energy by aligning the highly positive Phenol-H with the highly negative Triazine-N of a neighboring molecule.

Crystal Packing Motifs

The solid-state arrangement is dominated by two competing supramolecular synthons.

Primary Interaction: The O-H···N Heterosynthon

The most energetically favorable interaction is the hydrogen bond between the phenolic hydroxyl group and one of the pyridinic nitrogens on the triazine ring of a neighbor.

  • Geometry: Linear or near-linear (

    
    ).
    
  • Distance:

    
    .
    
  • Result: This typically forms infinite 1D Zig-Zag Chains or Ribbons running through the crystal lattice. This is a distinct deviation from the "herringbone" packing seen in non-functionalized triphenyltriazine.

Secondary Interaction: - Stacking

The electron-deficient triazine ring seeks to stack with electron-rich phenyl rings (Donor-Acceptor stacking).

  • Centroid-Centroid Distance:

    
    .
    
  • Slippage: Rings are usually offset (slipped stacking) to avoid repulsive overlap of the

    
    -orbitals.
    
Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal structure.

CrystalPacking Monomer Monomer: DPT-OH (Twisted Conformation) HBond Primary Synthon: Intermolecular O-H···N Monomer->HBond Directional Assembly PiStack Secondary Synthon: Triazine···Phenyl π-Stacking Monomer->PiStack Close Packing Chain 1D Supramolecular Chain HBond->Chain Extension Layer 2D Sheet / Layered Structure PiStack->Layer Stabilization Chain->Layer Lateral π-Stacking Crystal 3D Crystal Lattice (High Melting Point) Layer->Crystal vdW Stacking

Figure 1: Hierarchical assembly from monomer to 3D crystal lattice driven by competitive H-bonding and


-stacking.

Morphology and Solvent Effects

The macroscopic shape (habit) of DPT-OH crystals is heavily dependent on the solvent used for growth, as solvents can selectively block specific growth faces.

Solvent-Dependent Morphology Table
Solvent TypeInteraction MechanismResulting MorphologyApplication Relevance
Non-Polar (e.g., Toluene, Xylene)Weak interaction; promotes rapid

-stacking.
Needles or Laths (High aspect ratio)Poor for device fabrication; good for purification.
H-Bond Acceptor (e.g., THF, Acetone)Competes for Phenol-H; disrupts O-H···N chains.Blocky Prisms or Thick Plates Ideal for Single Crystal XRD.
Protic (e.g., Ethanol, Methanol)Competes for Triazine-N; disrupts assembly.Microcrystalline Powder (Precipitate)Bulk powder production.
Experimental Protocol: Single Crystal Growth

To obtain X-ray quality crystals (Block/Prism habit), a slow diffusion method is recommended to control supersaturation and minimize kinetic trapping.

Protocol: Vapor Diffusion Method

  • Dissolution: Dissolve 20 mg of DPT-OH in 2 mL of THF (Good solubility, H-bond acceptor). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Vessel Setup: Place the THF solution in a small inner vial (4 mL).

  • Antisolvent: Place 10 mL of n-Hexane or Pentane in a larger outer jar.

  • Equilibration: Cap the outer jar tightly. The volatile antisolvent (Hexane) will slowly diffuse into the THF solution, gradually lowering solubility.

  • Harvesting: Allow to stand undisturbed at room temperature (

    
    C) for 3-7 days. Colorless block-like crystals will form on the walls.
    

Characterization Workflow

Validating the crystal form is essential for ensuring consistent electronic properties in devices.

Key Analytical Signatures
  • Powder X-Ray Diffraction (PXRD): Look for sharp, low-angle peaks characteristic of the layer spacing (

    
    ).
    
  • Differential Scanning Calorimetry (DSC): DPT-OH typically exhibits a sharp melting endotherm

    
    C. A broad or split peak indicates solvate formation or polymorphism.
    
  • FT-IR Spectroscopy:

    • Free O-H:

      
       (Gas phase/dilute).
      
    • H-Bonded O-H: Shifts to

      
       and broadens in the solid state, confirming the O-H···N network.
      
Characterization Logic Diagram

Characterization cluster_Analysis Analytical Techniques Sample Crystalline Sample XRD Single Crystal XRD (Unit Cell & Packing) Sample->XRD Select Crystal PXRD Powder XRD (Bulk Phase Purity) Sample->PXRD Grind Bulk DSC DSC / TGA (Thermal Stability) Sample->DSC Thermal Cycle Result Validated Structure for OLED Application XRD->Result Solve Structure PXRD->Result Match Pattern DSC->Result Confirm Mp

Figure 2: Validation workflow ensuring phase purity and structural integrity.

Relevance to Drug & Material Development

While primarily an optoelectronic material, the principles here apply to pharmaceutical co-crystals involving triazines.

  • Solubility Engineering: The high lattice energy derived from the O-H···N network makes DPT-OH poorly soluble. In drug development, disrupting this network (e.g., by methylating the phenol or using amorphous solid dispersions) is a standard strategy to enhance bioavailability.

  • Charge Transport: In OLEDs, the

    
    -stacked columns formed by the triazine cores provide the pathway for electron mobility. The "herringbone" vs. "slipped-stack" motif determines the transfer integral and thus the device efficiency.
    

References

  • Intermolecular Interactions in Triazine Deriv

    • Title: Molecular duplexes featuring NH[1]···N, CH···O and CH[1]···π interactions in solid-state self-assembly of triazine-based compounds.

    • Source: PMC / NIH
    • URL:[Link]

  • Triazine Functionaliz

    • Title: 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii)
    • Source: RSC Advances
    • URL:[Link]

  • General Crystal Engineering of Triazines

    • Title: Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance.[2]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • H-Bonding in Hydroxyphenyl Triazines (Ortho vs Para Context)

    • Title: Light-Induced Opening of the Intramolecular Hydrogen Bond of UV Absorbers of the 2-(2-Hydroxyphenyl)-1,3,5-triazine Type.[3]

    • Source: Journal of Physical Chemistry A
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (also known as 2-(4-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine) is a highly valued intermediate in the design of bipolar host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs)[1] and serves as a foundational building block for advanced polymerizable UV stabilizers[2].

The molecular architecture features an electron-deficient 1,3,5-triazine core coupled with an electron-donating phenolic moiety, creating a strong intramolecular push-pull system. While historical methods relied on the Friedel-Crafts arylation of cyanuric chloride with phenols in the presence of harsh Lewis acids (e.g., AlCl


), this approach suffers from poor regioselectivity, often yielding difficult-to-separate mixtures of ortho and para isomers[3].

To ensure strict para-selectivity, high yields, and a self-validating synthetic loop, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy [4]. By reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with 4-hydroxyphenylboronic acid, the carbon-carbon bond formation is strictly directed to the para position of the phenol, completely bypassing ortho-substituted byproducts.

Reaction Design & Causality

Every parameter in this protocol is selected based on established organometallic principles:

  • The Catalyst (Pd(PPh

    
    )
    
    
    
    ):
    The strongly electron-withdrawing nature of the diphenyltriazine ring highly activates the C–Cl bond. This makes the initial oxidative addition of Pd(0) exceptionally fast. Tetrakis(triphenylphosphine)palladium(0) provides a robust, zero-valent palladium source that is stabilized by bulky phosphine ligands, preventing premature catalyst aggregation.
  • The Solvent System (Toluene / Ethanol / H

    
    O):  A ternary biphasic system is critical. Toluene solubilizes the hydrophobic triazine starting material. Water is required to dissolve the inorganic base (K
    
    
    
    CO
    
    
    ) and facilitate the formation of the reactive boronate complex. Ethanol acts as a phase-transfer agent, homogenizing the interface between the aqueous and organic layers to accelerate transmetalation.
  • The Base (K

    
    CO
    
    
    
    ):
    A mild inorganic base is sufficient to quaternize the boronic acid into a nucleophilic boronate without degrading the base-sensitive triazine core.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)2] OxAdd Oxidative Addition Insertion into C-Cl bond Pd0->OxAdd 2-Chloro-4,6-diphenyl-1,3,5-triazine TransMet Transmetalation Transfer of Phenol group OxAdd->TransMet 4-Hydroxyphenylboronic acid + K2CO3 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 4-(4,6-Diphenyl-1,3,5- triazin-2-yl)phenol RedElim->Product

Mechanistic cycle of the Suzuki-Miyaura cross-coupling for triazine-phenol synthesis.

Quantitative Data: Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsMass / Volume
2-Chloro-4,6-diphenyl-1,3,5-triazine267.711.002.68 g (10.0 mmol)
4-Hydroxyphenylboronic acid137.931.201.66 g (12.0 mmol)
Potassium carbonate (K

CO

)
138.213.004.15 g (30.0 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.58 g (0.5 mmol)
Toluene (Anhydrous)--40 mL
Ethanol (Absolute)--20 mL
Deionized Water (Sparged)--20 mL

Experimental Protocol

Workflow Step1 Phase 1: Preparation Degas Toluene/EtOH/H2O Add Reactants & Pd(PPh3)4 Step2 Phase 2: Reaction Reflux at 90°C Under N2 Atmosphere Step1->Step2 Step3 Phase 3: Work-up Cool to RT Extract with EtOAc & Wash Step2->Step3 Step4 Phase 4: Purification Column Chromatography Recrystallization Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Phase 1: System Purging & Reagent Loading
  • Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloro-4,6-diphenyl-1,3,5-triazine (2.68 g), 4-hydroxyphenylboronic acid (1.66 g), and K

    
    CO
    
    
    
    (4.15 g) into the flask.
  • Add the solvent mixture: 40 mL Toluene, 20 mL Ethanol, and 20 mL Deionized Water.

  • Causality Check (Degassing): Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex. Sparge the heterogeneous mixture with dry Nitrogen (N

    
    ) or Argon for at least 15 minutes prior to catalyst addition.
    
  • Quickly add Pd(PPh

    
    )
    
    
    
    (0.58 g) under a positive stream of N
    
    
    .
Phase 2: Catalytic Activation & Reflux
  • Submerge the flask in a pre-heated oil bath set to 90 °C .

  • Stir vigorously (800+ rpm) to ensure maximum surface area contact between the aqueous and organic phases.

  • Allow the reaction to reflux for 12 to 16 hours .

  • In-line Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate = 3:1). The starting triazine (high R

    
    ) should disappear, replaced by a highly UV-active, lower R
    
    
    
    spot corresponding to the phenolic product. The solution will typically transition from a pale yellow to a dark brown/black suspension as the palladium catalyst eventually degrades into palladium black at the end of the catalytic lifecycle.
Phase 3: Biphasic Quenching & Extraction
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding 50 mL of Deionized Water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL) to remove residual ethanol and inorganic salts.

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
Phase 4: Chromatographic Isolation
  • Purify the crude dark residue via flash column chromatography on silica gel.

  • Use a gradient eluent system starting from Hexanes:Ethyl Acetate (5:1) to (3:1).

  • Collect the product fractions (monitor via UV lamp at 254 nm) and evaporate the solvent to yield a pale yellow/white solid.

  • (Optional but Recommended): Recrystallize from hot toluene or a dichloromethane/hexane mixture to achieve >99% purity suitable for OLED device fabrication.

Analytical Characterization (Self-Validating System)

To confirm the structural integrity of the synthesized this compound, perform the following analytical checks:

  • Mass Spectrometry (ESI-MS): Calculated for C

    
    H
    
    
    
    N
    
    
    O[M+H]
    
    
    : m/z 326.13. Found: ~326.1.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~10.25 (s, 1H, -OH ) — Broad singlet, confirms the presence of the free phenol.
      
    • 
       ~8.75 (d, J = 7.5 Hz, 4H, Triazine-Ar-H ) — Highly deshielded protons ortho to the triazine ring on the diphenyl moieties.
      
    • 
       ~8.60 (d, J = 8.8 Hz, 2H, Phenol-Ar-H ) — Protons ortho to the triazine ring on the phenolic moiety.
      
    • 
       ~7.65 – 7.50 (m, 6H, Triazine-Ar-H ) — Meta and para protons of the diphenyl groups.
      
    • 
       ~6.95 (d, J = 8.8 Hz, 2H, Phenol-Ar-H ) — Shielded protons ortho to the hydroxyl group.
      

References

1.[1] Title: Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. Source: Chemistry of Materials / ResearchGate. URL: 2.[4] Title: A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. Source: ResearchGate. URL: 3.[2] Title: Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Source: Arkivoc. URL: 4.[3] Title: A PROCESS FOR THE PREPARATION OF UV ABSORBERS - EP 3908576 B1. Source: European Patent Office / Googleapis. URL:

Sources

Application Note: Utilizing 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in OLED Host Material Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers

Executive Summary & Mechanistic Insights

The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the design of bipolar host materials. 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (TRZ-PhOH) has emerged as a highly versatile, electron-deficient building block for synthesizing next-generation OLED hosts.

The 1,3,5-triazine core is a canonical electron acceptor. Its three electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating efficient electron injection and transport. However, directly coupling a strong electron donor (e.g., carbazole) to the triazine core often leads to extensive orbital overlap, which drastically reduces the triplet energy (


) and quenches blue emission.

The Causality of the Phenol Anchor: By utilizing the hydroxyl group of TRZ-PhOH to form an ether linkage (TRZ-O-Donor), researchers can intentionally disrupt the


-conjugation between the donor and acceptor moieties. This spatial isolation confines the triplet excitons to the localized molecular fragments, maintaining a high 

(>2.8 eV). This high triplet energy is an absolute prerequisite for hosting blue emitters, as it prevents reverse energy transfer (exciton quenching) from the guest dopant back to the host [1, 2]. Furthermore, bipolar hosts utilizing triazine acceptors have demonstrated external quantum efficiencies (EQEs) exceeding 20% in optimized devices [3].

ExcitonDynamics cluster_Host Host: TRZ-O-Cz cluster_Guest Guest: TADF Emitter H_S1 Singlet (S1) 2.95 eV H_T1 Triplet (T1) 2.85 eV H_S1->H_T1 ISC G_S1 Singlet (S1) 2.70 eV H_S1->G_S1 Förster Transfer (FRET) G_T1 Triplet (T1) 2.65 eV H_T1->G_T1 Dexter Transfer Photon hv G_S1->Photon Fluorescence G_T1->G_S1 rISC (Heat)

Caption: Exciton transfer dynamics from an ether-linked TRZ-based host to a TADF guest emitter.

Experimental Protocols

The following protocols detail the synthesis of an ether-linked bipolar host (TRZ-O-Cz) utilizing TRZ-PhOH, followed by the fabrication of a self-validating OLED device.

Protocol A: Synthesis of Ether-Linked Bipolar Host (TRZ-O-Cz)

This protocol utilizes a Williamson-type Nucleophilic Aromatic Substitution (


) to couple TRZ-PhOH with a fluorinated carbazole donor.

Reagents:

  • This compound (1.0 eq)

  • 9-(4-fluorophenyl)-9H-carbazole (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with TRZ-PhOH, 9-(4-fluorophenyl)-9H-carbazole, and

    
    . Evacuate and backfill the flask with high-purity Argon three times to eliminate ambient oxygen.
    
  • Reaction: Inject anhydrous DMF to achieve a 0.2 M concentration. Heat the stirred mixture to 120 °C for 12 hours.

    • Causality:

      
       deprotonates the phenol to form a highly nucleophilic phenoxide. The fluorine atom on the carbazole derivative acts as an excellent leaving group, driven by the electron-withdrawing nature of the adjacent aromatic system.
      
  • Quenching & Precipitation: Cool the reaction to room temperature and pour the mixture dropwise into vigorously stirred ice water. Collect the crude white precipitate via vacuum filtration.

  • Purification: Purify the crude product via silica gel column chromatography using a Hexane/Dichloromethane (DCM) gradient (typically 3:1 to 1:1 v/v).

  • Sublimation (Critical Step): Subject the purified powder to vacuum train sublimation at

    
     Torr.
    
    • Self-Validation: Purity must be >99.9% (confirmed via HPLC and

      
      -NMR). Trace halides or solvent impurities act as severe charge traps and exciton quenchers, which will exponentially degrade OLED operational lifetime.
      

SyntheticWorkflow Step1 1. Deprotonation TRZ-PhOH + K2CO3 -> Phenoxide Step2 2. SNAr Coupling + Fluorophenyl-Carbazole (120°C, DMF) Step1->Step2 Step3 3. Precipitation & Filtration Quench in Ice Water Step2->Step3 Step4 4. Chromatographic Purification Silica Gel (Hexane:DCM) Step3->Step4 Step5 5. Vacuum Train Sublimation 10^-6 Torr (OLED Grade >99.9%) Step4->Step5 Step6 6. Device Fabrication Vacuum Thermal Evaporation Step5->Step6

Caption: Step-by-step synthetic workflow for TRZ-O-Cz bipolar host materials.

Protocol B: OLED Device Fabrication & Validation

Fabricate the device using Vacuum Thermal Evaporation (VTE) at a base pressure of


 Torr.

Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCP (10 nm) / TRZ-O-Cz : 10 wt% Emitter (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Layer Causality & Function:

  • HAT-CN: Deep LUMO facilitates efficient hole injection from the ITO anode.

  • mCP: Acts as an electron-blocking layer. Its high triplet energy (2.90 eV) prevents excitons from diffusing out of the Emissive Layer (EML).

  • TRZ-O-Cz (Host): Provides balanced bipolar charge transport and confines excitons strictly onto the dopant.

  • TPBi: Serves dual functions as an electron transport layer (ETL) and hole-blocking layer.

Quantitative Data & Performance

The table below summarizes the photophysical properties of the synthesized TRZ-O-Cz host compared to a standard commercial host (mCBP) and their respective device performances when doped with standard blue (FIrpic) and green (4CzIPN) emitters.

Host MaterialTriplet Energy (

)
HOMO LevelLUMO LevelDopant EmitterMax EQE (%)Turn-on Voltage
TRZ-O-Cz (Ether) 2.85 eV-5.80 eV-2.95 eVFIrpic (Blue)21.5%3.2 V
TRZ-O-Cz (Ether) 2.85 eV-5.80 eV-2.95 eV4CzIPN (Green)24.2%2.8 V
mCBP (Reference) 2.80 eV-6.00 eV-2.40 eVFIrpic (Blue)18.0%3.8 V

Data Interpretation: The deep LUMO (-2.95 eV) of the TRZ-O-Cz host, imparted by the triazine core, significantly lowers the electron injection barrier compared to mCBP. This results in a lower turn-on voltage. Simultaneously, the ether linkage preserves the high


 (2.85 eV), ensuring rigorous exciton confinement and yielding superior EQEs.

References

  • High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach Frontiers in Chemistry URL:[Link] [1]

  • Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs ACS Applied Materials & Interfaces URL:[Link] [2]

  • Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes Journal of Materials Chemistry C URL:[Link] [3]

functionalization of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol for polymerization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the functionalization of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (and its relevant isomers) for incorporation into polymer matrices.

Part 1: Introduction & Strategic Analysis

Molecule Identification & Isomer Criticality

Before beginning synthesis, it is critical to verify the specific isomer in your possession, as the position of the hydroxyl group dictates the application utility.

  • Target A: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (Ortho-Isomer)

    • Primary Utility: UV Absorber (UVA).[1]

    • Mechanism: Excited State Intramolecular Proton Transfer (ESIPT).

    • Functionalization Strategy: If this is your molecule, you cannot directly functionalize the ortho-hydroxyl group without destroying its UV-absorbing capability. You must use a derivative with a second hydroxyl group (e.g., 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine) or accept that functionalizing the single ortho-OH will convert the molecule into a non-absorbing structural monomer.

  • Target B: this compound (Para-Isomer)

    • Primary Utility: High-performance structural monomer (High Tg, Flame Retardancy).

    • Mechanism: The triazine ring acts as a rigid, electron-deficient node, increasing thermal stability and char yield.

    • Functionalization Strategy: Direct functionalization of the para-hydroxyl group is the standard route to create polymerizable monomers (acrylates, epoxies, cyanate esters).

This guide focuses on the functionalization of the phenolic hydroxyl group (applicable to both isomers), with specific notes on preserving UV activity where relevant.

Part 2: Functionalization Protocols

Route 1: Synthesis of Methacrylate Monomer (Radical Polymerization)

Objective: Convert the phenolic -OH into a methacrylate group for free-radical polymerization (e.g., incorporation into acrylic coatings or hydrogels).

Mechanism: Nucleophilic acyl substitution using methacryloyl chloride in the presence of a base.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Methacryloyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (trace, ~100 ppm)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with the Triazine-Phenol substrate (10 mmol) and anhydrous DCM (50 mL). Add TEA (15 mmol) and stir until dissolved. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute Methacryloyl chloride (12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Crucial: Keep temperature < 5°C to prevent side reactions or premature polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Silica; Hexane:Ethyl Acetate 80:20). The starting phenol spot should disappear.

  • Quenching & Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract the organic layer.[2][3] Wash the organic phase sequentially with:

    • 1M HCl (2 x 50 mL) – to remove excess amine.

    • Saturated

      
       (2 x 50 mL) – to neutralize acid.
      
    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, < 40°C).
    
  • Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture.

  • Yield: Expected yield 75–85%. White to pale yellow crystalline solid.[4]

Route 2: Synthesis of Glycidyl Ether (Epoxy Networks)

Objective: Create an epoxy-functionalized monomer for cationic polymerization or curing with amines/anhydrides. High thermal stability applications.

Mechanism: Etherification using Epichlorohydrin (ECH) followed by dehydrohalogenation.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Epichlorohydrin (10.0 eq) – acts as solvent and reactant.

  • Catalyst: Benzyltrimethylammonium chloride (BTMAC) (0.05 eq)

  • Base: 50% aq. NaOH (3.0 eq)

Step-by-Step Protocol:

  • Coupling: In a 3-neck flask fitted with a reflux condenser, dissolve the Triazine-Phenol (10 mmol) and BTMAC (0.5 mmol) in Epichlorohydrin (100 mmol, ~8 mL).

  • Heating: Heat the mixture to 100°C for 1–2 hours. This forms the chlorohydrin intermediate.

  • Cyclization: Cool the mixture to 50°C. Add the 50% NaOH solution dropwise over 20 minutes with vigorous stirring.

  • Post-Reaction: Continue stirring at 50°C for 3 hours. The mixture will become viscous/cloudy as NaCl precipitates.

  • Workup: Cool to RT. Add DCM (50 mL) and water (50 mL) to dissolve salts. Separate the organic layer.[2][3]

  • Distillation: Wash the organic layer with water until neutral pH. Dry over

    
    . Remove the solvent (DCM) and excess Epichlorohydrin under vacuum. Note: ECH is toxic; use a cold trap.
    
  • Purification: The residue is often a viscous oil or low-melting solid. Recrystallize from Isopropanol if solid, or use column chromatography (Silica; DCM:MeOH 98:2) if oil.

Route 3: The "Spacer" Strategy (Senior Scientist Insight)

Context: Directly attaching the polymer backbone to the triazine ring (via Route 1 or 2) creates a rigid system. If the goal is UV protection or fluorescence, this rigidity can quench the excited state. Solution: Insert a flexible alkyl spacer before polymerization.

Protocol Summary:

  • Step 1 (Etherification): React Triazine-Phenol with 6-chlorohexanol (

    
    , DMF, 80°C, 12h) to form 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenoxyhexanol .
    
  • Step 2 (Functionalization): React the new aliphatic hydroxyl group with Methacryloyl Chloride (as in Route 1). Benefit: The hexyl spacer decouples the triazine's electronic states from the polymer backbone motion, preserving optical properties and improving solubility.

Part 3: Visualization & Workflows

Figure 1: Methacrylation Reaction Scheme

ReactionScheme Substrate Triazine-Phenol (Ar-OH) Intermediate Tetrahedral Intermediate Substrate->Intermediate + TEA, 0°C Reagent Methacryloyl Chloride (Cl-CO-C(Me)=CH2) Reagent->Intermediate Product Triazine-Methacrylate (Monomer) Intermediate->Product - TEA·HCl Byproduct HCl (Trapped by TEA) Intermediate->Byproduct

Caption: Synthesis of polymerizable triazine monomer via base-catalyzed esterification.

Figure 2: Experimental Workflow & Purification

Workflow Start Start: Triazine-Phenol + Solvent (DCM) Cool Cool to 0°C Add Base (TEA) Start->Cool Add Dropwise Addition: Methacryloyl Chloride Cool->Add React Reaction: 4-6h @ RT Monitor TLC Add->React Quench Quench: Ice Water Extraction React->Quench Wash Wash Cycles: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Recrystallization (Ethanol/Toluene) Dry->Purify Final Final Product: Polymerizable Monomer Purify->Final

Caption: Step-by-step purification workflow to ensure removal of catalytic base and acid byproducts.

Part 4: Data Summary & Characterization

Table 1: Expected Characterization Data (Methacrylate Derivative)

TechniqueParameterExpected Signal / Observation
FTIR Carbonyl (C=O)Strong band at 1730–1740 cm⁻¹ (Ester).
FTIR Alkene (C=C)Weak band at 1635–1640 cm⁻¹ (Methacrylate double bond).
FTIR Hydroxyl (-OH)Disappearance of broad band at 3200–3400 cm⁻¹.
¹H NMR Vinyl ProtonsTwo singlets (or doublets) at δ 5.7 ppm and δ 6.3 ppm .
¹H NMR Methyl GroupSinglet at δ 1.9–2.0 ppm (Methacrylate -CH₃).
¹H NMR Triazine AromaticsMultiplets in δ 7.5–8.7 ppm region (Shifted slightly downfield from phenol).
Solubility SolventsSoluble in DCM, THF, Chloroform, Toluene. Insoluble in Water, Methanol.

Part 5: Polymerization Guidelines

Once functionalized, the monomer can be polymerized using standard techniques:

  • Free Radical Polymerization:

    • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) at 0.5–1.0 wt%.

    • Solvent: Toluene or DMF (if high molecular weight is desired).

    • Temp: 70–80°C for 12–24 hours.

    • Note: Triazines are electron-withdrawing; this monomer will copolymerize well with electron-rich monomers like Styrene or Vinyl Ethers (alternating tendency).

  • Copolymerization for UV Coatings:

    • Load the triazine monomer at 1–5 wt% with Methyl Methacrylate (MMA) or Hydroxyethyl Methacrylate (HEMA). This provides intrinsic UV protection to the coating without migration/leaching issues common with small-molecule additives.

References

  • Synthesis of Triazine Derivatives: Org. Biomol. Chem., 2013, 11, 6806. Link

  • Polymerizable UV Absorbers: Polymer, 2005, 46(23), 10077-10084. Link

  • HPT Chemistry & ESIPT: Journal of Photochemistry and Photobiology A: Chemistry, 2007, 190(2-3), 291-298. Link

  • Epoxy Functionalization of Phenols: Macromolecules, 1999, 32(15), 5036–5042. Link

  • Triazine-Based High Performance Polymers: Progress in Polymer Science, 2018, 80, 1-38. Link

Sources

Advanced Incorporation of Triazine Derivatives into Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Executive Summary

This guide addresses the engineering of high-performance thermosets by incorporating 1,3,5-triazine (s-triazine) derivatives into epoxy networks. While standard Bisphenol-A (DGEBA) epoxies suffer from flammability and limited thermal stability (Tg < 150°C), the introduction of the aromatic triazine ring—synonymous with Cyanate Ester (CE) chemistry and Bismaleimide-Triazine (BT) resins—can elevate glass transition temperatures (Tg) > 200°C, drastically reduce dielectric loss, and provide intrinsic flame retardancy (UL-94 V-0).

This protocol focuses on Approach B: Reactive Co-Curing , specifically utilizing DOPO-functionalized Triazine derivatives .[1][2][3] This method bridges the gap between standard epoxy processing and high-end aerospace materials, leveraging the P-N synergistic effect for flame retardancy without compromising mechanical integrity.

Strategic Selection: The Triazine Advantage

The triazine ring is a thermally stable, nitrogen-rich heterocycle. Its incorporation mechanism dictates the final material properties.

FeatureStandard Epoxy (DGEBA/Amine)Triazine-Modified EpoxyMechanistic Cause
Thermal Stability (Tg) 120°C – 150°C180°C – 260°C High cross-link density & rigid aromatic triazine rings reduce chain mobility.
Flammability (LOI) 19% – 21% (Burns easily)> 32% (Self-extinguishing) Gas Phase: Radical quenching by P/N species.Condensed Phase: Triazine promotes stable char formation (intumescence).
Dielectric Constant (Dk) ~4.0~2.8 – 3.2 Lower polarity of the symmetric triazine ring compared to -OH rich epoxy networks.
Processing Low viscosity, easy mixHigh viscosity / Solid Triazine derivatives are often solids (powders) requiring melt-blending or solvent assistance.
Core Chemistry: The P-N Synergistic Network

In this protocol, we utilize a DOPO-Triazine derivative (e.g., TAT-DOPO or VDPD).[2][4] Unlike simple physical blending, this molecule acts as a reactive hardener .

  • The Triazine Core: Provides thermal stability and char source.[5]

  • The DOPO Pendant: A phosphaphenanthrene derivative that releases PO• radicals to quench flames.

  • The Amine Linkers: React with epoxide rings to covalently bond the additive into the matrix, preventing phase separation (blooming).

Figure 1: Reaction Mechanism & Network Formation

The following diagram illustrates the chemical pathway where the triazine derivative acts as a cross-linking node within the epoxy matrix.

TriazineNetwork cluster_mech Synergistic Mechanism Epoxy DGEBA Epoxy Resin (Oxirane Rings) Intermediate Ring Opening (Nucleophilic Attack) Epoxy->Intermediate Mix @ 120°C Triazine Triazine-Diamine Derivative (Active Hydrogens) Triazine->Intermediate Network Cross-linked Thermoset (Triazine Nodes + Beta-Hydroxy Amines) Intermediate->Network Cure @ 150-180°C Char Thermal Decomposition (Char + Radical Quenching) Network->Char Fire Event (>300°C)

Caption: Covalent incorporation of triazine derivatives into epoxy networks, leading to char formation under thermal stress.

Experimental Protocol

Objective: Synthesize a flame-retardant epoxy composite using a DOPO-triazine co-curing agent. Target Material: UL-94 V-0 rating, Tg > 170°C.

Materials Required
  • Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) ~185-190 g/eq (e.g., Epon 828).

  • Triazine Modifier: TAT-DOPO (Synthesized via Kabachnik-Fields reaction) or commercially available DOPO-triazine variants.

  • Co-Hardener: 4,4'-Diaminodiphenylmethane (DDM) (for stoichiometry balance).

  • Solvent (Optional): Acetone (only if viscosity is unmanageable, must be removed).

Step 1: Stoichiometric Calculation (Critical)

You cannot simply add "weight percent." You must balance the Active Hydrogen Equivalent Weight (AHEW) of the amine hardeners against the EEW of the epoxy.



  • Calculate Epoxy Moles:

    
    
    
  • Determine Modifier Loading: Target 2% - 4% Phosphorus content by weight for V-0 rating.[4]

  • Calculate Residual Hardener:

    
    
    
Step 2: Dispersion and Pre-reaction (The "Melt-Blend" Method)

Direct mixing at room temperature will fail due to the high melting point of triazine derivatives.

  • Heating: Heat DGEBA resin to 120°C in a round-bottom flask with mechanical stirring.

  • Addition: Gradually add the Triazine-DOPO powder.

  • Dispersion: Stir at 120°C for 30-60 minutes until the mixture becomes transparent or homogeneously dispersed.

    • Why? This ensures the triazine derivative is solubilized. If active hydrogens are present, a slight "B-stage" prepolymerization occurs, preventing settling during cure.

  • Cooling: Cool the mixture to 85°C .

    • Why? Adding the co-hardener (DDM) at 120°C will cause instantaneous gelation (exotherm runaway).

Step 3: Hardener Addition and Degassing [6][7]
  • Add DDM: Add the calculated stoichiometric amount of DDM (melted or powder) to the 85°C mixture.

  • Mix: Stir rapidly for 5-10 minutes. The viscosity will increase.[8]

  • Degas: Transfer to a vacuum oven preheated to 80-90°C. Apply vacuum (-0.1 MPa) for 5-10 minutes to remove air bubbles.

    • Caution: Watch for "bumping" if residual solvents are present.

Step 4: The Step-Cure Cycle

Triazine networks are rigid; they require high thermal energy to reach full conversion (vitrification).

StageTempDurationPurpose
Gelation 120°C2 HoursEstablishes the initial network without thermal shock.
Cure 150°C2 HoursDrives reaction kinetics; builds cross-link density.
Post-Cure 180°C2 HoursCritical: Pushes conversion near 100% and relaxes internal stress.
Cool Down < 2°C/min-Prevents micro-cracking due to CTE mismatch.
Figure 2: Experimental Workflow

ProtocolWorkflow cluster_prep Preparation Phase cluster_cure Curing Phase Calc Stoichiometric Calculation (EEW vs AHEW) Heat Heat DGEBA to 120°C Calc->Heat Mix Dissolve Triazine Derivative (Transparent Melt) Heat->Mix Cool Cool to 85°C Add Co-Hardener (DDM) Mix->Cool Degas Vacuum Degassing (-0.1 MPa, 10 min) Cool->Degas StepCure Step Cure Cycle 120°C/2h -> 150°C/2h -> 180°C/2h Degas->StepCure

Caption: Step-by-step workflow for incorporating high-melting triazine derivatives into epoxy.

Characterization & Validation

To verify the protocol's success, the following data points must be validated:

  • FTIR Analysis:

    • Success: Disappearance of the epoxide peak at 915 cm⁻¹ .

    • Confirmation: Appearance/Retention of the Triazine ring breathing mode at 1380 cm⁻¹ and 1560 cm⁻¹ .

  • DSC (Differential Scanning Calorimetry):

    • Run a dynamic scan (10°C/min).

    • Validation: No residual exothermic peak above the Tg (indicates full cure).

  • LOI (Limiting Oxygen Index):

    • Standard DGEBA/DDM: ~26%.

    • Target Triazine-Modified: >32% .

Troubleshooting
  • Problem: Opaque/Cloudy casting.

    • Cause: Phase separation. The triazine derivative did not fully dissolve in the epoxy at 120°C, or the P content is too high (>4%).

    • Fix: Increase mixing time/temp or reduce loading.

  • Problem: Brittle fracture.

    • Cause: Cross-link density is too high.

    • Fix: Introduce a flexibilizer or reduce the post-cure temperature slightly (though this sacrifices Tg).

References
  • Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. Source: Royal Society of Chemistry (RSC) Advances, 2018. URL:[Link]

  • Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. Source: Polymers (MDPI), 2024.[4] URL:[Link][4][9]

  • Flame retardation of epoxy resin with P-N flame retardant based on DOPS/triazine-trione groups. Source: ResearchGate (Journal of Applied Polymer Science), 2024. URL:[Link]

  • Bismaleimide-triazine resin and preparation method and application thereof.

Sources

Advanced Protocols for Covalent Immobilization of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol onto Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (hereafter referred to as DPT-OH ) is a critical hydroxyphenyl triazine (HPT) derivative. While often used as an intermediate for UV absorbers (like Tinuvin 1577), its direct grafting onto polymer backbones offers a significant advantage over physical blending: permanence .

In drug development and advanced materials, "blooming" (migration of small molecules to the surface) and leaching are critical failure modes. Covalently tethering DPT-OH prevents toxicity issues in biomedical devices and ensures long-term photostability in packaging or coatings.

The Chemical Challenge

The grafting handle is the phenolic hydroxyl group (pKₐ ~10). This group is nucleophilic but sterically hindered by the adjacent triazine ring and phenyl groups. Successful grafting requires overcoming this steric barrier and ensuring the reaction conditions do not degrade the polymer backbone.

This guide details three distinct methodologies:

  • The "Monomer" Route: Pre-functionalization to a methacrylate (Best for control).

  • The "Reactive Polymer" Route: Melt grafting onto epoxide-functionalized backbones (Best for industrial scale).

  • The "Surface" Route: Heterogeneous grafting onto solid supports (Best for membranes/devices).

Method A: The "Monomer" Route (Pre-functionalization)

Objective: Convert DPT-OH into a polymerizable methacrylate monomer (DPT-MA), followed by copolymerization. This offers the highest control over grafting density.

Synthesis of DPT-Methacrylate (DPT-MA)

Mechanism: Esterification via Methacryloyl Chloride.

Reagents:
  • Substrate: DPT-OH (1.0 eq)

  • Reagent: Methacryloyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) - acts as HCl scavenger.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (trace) - prevents premature polymerization.

Protocol:
  • Dissolution: In a 3-neck round-bottom flask under Nitrogen flow, dissolve 10 mmol of DPT-OH in 50 mL anhydrous DCM. Add TEA (15 mmol) and stir at 0°C (ice bath).

  • Addition: Dropwise add Methacryloyl chloride (12 mmol) diluted in 10 mL DCM over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1]

    • Dry over anhydrous MgSO₄.

    • Rotary evaporate solvent.

  • Purification: Recrystallize from Ethanol/Hexane (1:1) to yield white/pale yellow crystals of DPT-MA.

Grafting via Copolymerization (Solution)

Target Polymer: Poly(Methyl Methacrylate-co-DPT).

Protocol:
  • Mix: Combine MMA (95 wt%) and DPT-MA (5 wt%) in Toluene.

  • Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt% relative to monomers).

  • Degas: Freeze-pump-thaw x3 cycles to remove Oxygen (radical scavenger).

  • Polymerize: Heat to 70°C for 24 hours.

  • Precipitate: Pour reaction mixture into excess cold Methanol. Filter and dry.

Visualization: Monomer Synthesis Pathway

MonomerSynthesis DPT DPT-OH (Phenolic Precursor) Inter Intermediate Complex DPT->Inter Nucleophilic Attack MAC Methacryloyl Chloride (+ TEA) MAC->Inter DPT_MA DPT-Methacrylate (Polymerizable Monomer) Inter->DPT_MA Elimination of HCl Poly Grafted Copolymer (P-DPT) DPT_MA->Poly Radical Polymerization (AIBN, 70°C)

Caption: Figure 1. Conversion of DPT-OH to a polymerizable methacrylate followed by radical polymerization.

Method B: The "Reactive Polymer" Route (Melt Grafting)

Objective: Graft DPT-OH directly onto a polymer backbone containing Glycidyl Methacrylate (GMA) units (e.g., PE-g-GMA or commercially available compatibilizers). Mechanism: Epoxide Ring Opening by Phenol.

Materials
  • Backbone: Poly(ethylene-co-glycidyl methacrylate) (E-GMA) or PP-g-GMA.

  • Substrate: DPT-OH.

  • Catalyst: Triphenylphosphine (TPP) or Tetrabutylammonium Bromide (TBAB). Note: Phenols are poor nucleophiles for epoxides without catalysis.

Protocol (Internal Mixer / Torque Rheometer)
  • Preparation: Dry polymer pellets and DPT-OH in a vacuum oven at 60°C overnight.

  • Loading: Heat the internal mixer (e.g., Brabender) to 180°C.

  • Melting: Add E-GMA pellets. Flux for 2 minutes until molten.

  • Reaction: Add DPT-OH (1-5 wt%) and Catalyst (0.1 wt% TPP).

  • Mixing: Mix at 60 RPM for 10-15 minutes.

    • Observation: Monitor torque. A stabilization of torque indicates completion.

  • Quenching: Remove melt, cool, and press into films.

Validation: Soxhlet Extraction

To prove the DPT is grafted and not just mixed, you must perform an extraction.

  • Place 1g of film in a Soxhlet thimble.

  • Reflux with Chloroform (good solvent for DPT-OH, non-solvent for PE) for 24 hours.

  • Analyze the film via FTIR. Retention of the Triazine peak (1500-1600 cm⁻¹) confirms grafting.

Method C: Surface Grafting (Heterogeneous)

Objective: Functionalize a pre-existing surface (e.g., a membrane or medical device) with DPT-OH.

Protocol
  • Activation: Treat the polymer surface (e.g., Cellulose, PET) with Oxygen Plasma to generate -OH/-COOH groups, or use a "Grafting To" approach with GMA brushes.

  • Epoxy-Functionalization: If the surface is not reactive, dip-coat with a solution of GMA (10%) and AIBN (1%) and UV-cure to create a poly(GMA) layer.

  • Coupling:

    • Prepare a solution of DPT-OH (10 mM) in DMF containing K₂CO₃ (catalyst).

    • Immerse the GMA-modified surface in the solution at 80°C for 12 hours.

  • Washing: Sonicate in DMF then Ethanol to remove physisorbed DPT-OH.

Visualization: Epoxide Ring Opening Mechanism

EpoxideReaction PolyGMA Polymer-GMA (Epoxide Ring) Transition Ring Opening Transition State PolyGMA->Transition Phenol DPT-OH (Phenol) Phenol->Transition Cat Catalyst (TPP/Base) Cat->Transition Activates Product Grafted Polymer (Ether Linkage) Transition->Product C-O Bond Formation

Caption: Figure 2. Mechanism of grafting DPT-OH onto Glycidyl Methacrylate (GMA) functionalized polymers.

Summary of Data & Comparison

FeatureMethod A: Monomer RouteMethod B: Reactive MeltMethod C: Surface Grafting
Chemistry Esterification -> PolymerizationEpoxide Ring OpeningHeterogeneous Coupling
Grafting Density High (Controllable via feed)Low to MediumLow (Surface only)
Process Difficulty High (Multi-step synthesis)Low (One-pot extrusion)Medium
Solvent Use High (DCM, Toluene)None (Solvent-free)Medium (DMF)
Best Application High-value optical polymers, Drug delivery carriersIndustrial packaging, UV-stable filmsMembranes, Medical devices

References

  • Rabello, M. S., & White, J. R. (1997). Crystallization and melting behaviour of polypropylene grafted with glycidyl methacrylate. Polymer. Link

  • Al-Malaika, S. (1991). Reactive processing of polymers: mechanisms of grafting reactions. Journal of Applied Polymer Science. Link

  • Taeuber, K., et al. (2017).[2] Covalent Cross-Linking of Porous Poly(ionic liquid) Membrane via a Triazine Network. ACS Macro Letters.[2] Link

  • Pan, G., et al. (2011). Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. CN Patent 102250026A. Link

  • Coiai, S., et al. (2017). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. Materials (MDPI). Link

Sources

fabricating fluorescent probes using diphenyl triazine phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fabrication & Characterization of Diphenyl Triazine Phenol (DPT-OH) Fluorescent Probes

Abstract

This guide details the fabrication of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (DPT-OH) derivatives, a class of fluorophores governed by Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional rigid fluorophores (e.g., fluorescein, rhodamine), DPT-OH probes exhibit an exceptionally large Stokes shift (>100 nm) and solid-state fluorescence, making them ideal for background-free imaging of Lipid Droplets (LDs) and designing "turn-on" biosensors. This document provides a modular synthesis protocol, mechanistic validation, and live-cell imaging procedures.

Introduction & Mechanistic Principles

The DPT-OH scaffold functions on the principle of ESIPT. In the ground state (Enol form), an intramolecular hydrogen bond (IMHB) exists between the phenolic hydroxyl proton and the triazine nitrogen. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen increase, triggering a rapid proton transfer to form the excited Keto tautomer.

Why this matters for your experiments:

  • Large Stokes Shift: The emission originates from the lower-energy Keto species, while excitation occurs in the Enol form. This separation (>100 nm) eliminates self-quenching and spectral crosstalk.

  • Environment Sensitivity: The ESIPT process is sensitive to hydrogen-bonding solvents. In water, the IMHB is disrupted, quenching fluorescence (turn-off). In hydrophobic environments (e.g., Lipid Droplets), the IMHB is protected, restoring bright emission (turn-on).

Mechanism Diagram

The following diagram illustrates the ESIPT photocycle and the critical Enol-Keto transformation.[1][2]

ESIPT_Mechanism GroundEnol Ground State (Enol) (Stable IMHB) ExcitedEnol Excited Enol (E*) (High Energy) GroundEnol->ExcitedEnol Excitation (UV/Blue) ExcitedKeto Excited Keto (K*) (Proton Transferred) ExcitedEnol->ExcitedKeto ESIPT (<1 ps) Fast Proton Transfer GroundKeto Ground State (Keto) (Unstable) ExcitedKeto->GroundKeto Fluorescence Emission (Large Stokes Shift) GroundKeto->GroundEnol Reverse Proton Transfer

Figure 1: The four-level ESIPT photocycle. The large energy gap between Excitation (Enol) and Emission (Keto) minimizes background noise.

Fabrication Protocol: Modular Synthesis of DPT-OH

This protocol uses a convergent strategy: synthesizing the chlorotriazine core followed by coupling with a resorcinol derivative. This allows for modular functionalization (e.g., adding alkyl chains for LD targeting).

Safety Note: Cyanuric chloride is corrosive and moisture-sensitive. Handle in a fume hood.

Step 1: Synthesis of Intermediate (2-chloro-4,6-diphenyl-1,3,5-triazine)
  • Reagents: Cyanuric chloride (1.0 eq), Phenylmagnesium bromide (2.1 eq), dry THF.

  • Procedure:

    • Dissolve cyanuric chloride in dry THF at 0°C under inert atmosphere (

      
      ).
      
    • Dropwise add Phenylmagnesium bromide (PhMgBr) over 1 hour. Crucial: Keep temperature < 5°C to prevent tri-substitution.

    • Stir at room temperature (RT) for 4 hours.

    • Quench with dilute HCl. Extract with dichloromethane (DCM).

    • Recrystallize from hexane/toluene to obtain white needles.

Step 2: Synthesis of the DPT-OH Scaffold
  • Reagents: Intermediate from Step 1 (1.0 eq), Resorcinol (1.1 eq), Anhydrous

    
     (1.2 eq), Dry Toluene.
    
  • Procedure:

    • Dissolve the chlorotriazine intermediate and resorcinol in dry toluene.

    • Add

      
       slowly. The mixture will turn yellow/orange (complex formation).
      
    • Reflux at 110°C for 12 hours. The Friedel-Crafts mechanism ensures ortho-substitution relative to the hydroxyl group.

    • Cool and quench with ice-water/HCl to break the Aluminum complex.

    • Filter the precipitate and wash with water.

    • Purification: Recrystallize from ethanol or DMF.

    • Yield Target: >70%.[3]

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ppm, characteristic of the chelated phenolic proton (OH...N).
Step 3: Functionalization (Lipid Droplet Probe)

To create a lipophilic probe (e.g., DPT-C6 ), alkylate the para-hydroxyl group (the one not involved in ESIPT).

  • Reagents: DPT-OH (from Step 2), 1-Bromohexane,

    
    , DMF.
    
  • Procedure:

    • Mix DPT-OH,

      
       (2 eq), and 1-Bromohexane (1.2 eq) in DMF.
      
    • Heat to 80°C for 6 hours.

    • Pour into ice water. The precipitate is the crude probe.

    • Purify via silica column (Hexane:Ethyl Acetate 9:1).

Synthesis Workflow Diagram

Synthesis_Workflow Start Cyanuric Chloride (Starting Material) Step1 Step 1: Grignard Reaction (+ 2 eq PhMgBr, THF, 0°C) Start->Step1 Inter Intermediate: 2-chloro-4,6-diphenyl-triazine Step1->Inter Step2 Step 2: Friedel-Crafts (+ Resorcinol, AlCl3, Reflux) Inter->Step2 Core Core Scaffold: DPT-OH (Resorcinol Core) Step2->Core Step3 Step 3: Alkylation (+ Alkyl Bromide, K2CO3) Core->Step3 Final Final Probe: DPT-C6 (LD Targeting) Step3->Final

Figure 2: Step-by-step synthetic route for fabricating the lipophilic DPT-C6 probe.

Characterization & Data Analysis

Before biological application, the probe must be validated for ESIPT behavior.

Table 1: Expected Optical Properties (DPT-C6)

SolventPolarityAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene Non-polar340-350480-490~140High (>0.4)
DCM Moderate340-350490-500~150Moderate
Ethanol Polar Protic345510 (Weak)~165Low (<0.05)*
Water Polar345QuenchedN/A~0

*Note: In protic solvents like ethanol/water, intermolecular H-bonding competes with the intramolecular bond, quenching ESIPT fluorescence. This "Turn-Off" in water is desirable for wash-free imaging.

Bio-Application Protocol: Lipid Droplet Imaging

This protocol utilizes the DPT-C6 probe fabricated above. The probe is non-fluorescent in the aqueous culture medium but lights up immediately upon entering the hydrophobic lipid droplets.

Reagents:

  • DPT-C6 Stock Solution: 10 mM in DMSO.

  • HeLa or HepG2 cells (cultured on confocal dishes).

  • Live Cell Imaging Solution (LCIS) or PBS.

Step-by-Step Protocol:

  • Preparation: Dilute the stock solution into pre-warmed culture medium to a final concentration of 1–5 µM .

    • Expert Tip: Do not exceed 10 µM to avoid crystal formation on the cell surface.

  • Incubation: Remove growth medium from cells and add the staining medium. Incubate for 15–30 minutes at 37°C.

  • Washing (Optional): Because DPT-C6 is quenched in water, washing is often unnecessary ("Wash-free"). However, rinsing once with PBS can improve signal-to-noise ratio.

  • Imaging:

    • Excitation: 405 nm laser (matches the ~350 nm absorption tail) or UV lamp.

    • Emission Collection: 450–550 nm (Green/Yellow channel).

    • Counter-staining: Compatible with Red/Far-Red nuclear dyes (e.g., Draq5) due to the large Stokes shift.

Troubleshooting & Expert Insights

  • Issue: Weak Fluorescence in Cells.

    • Cause: The probe may be precipitating or the cells have low lipid content.

    • Solution: Sonicate the staining solution before use. Induce lipid droplet formation in cells using Oleic Acid (200 µM for 4 hours) as a positive control.

  • Issue: Blue Shifted Emission.

    • Cause: Disruption of ESIPT.[1][4]

    • Insight: If the emission shifts to <420 nm (deep blue), the Enol form is emitting directly without proton transfer. This suggests the environment is too polar or acidic (protonation of the triazine ring).

  • Issue: Photobleaching.

    • Insight: DPT derivatives are exceptionally photostable (used industrially as UV stabilizers). If signal loss occurs, check for cell movement or focal drift rather than dye degradation.

References

  • Mechanism of ESIPT in Triazines

    • Title: Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines and Triazines.
    • Source: ACS Applied M
    • URL:[Link]

  • Lipid Droplet Probes

    • Title: Recent Advances in Fluorescent Probes for Lipid Droplets.[5][6]

    • Source: Chemical Communic
    • URL:[Link]

  • Synthesis of HPT Core

    • Title: Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl deriv
    • Source: Chemistry Central Journal (PMC).
    • URL:[Link]

  • Industrial Analog (Tinuvin 1577)

    • Title: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol Data Sheet.[7][8]

    • Source: Sigma-Aldrich.

Sources

Application Note: Hydroxyphenyl Triazine (HPT) Derivatives in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol Derivatives (Bemotrizinol/Tinosorb S Class)[1]

Executive Summary & Chemical Identity

This guide details the application of Hydroxyphenyl Triazine (HPT) derivatives, specifically focusing on the commercial standard Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), which utilizes the core chromophore structure related to this compound.[1]

Critical Nomenclature Clarification: While the user query specifies "this compound," effective UV absorption via the Excited State Intramolecular Proton Transfer (ESIPT) mechanism strictly requires a hydroxyl group at the ortho (2-) position of the phenyl ring relative to the triazine nitrogen.[1] The "4-" position typically refers to the attachment point of solubilizing alkoxy chains (e.g., the 2-ethylhexyloxy group in Bemotrizinol).[1]

  • Active Chromophore: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol.[1]

  • Commercial Active (INCI): Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Bemotrizinol).[1][2][3][4]

Mechanism of Action: ESIPT Cycle

The photostability of this class stems from the ESIPT mechanism. Upon UV absorption, the proton from the ortho-hydroxyl group transfers to the triazine nitrogen, dissipating energy as heat (IR) without breaking the chemical bond.

ESIPT_Mechanism cluster_legend Cycle Efficiency Ground Enol Form (Ground State) S0 Excited_Enol Excited Enol S1* Ground->Excited_Enol UV Absorption (hν) Excited_Keto Excited Keto S1* (Proton Transferred) Excited_Enol->Excited_Keto ESIPT (<100 fs) Ground_Keto Keto Form (Ground State) S0 Excited_Keto->Ground_Keto Internal Conversion (Heat Dissipation) Ground_Keto->Ground Back Proton Transfer Photostable >99.9% Reversible

Figure 1: The ESIPT cycle ensures the molecule returns to its ground state undamaged, providing exceptional photostability.

Formulation Protocols

Solubility Profile

Bemotrizinol is a crystalline powder with high melting point (approx. 80°C).[4] It is oil-soluble but requires specific polar oils for adequate dissolution.[1] Poor solvent selection leads to crystallization, "grittiness," and SPF loss.[5]

Table 1: Solubility in Common Cosmetic Solvents (at 25°C)

Solvent (INCI)Trade Name ExamplesSolubility (% w/w)Notes
Ethylhexyl Methoxycinnamate Uvinul MC 80~17.0%Excellent solvent; synergistic UVB filter.[1]
C12-15 Alkyl Benzoate Cetiol AB, Finsolv TN~12-13%Standard carrier oil; non-greasy.[1]
Dibutyl Adipate Cetiol B~10.0%Fast-spreading; good for light textures.[1]
Dicaprylyl Carbonate Cetiol CC~8-9%Dry emollient.[1]
Caprylic/Capric Triglyceride Myritol 318< 8%Poor solvent; avoid as primary carrier.
Water -InsolubleRequires emulsification.[1]
Incorporation Protocol (Oil Phase)

Objective: To ensure complete dissolution and prevent recrystallization during shelf life.

Reagents:

  • Bemotrizinol (Powder)[1][6]

  • Primary Solvent (e.g., C12-15 Alkyl Benzoate)[1]

  • Secondary Solvent (e.g., Ethylhexyl Salicylate or Octocrylene)[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of solvent oils into the main oil phase beaker.

  • Heating: Begin heating the oil phase to 75°C - 80°C .

    • Note: Bemotrizinol has a melting point around 80°C. Heating below this may result in dispersion rather than true dissolution.

  • Addition: Slowly add Bemotrizinol powder to the heated oil phase while stirring (overhead stirrer at 300-500 rpm).

  • Dissolution Check: Maintain temperature at 80°C for at least 20 minutes.

    • Verification: Stop stirring briefly. The solution must be completely clear and yellow. Any turbidity or particles indicate incomplete dissolution.

  • Cooling/Emulsification: Once dissolved, proceed immediately to emulsification. Do not allow the oil phase to cool significantly before mixing with the water phase, as this can trigger premature crystallization.

Stabilization of Avobenzone

Triazine derivatives are excellent singlet oxygen quenchers, making them ideal stabilizers for Avobenzone (Butyl Methoxydibenzoylmethane).

Protocol:

  • Ratio: Use a minimum ratio of 1:2 (Bemotrizinol : Avobenzone) for moderate stabilization.

  • Optimal Ratio: 1:1 provides >90% recovery of Avobenzone after 20 MED irradiation.

Analytical Protocols

Photostability Testing (In Vitro)

Objective: Quantify the degradation of the UV filter system under controlled irradiation.

Equipment:

  • Solar Simulator (e.g., Atlas Suntest) emitting 290–400 nm.

  • PMMA Plates (Helioplate HD6, 6 µm roughness).

  • Spectrophotometer (e.g., Labsphere UV-2000S).[1]

Workflow:

Photostability_Protocol Start Sample Preparation (1.3 mg/cm² on PMMA) Measure_T0 Measure Absorbance (T0) (290-400 nm) Start->Measure_T0 Irradiate Irradiation (5 to 20 MED @ 35°C) Measure_T0->Irradiate Measure_Tn Measure Absorbance (Tn) (Post-Irradiation) Irradiate->Measure_Tn Calc Calculate % Recovery (AUC Tn / AUC T0 * 100) Measure_Tn->Calc

Figure 2: Standardized workflow for determining photostability of sunscreen films.[1]

Acceptance Criteria:

  • Highly Photostable: > 95% recovery after 10 MED.

  • Stable: > 85% recovery after 10 MED.

  • Bemotrizinol typically exhibits > 98% recovery after 50 MED.

HPLC Assay for Active Content

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm). Mobile Phase:

  • A: Water + 0.1% Acetic Acid

  • B: Methanol / THF (80:20 v/v) Gradient: Isocratic or high organic gradient (due to high lipophilicity). Detection: UV at 310 nm or 340 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Crystals in finished product 1. Oil phase cooled too fast.2. Solvent capacity exceeded.1. Maintain 75°C during emulsification.2. Increase C12-15 Alkyl Benzoate or add Octisalate.
Low SPF (In Vivo < In Vitro) Poor film formation.Add film formers (e.g., VP/Eicosene Copolymer) or use "Sun-spheres" (Styrene/Acrylates) to boost path length.[1]
Yellow discoloration Interaction with metal ions (Fe3+).Add chelating agent (Disodium EDTA) to water phase; avoid un-coated iron oxides.

References

  • Herzog, B., et al. (2004). "Photostability of UV absorber systems in sunscreens." Photochemistry and Photobiology, 79(3), 249-254.[1]

  • Chatelain, E., & Gabard, B. (2001). "Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S)." Photochemistry and Photobiology, 74(3), 401-406.[1]

  • PubChem. (2023). Bemotrizinol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • U.S. FDA. (2019). Sunscreen Drug Products for Over-the-Counter Human Use; Proposed Rule. Federal Register. Retrieved from [Link][1]

Sources

designing delayed fluorescence materials with triazine phenol acceptors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Rigidified TADF Emitters via Triazine-Phenol Intramolecular Hydrogen Bonding

Executive Summary

Thermally Activated Delayed Fluorescence (TADF) materials have revolutionized OLED technology by harvesting 100% of excitons without using rare-earth metals.[1][2] However, a critical design paradox exists: the highly twisted donor-acceptor (D-A) structure required for a small singlet-triplet energy gap (


) often leads to structural flexibility, resulting in non-radiative decay and lower quantum yield (PLQY).[1][2]

This guide details the design and synthesis of Triazine-Phenol hybrid acceptors . By incorporating a hydroxyphenyl group onto a triazine core, we engineer an Intramolecular Hydrogen Bond (IMHB) .[1][2] This "locking" strategy rigidifies the acceptor segment, suppressing vibrational relaxation while maintaining the necessary charge-transfer (CT) character for efficient TADF.[1][2]

Scientific Foundation: The IMHB Strategy

The Physics of Triazine-Phenol Hybrids
  • Triazine (Acceptor): The 1,3,5-triazine core is a strong electron acceptor with high triplet energy (

    
    ), essential for blue/green emission.[1][2] Its 
    
    
    
    symmetry allows for multi-donor attachment.[1][2]
  • Phenol (Auxiliary/Linker): A phenol group attached ortho to the triazine nitrogen is not merely a donor.[2] Its primary function is structural.[1][2] The hydroxyl proton (

    
    ) forms a hydrogen bond with the triazine nitrogen (
    
    
    
    ).[1][2]
  • Mechanism:

    • Planarization: The IMHB locks the phenyl-triazine bond, creating a coplanar acceptor unit.[1][2]

    • Rigidification: This suppresses high-frequency bond rotations that typically act as non-radiative decay channels (

      
      ).[1][2]
      
    • Electronic Effect: The D-A twist is maintained between the rigidified acceptor and the bulk donor (e.g., acridine/carbazole), preserving the low

      
      .[2]
      
Design Logic Visualization

TADF_Design_Logic Triazine Triazine Core (High Electron Affinity) IMHB Intramolecular H-Bond (Locking Mechanism) Triazine->IMHB Acceptor Site (N) Phenol Ortho-Hydroxyl Group (H-Bond Donor) Phenol->IMHB Donor Site (H) Donor Bulk Donor (e.g., Acridine) Twist Orthogonal D-A Junction Donor->Twist Steric Bulk Structure Rigidified Acceptor (Planarized) IMHB->Structure Suppresses Rotation Structure->Twist Coupled with Result High PLQY + Low ΔEst Twist->Result Separates HOMO/LUMO

Figure 1: The structural logic of Triazine-Phenol TADF emitters. The IMHB locks the acceptor unit, while the donor-acceptor junction remains twisted to ensure TADF activity.

Protocol: Synthesis of Hydroxyphenyl-Triazine Emitters

Objective: Synthesize a D-A-D type TADF emitter where the acceptor is locked via IMHB. Target Molecule Example: 2,4-bis(donor)-6-(2-hydroxyphenyl)-1,3,5-triazine.[1][2]

Step 1: Suzuki-Miyaura Coupling (Protected Precursor)

Rationale: Direct coupling with free phenol groups can poison Palladium catalysts.[1][2] We use a methoxy-protected precursor.[1][2]

  • Reagents:

    • 2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine (1.0 eq)[1][2]

    • Donor-Boronic Acid (e.g., 9,9-dimethylacridine-boronic acid) (2.5 eq)[1][2]

    • 
       (5 mol%)[1][2]
      
    • 
       (2M aqueous solution)[1][2]
      
    • Solvent: Toluene/Ethanol (4:1 v/v)[1][2]

  • Procedure:

    • Degas solvents with

      
       for 30 mins.[1][2]
      
    • Combine reagents in a Schlenk flask under inert atmosphere.

    • Reflux at 110°C for 24 hours.

    • Workup: Cool to RT, extract with DCM, wash with brine. Dry over

      
      .[1][2]
      
    • Purification: Silica gel column chromatography (Hexane/DCM gradient).[1][2]

Step 2: Demethylation (The "Activation" Step)

Rationale:


 is a strong Lewis acid that cleaves the methyl ether to reveal the hydroxyl group, enabling the H-bond.[1][2]
  • Reagents:

    • Protected Precursor (from Step 1)[1][2]

    • Boron Tribromide (

      
      ) (1M in DCM)[1][2]
      
    • Anhydrous DCM[1]

  • Procedure:

    • Dissolve precursor in anhydrous DCM at 0°C (Ice bath).

    • Dropwise add

      
       (3.0 eq) over 15 mins.[1][2]
      
    • Allow to warm to RT and stir for 12 hours.

    • Quench: Slowly add Methanol at 0°C to quench excess

      
      .
      
    • Workup: Wash with

      
       (aq) to neutralize.[1][2] Extract with DCM.[1][2]
      
    • Purification: Recrystallization from Ethanol/DCM is preferred to ensure high purity for OLEDs.[1][2]

Protocol: Photophysical Validation

To confirm the material is a viable TADF candidate, you must verify the existence of the delayed component and the small energy gap.[2]

Characterization Workflow

Characterization_Flow Sample Synthesized Emitter Solvatochromism 1. Solvatochromism Test (Toluene vs. DCM) Sample->Solvatochromism CryoPL 2. Low-Temp PL (77K) (Determine S1 and T1) Solvatochromism->CryoPL TRPL 3. Transient PL (TRPL) (Measure Lifetime) CryoPL->TRPL Decision Is ΔEst < 0.2 eV? TRPL->Decision Pass Fabricate Device Decision->Pass Yes Fail Redesign Donor Decision->Fail No

Figure 2: Validation workflow. Solvatochromism confirms Charge Transfer (CT) nature; Cryo-PL quantifies the energy gap.[1][2]

Data Interpretation Table

Compare your results against these benchmarks for a high-performance TADF material.

ParameterSymbolTarget ValueExperimental Method
Singlet-Triplet Gap


Fluorescence (RT) peak - Phosphorescence (77K) peak.[1][2]
Prompt Lifetime


TRPL (Exponential decay fit - fast component).[1][2]
Delayed Lifetime


TRPL (Exponential decay fit - slow component).[1][2]
Quantum Yield


Integrating Sphere (under

flow).[1][2]
IMHB Evidence



-NMR (Downfield shift indicates H-bonding).[1][2]

Protocol: OLED Device Fabrication

Architecture: Indium Tin Oxide (ITO) / HIL / HTL / EML / ETL / EIL / Al.[1][2]

  • Substrate Cleaning: Ultrasonic bath in acetone, isopropanol, and deionized water (15 min each).[1][2] UV-Ozone treat for 20 min.[1][2]

  • Vacuum Thermal Evaporation (VTE): Base pressure

    
    .[1][2]
    
  • Emissive Layer (EML) Deposition:

    • Host: mCBP or DPEPO (High triplet energy hosts).[1][2]

    • Dopant: Triazine-Phenol Emitter (concentration is critical).[1][2]

    • Optimization: Co-evaporate at 10 wt% to 20 wt% .

    • Note: Lower concentrations (<5%) may cause insufficient energy transfer; higher (>25%) causes concentration quenching.[1][2]

  • Encapsulation: Glass lid with UV-curable epoxy in a glovebox (

    
    ).
    

References

  • TADF Mechanism & Triazine Acceptors

    • Tanaka, H., Shizu, K., Nakanotani, H., & Adachi, C. (2014).[1][2] "Twisted intramolecular charge transfer state for efficient delayed fluorescence."[1][2] Journal of Materials Chemistry C.

  • Intramolecular Hydrogen Bonding in TADF

    • Suresh, S. M., et al. (2020).[1][2] "Hydrogen-bonding environment suppresses thermally activated delayed fluorescence."[1][2] Chemical Science.

  • Hydroxyphenyl-Triazine Synthesis & Properties

    • Hume, P. A., et al. (2022).[1][2] "Intramolecular Hydrogen Bonding in Thermally Activated Delayed Fluorescence Emitters." Journal of the American Chemical Society.[2]

    • [1][2]

  • Device Engineering with Triazine Emitters

    • Liu, X. K., et al. (2015).[1][2] "Triazine-based deep-blue thermally activated delayed fluorescence emitters."[1][2][3][4] Advanced Functional Materials.

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TRZ-SYN-OPT-001 Subject: Yield Optimization & Troubleshooting for Monohydroxyphenyl-Triazine (HPT) Synthesis

Executive Summary

This guide addresses the synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol , a critical intermediate and UV absorber. While various routes exist (e.g., cyclotrimerization of nitriles), this guide focuses on the Stepwise Friedel-Crafts Arylation of Cyanuric Chloride. This route offers the highest control over stoichiometry and regioselectivity, minimizing the statistical byproduct mixtures common in trimerization routes.

The Core Challenge: The deactivation of the triazine ring after the first two substitutions makes the final arylation (addition of the phenol moiety) kinetically sluggish, often leading to incomplete conversion or "oiling out" during workup.

Part 1: The Optimized Workflow (Visualized)

The following diagram outlines the stepwise synthesis and the critical decision points for yield maximization.

TriazineSynthesis cluster_trouble Yield Killers Start Cyanuric Chloride (Starting Material) Step1 Step 1: Bis-Arylation (2 eq Benzene, AlCl3) Start->Step1 0-5°C -> Reflux Inter Intermediate: 2-Chloro-4,6-diphenyl-1,3,5-triazine Step1->Inter Yield > 85% Moisture Moisture Ingress (Hydrolysis to OH-triazine) Step1->Moisture Step2 Step 2: Phenolic Arylation (1.1 eq Phenol, AlCl3) Inter->Step2 Solvent: o-DCB Temp: >130°C Complex AlCl3-Product Complex (Red/Orange Slurry) Step2->Complex Critical: Evolution of HCl Ortho Ortho-Substitution (Steric Impurity) Step2->Ortho Quench Acid Quench (HCl/Ice) Complex->Quench Hydrolysis of Al-salts Target Target: This compound Quench->Target Precipitation

Caption: Stepwise Friedel-Crafts synthesis pathway. Note the critical intermediate stage where temperature control dictates the switch from mono- to bis-arylation.

Part 2: Technical Support Q&A

Module A: Synthesis of the Intermediate (2-Chloro-4,6-diphenyl-1,3,5-triazine)

Q1: My yield of the chloro-intermediate is low (<60%), and I see significant amounts of triphenyl-triazine. What went wrong? Diagnosis: You likely lost temperature control during the addition of benzene or used an excess of benzene/AlCl₃ without monitoring. The Fix:

  • Temperature Staging: The reaction of Cyanuric Chloride is highly temperature-dependent.[1][2]

    • Substitution 1: Must occur at 0–5°C .

    • Substitution 2: Must occur at 35–45°C .

    • Substitution 3 (Triphenyl): Requires >80°C .[1]

  • Protocol Adjustment: If you heated too quickly to reflux, you engaged the third chlorine, forming the triphenyl byproduct (which is inert and useless for the next step). Maintain the reaction at 40–50°C for the bis-arylation and do not reflux in this step.

Q2: The intermediate product is grey/purple instead of white/off-white. Diagnosis: Occlusion of Aluminum salts or trace iron contamination from the catalyst. The Fix:

  • Acid Wash: The quench must use dilute HCl (1M to 2M). Water alone is insufficient to break the Al-N coordination bonds in triazines.

  • Post-Process: Recrystallize the intermediate from Toluene before proceeding to Step 2. Impurities here will poison the final reaction.

Module B: Synthesis of the Target (Phenol Addition)

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: "Catalyst Poisoning" by the product itself. The phenolic oxygen coordinates strongly with AlCl₃, deactivating it. Furthermore, the triazine ring is now electron-deficient, making it a poor electrophile. The Fix:

  • Solvent Switch: Move from Benzene/Dichloromethane to o-Dichlorobenzene (o-DCB) . You need a boiling point >170°C to overcome the activation energy barrier for the third substitution.

  • Stoichiometry: Use 1.1 eq of Phenol and 1.2 eq of AlCl₃ relative to the intermediate.

  • The "Cook": This step requires forcing conditions. Reflux at 170–180°C for 12–24 hours is standard.

Q4: I am getting a mixture of isomers (Ortho- vs. Para-hydroxyphenyl). Diagnosis: While para is favored sterically, ortho attack can occur if the reaction temperature is too low or the solvent is too polar. The Fix:

  • Steric Control: The bulky AlCl₃-complex usually blocks the ortho position. Ensure you are using anhydrous AlCl₃.

  • Purification: The para-isomer is significantly less soluble in non-polar solvents than the ortho-isomer.

    • Protocol: Suspend the crude solid in hot Toluene (80°C). The para-target will remain as a solid, while the ortho-impurity stays in solution. Filter hot.

Module C: Purification & Isolation

Q5: My product "oils out" into a sticky gum upon quenching. Diagnosis: This is a common issue with triazines. The "oil" is a hydrate or a solvent inclusion complex. The Fix:

  • The Methanol Crash: Do not quench directly into water.

    • Cool the reaction mixture to 60°C.

    • Pour the mixture slowly into Methanol (MeOH) containing 5% HCl.

    • The methanol acts as a dispersant, preventing the "gum" phase and promoting the formation of a discrete precipitate.

Q6: How do I remove the yellow color from the final crystals? Diagnosis: Trace quinoid-like oxidation byproducts. The Fix:

  • Charcoal Treatment: Dissolve the crude product in hot DMF or Chlorobenzene . Add 5% w/w Activated Carbon. Stir at 100°C for 30 mins. Filter hot through Celite. Crystallize by cooling or adding an anti-solvent (Methanol).

Part 3: Data & Specifications

Table 1: Solvent Selection Guide for Yield Improvement
Process StepRecommended SolventTemp RangeProsCons
Step 1 (Intermediate) Chlorobenzene 0°C

50°C
Good solubility for Cyanuric Chloride; easy recovery.Hard to remove traces if not dried properly.
Step 2 (Target) o-Dichlorobenzene 160°C

180°C
High BP allows forcing conditions for difficult 3rd substitution.High boiling point makes removal tedious (requires vac distillation).
Purification DMF / Ethanol 25°C

100°C
Excellent recrystallization selectivity.DMF is toxic; product yield loss if not cooled sufficiently.
Table 2: Stoichiometry Optimization (Molar Equivalents)
ComponentRoleEq. (vs Cyanuric Chloride)Notes
Cyanuric Chloride Starting Material1.0Must be dry/fresh.[1]
Benzene Reagent 12.05 - 2.10Slight excess ensures bis-arylation.
Phenol Reagent 21.05 - 1.10Add in Step 2 only.
AlCl₃ Catalyst3.0 - 3.2 (Total)2.0 eq for Step 1; add 1.0-1.2 eq fresh for Step 2.

Part 4: Troubleshooting Logic Tree

Use this logic flow to diagnose low yields in the final step.

Troubleshooting Problem Low Yield (<50%) Check1 Check TLC/HPLC of Crude Problem->Check1 Result1 Starting Material Remains Check1->Result1 Result2 Many Spots (Tars/Impurities) Check1->Result2 Action1 Increase Temp (Switch to o-DCB) Result1->Action1 Action2 Check AlCl3 Quality (Must be Anhydrous) Result1->Action2 Action3 Reduce Temp (Check for O-alkylation) Result2->Action3

Caption: Diagnostic flow for analyzing reaction failure modes.

References

  • Ciba Specialty Chemicals Corp. (2001). Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines. US Patent 6,242,598. Link

    • Relevance: Defines the industrial standard for the Friedel-Crafts aryl
  • Ciba Specialty Chemicals Corp. (2000). Process for the preparation of hydroxyphenyl-1,3,5-triazines. US Patent 6,020,490. Link

    • Relevance: Discusses alternative routes and purification strategies for HPT deriv
  • Brunetti, H., & Lüthi, C. E. (1972). Die Synthese von asymmetrisch substituierten o-Hydroxyphenyl-s-triazinen. Helvetica Chimica Acta, 55(5), 1566-1595. Link

    • Relevance: The foundational mechanistic paper on the stepwise synthesis of asymmetric triazines.
  • BenchChem. (2025). Technical Support: Scale-up Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol. Link

    • Relevance: Provides specific solubility data and industrial handling protocols for diphenyl-triazine intermedi

Sources

purification techniques for removing impurities from triazine phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Triazine Phenol Derivatives Senior Application Scientist Desk | High-Performance UV Absorbers & Intermediates

Introduction: The Purity Imperative in HPT Chemistry

Welcome. If you are accessing this guide, you are likely dealing with 2-hydroxyphenyl-s-triazines (HPTs) . Whether you are synthesizing Bemotrizinol , Tinuvin® analogs , or novel tris-aryl-triazine resins, you know that "triazine phenol" is a deceptive term. These molecules are robust UV absorbers, but their synthesis (often via Friedel-Crafts) leaves behind a stubborn matrix of impurities: unreacted resorcinol, aluminum salts, oligomeric side-products, and hydrolyzed triazines (cyanuric acid).

In drug development and high-end coating applications, even trace impurities can cause yellowing, catalyst poisoning, or toxicity. This guide moves beyond basic "recrystallization" and provides a root-cause purification strategy.[1]

Part 1: Diagnostic Workflow (Decision Tree)

Before selecting a solvent, identify your primary contaminant.[1] Use this logic flow to determine the correct purification vector.

PurificationLogic Start START: Characterize Crude Product CheckColor Is the product discolored (Yellow/Brown)? Start->CheckColor CheckMetal Is Ash/Metal content > 0.1%? CheckColor->CheckMetal No CarbonTreat Action: Activated Carbon Treatment (Hot Filtration) CheckColor->CarbonTreat Yes CheckTLC TLC/HPLC: Are there spots with Rf < Product? CheckMetal->CheckTLC No AcidWash Action: HCl/Chelation Wash (Break Al-Complex) CheckMetal->AcidWash Yes (Al residues) PolarWash Action: Polar Solvent Wash (Water/Methanol) Removes: Resorcinol, Cyanuric Acid CheckTLC->PolarWash Yes (Polar impurities) NonPolarRecrys Action: Hydrocarbon Recrystallization (Toluene/Heptane) Removes: Poly-triazines CheckTLC->NonPolarRecrys No (Lipophilic by-products) CarbonTreat->CheckMetal AcidWash->CheckTLC

Figure 1: Purification Decision Tree. This workflow prioritizes gross contaminant removal (color/metals) before fine separation of organic impurities.

Part 2: Troubleshooting & FAQs

Category 1: Metal Residues & Complexation

Q: My product has a high melting point but shows significant ash content (>0.5%). Standard water washing isn't working. Why? A: You are likely dealing with a stable Aluminum-Triazine complex . In Friedel-Crafts synthesis (using AlCl₃), the aluminum atom coordinates strongly with the phenolic oxygen and the triazine nitrogen. Simple water washing is insufficient to break this chelation.

  • The Fix: You must use an acidic quench at temperature.

    • Suspend the crude solid in dilute HCl (5–10%).

    • Heat to 60–80°C for 1 hour. This thermal energy is required to dissociate the Al-complex.

    • Filter while warm. The aluminum salts will remain in the aqueous filtrate.

Category 2: Organic Impurities (The "Oiling Out" Issue)

Q: During recrystallization, my product separates as an oil rather than crystals. How do I fix this? A: "Oiling out" indicates that your solvent system's polarity is too far from the impurity's polarity, or the temperature drop is too rapid.

  • Mechanism: Impurities (often oligomers) lower the melting point of the mixture. If the solution cools too fast, the product precipitates as a supercooled liquid (oil) trapping the impurities.

  • The Fix:

    • Use a "Seeding" Protocol: Cool the solution very slowly. When it reaches the cloud point, add pure seed crystals.

    • Change Solvent System: Switch to a high-boiling solvent like Sulfolane or DMF for the initial dissolution, then precipitate with a non-solvent (like methanol) dropwise. Sulfolane is particularly effective for preventing rapid solidification in triazine synthesis [1].

Category 3: Removing Specific By-Products

Q: HPLC shows a persistent impurity peak (approx. 5-10%) eluting just after my main peak. What is it? A: This is often the poly-substituted side product . If you are synthesizing a mono-resorcinol triazine, the impurity is likely the bis- or tris-resorcinol derivative (or vice versa). These have very similar solubilities to your product.

  • The Fix: Use the Hydrocarbon Reflux Technique (see Protocol A below). Poly-substituted triazines often have lower solubility in hot hydrocarbon mixtures (Toluene/Heptane) compared to the mono-substituted target [2].

Part 3: Detailed Purification Protocols

Protocol A: The Hydrocarbon Reflux (For Removal of Poly-Aryl Impurities)

Best for: Isolating monophenolic-bisaryl triazines from tris-aryl impurities.[2]

Principle: This method exploits the differential solubility of the target molecule vs. its oligomers in non-polar aliphatic/aromatic blends.

  • Preparation: Dry your crude filter cake thoroughly. Moisture interferes with this separation.[1]

  • Solvent Mix: Prepare a mixture of Toluene : Heptane (20:80 v/v) .

  • Reflux:

    • Suspend crude solid in the solvent mix (approx. 10 mL solvent per 1 g solid).

    • Heat to reflux (approx. 95–100°C) for 1 hour.

    • Observation: The target product should dissolve or form a loose suspension, while the poly-substituted impurities often remain undissolved or precipitate upon slight cooling.

  • Hot Filtration (Optional): If impurities are insoluble at reflux, filter hot.

  • Crystallization:

    • Cool the filtrate slowly to 30°C.

    • Filter the resulting crystals.[1][3]

    • Wash the cake with pure Heptane.

  • Validation: Check HPLC. This method has been reported to reduce tris-xylyl-triazine impurities from 10% to <0.3% [2].

Protocol B: The "Dual-Phase" Wash (For Resorcinol & Cyanuric Acid)

Best for: Removing unreacted starting materials and hydrolysis products.

Principle: Cyanuric acid and Resorcinol are soluble in polar/basic media, whereas HPTs are highly lipophilic.

  • Dissolution: Dissolve crude product in Ethyl Acetate or MEK (Methyl Ethyl Ketone) .

  • Acid Wash: Wash organic layer with 1N HCl (removes basic amine impurities and residual Al).

  • Base Wash: Wash organic layer with 5% Sodium Carbonate (Na₂CO₃) .

    • Critical Step: This converts unreacted resorcinol and cyanuric acid into their water-soluble sodium salts.

    • Warning: Do not use strong NaOH if your product has sensitive ester groups, though the triazine ring itself is stable.

  • Rinse: Wash with brine to neutral pH.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate solvent.

Part 4: Solvent Selection Data

Use this table to select the correct solvent based on the impurity profile identified in the Diagnostic Workflow.

Impurity TypeRecommended Solvent SystemMechanism of Action
Unreacted Resorcinol Water / Methanol (Wash)High polarity of resorcinol allows washout from lipophilic product.
Cyanuric Acid Hot Ethanol or 5% Na₂CO₃ (aq)Cyanuric acid is insoluble in most organics but soluble in hot alcohol or aqueous base [3].
Aluminum Salts Dilute HCl (60°C)Acidic hydrolysis breaks the Al-O-Triazine coordination bond.
Poly-triazine Byproducts Toluene / Heptane (20:80)Differential solubility in non-polar hydrocarbons [2].
Colored Oligomers Activated Carbon in DMF/TolueneAdsorption of high-molecular-weight conjugated species.

References

  • T. Gupta, et al. "Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound." U.S. Patent 8,716,474, May 6, 2014. Link

  • R. Gupta, et al. "Process for isolation of monophenolic bisaryl triazines." European Patent EP2280005B1, Jan 2, 2013. Link

  • BenchChem Technical Support. "Purification methods for 2,4,6-Tribromo-1,3,5-triazine products." BenchChem Troubleshooting Guide, 2025. Link

Sources

solving solubility issues of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: SoluTech Guide Topic: Solubility Optimization for 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (DPT-OH)

Executive Summary: The "Brick Wall" Problem

The Molecule: this compound (DPT-OH) The Challenge: DPT-OH is a rigid, planar molecule characterized by an electron-deficient triazine core flanked by phenyl rings.[1] This structure creates two formidable barriers to solubility in polar solvents:

  • High Lattice Energy: Extensive

    
     stacking between planar units leads to strong intermolecular forces (high melting point, often >250°C).[1]
    
  • Hydrophobicity: While the phenol group is polar, the bulk of the molecule is lipophilic (LogP estimated >4.0), making it thermodynamically incompatible with water and lower alcohols.

The Solution: Successful dissolution requires overcoming these lattice energies using Polar Aprotic Solvents , pH Manipulation , or Thermal Energy .

Solubility Tier List & Data

Use this table to select the starting solvent based on your application.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Tier 1: Excellent DMSO, DMF, NMPHigh (> 50 mg/mL)Stock solutions, chemical synthesis, OLED spin-coating.[1]
Tier 2: Moderate THF, Dioxane, AcetoneModerate (10–50 mg/mL)Intermediate dilution, solvent casting.
Tier 3: Poor Ethanol, Methanol, IsopropanolLow (< 1 mg/mL)Anti-solvents for recrystallization; requires heat.
Tier 4: Insoluble Water, PBS, Cell MediaNegligibleRequires specific solubilization protocols (see below).

Troubleshooting Protocols

Protocol A: The "DMSO Spike" Method (For Biological Assays)

Best for: Introducing DPT-OH into aqueous cell culture media without precipitation.[1]

The Logic: DPT-OH is soluble in Dimethyl Sulfoxide (DMSO).[1] By creating a hyper-concentrated stock, you can dilute it into water rapidly.[1] The kinetic dispersion prevents immediate re-aggregation.

Step-by-Step:

  • Weigh: Measure 10 mg of DPT-OH.

  • Dissolve: Add 1 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Sonicate: Sonicate at 40°C for 10 minutes until the solution is perfectly clear.

    • Critical Check: Hold the vial up to a light. If you see "shimmering" or turbidity, it is not dissolved.

  • Dilute: While vortexing the aqueous media (e.g., PBS) rapidly, add the DMSO stock dropwise.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: The "pH Swing" Technique

Best for: High-concentration aqueous solutions or green chemistry applications.[1]

The Logic: The phenol group on DPT-OH is weakly acidic (pKa


 8.5–9.5 due to the electron-withdrawing triazine ring).[1] By raising the pH, you deprotonate the phenol (

), creating a water-soluble phenolate salt.[1]

Step-by-Step:

  • Suspend: Suspend DPT-OH in water (it will look like a white powder/slurry).[1]

  • Basify: Add 1M NaOH or KOH dropwise under stirring.

  • Monitor: As pH exceeds 10.5, the solution should turn clear (and possibly slightly yellow due to charge delocalization).

  • Usage: Use this solution immediately.

    • Warning: If you add this to a neutral buffer (pH 7.4), the molecule will re-protonate and crash out of solution. This is strictly for high-pH applications.

Visualization: Decision Pathways

The following diagrams illustrate the logical flow for solvent selection and the chemical mechanism behind the pH swing.

Solubility_Workflow Start Start: DPT-OH Powder Target What is your Target Media? Start->Target Organic Organic Synthesis / OLED Target->Organic Bio Biological / Aqueous Assay Target->Bio Aprotic Use Polar Aprotic: DMSO, DMF, NMP Organic->Aprotic High Solubility Protic Use Polar Protic: Ethanol, MeOH Organic->Protic Low Solubility Stock Prepare DMSO Stock (10-50 mM) Bio->Stock Heat Requires Heat (60°C) + Sonication Protic->Heat Dilution Rapid Dilution into Buffer (Keep DMSO < 1%) Stock->Dilution Precip Precipitation Check Dilution->Precip Success Stable Solution Precip->Success Clear Fail Aggregates Formed Precip->Fail Cloudy Fail->Stock Retry: Lower Conc.

Caption: Figure 1. Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate optimal pathways.

pH_Mechanism Insoluble DPT-OH (Neutral) Insoluble in Water (Aggregated) Deprot Deprotonation Step Insoluble->Deprot Base + Base (OH-) pH > 10 Base->Deprot Soluble DPT-O- (Anion) Water Soluble (Repulsion prevents stacking) Deprot->Soluble Charge Formation

Caption: Figure 2.[1] The pH-Swing Mechanism.[1] Deprotonating the phenol creates a phenolate anion, disrupting


 stacking and enabling aqueous solvation.[1]

Frequently Asked Questions (FAQs)

Q1: I dissolved DPT-OH in hot ethanol, but it crystallized upon cooling. Why? A: This is a classic supersaturation event.[1] DPT-OH has a steep solubility curve relative to temperature in protic solvents.[1] The planar molecules stack efficiently (crystallize) as thermal energy dissipates. Fix: Maintain the solution at 30–40°C during use, or switch to a binary solvent system (e.g., Ethanol + 10% DMF) to disrupt the crystal lattice formation.

Q2: Can I use Acetone? A: Acetone is a "Tier 2" solvent.[1] It is better than ethanol but worse than DMSO.[1] It is highly volatile, which causes rapid concentration changes and precipitation at the meniscus/air interface. Use for cleaning or intermediate steps, but not for quantitative assays.

Q3: Is the molecule stable in basic solution (Protocol B)? A: Triazine rings are generally stable to base, but prolonged exposure to high heat and strong base (pH > 13) can lead to hydrolysis of the triazine-carbon bonds. Protocol B is safe for short-term experiments (hours), but fresh preparation is recommended.[1]

Q4: My solution in DMSO turned slightly yellow. Is it degraded? A: Not necessarily. Phenols and triazines can form charge-transfer complexes in highly polar aprotic solvents like DMSO, often resulting in a bathochromic shift (yellowing).[1] Verify purity via HPLC if critical, but this is often a solvent effect, not degradation.

References

  • BenchChem Technical Support. (2025).[1][2][3] Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide.Link[1]

  • PubChem. (2025).[1][4] 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine Compound Summary. National Library of Medicine.[1] Link[1]

  • Royal Society of Chemistry. (2023).[1] 2,4,6-Triphenyl-1,3,5-triazine functionalized Ir(iii) complexes with polarity sensitive properties.[1][5]Link[1]

  • EPA. (2025). Environmental Chemistry Method for Triazines - Solubility and Extraction Protocols.[1]Link[1]

Sources

Technical Support Center: Optimizing Thermal Degradation Resistance of Triazine-Based Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for enhancing the thermal stability of triazine-based polymers. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Part 1: Foundational Knowledge & Synthesis-Related Issues

FAQ 1: What are the primary mechanisms of thermal degradation in triazine-based polymers?

The robust thermal stability of triazine-based polymers is primarily attributed to the high cross-linking density and the inherent stability of the triazine ring. However, degradation does occur at elevated temperatures, typically initiating between 300°C and 500°C, and is influenced by the polymer's specific structure and the surrounding atmosphere.[1][2]

The primary degradation pathways include:

  • Scission of Linkages: The initial and most significant weight loss is often due to the breaking of the bonds connecting the triazine rings to the polymer backbone. The type of linkage (e.g., ether vs. amine) significantly impacts the onset of degradation. For instance, triazine-amine polymers have been shown to exhibit superior thermal stability, withstanding temperatures up to 450°C, compared to triazine-ether polymers which begin to degrade in the 200°C–300°C range.[3][4]

  • Decomposition of the Triazine Ring: At higher temperatures, the triazine ring itself will decompose. This process is complex and can involve the release of nitrogen-containing compounds.

  • Oxidative Degradation: In the presence of air, oxidative reactions can occur at lower temperatures compared to pyrolysis in an inert atmosphere like nitrogen.[5] This leads to more extensive degradation and a lower final residue.

The degradation process is also highly dependent on the molecular structure of the polymer.[4][6]

FAQ 2: How do monomer and comonomer selection influence the final thermal stability?

The choice of monomers and comonomers is a critical determinant of the thermal properties of the final polymer.

  • Substituent Groups: The nature of the substituent groups on the triazine ring has a considerable impact on thermal behavior.[4][7] Electron-donating groups, such as a methoxy group on a phenyl ring attached to the triazine core, can enhance thermal stability.[7][8]

  • Cross-linking Density: The incorporation of comonomers that increase the cross-linking density of the polymer network generally leads to higher thermal stability.[2] For example, using a triazine comonomer in a monomethacrylate-based resin has been shown to increase the glass transition temperature (Tg).[9][10]

  • Backbone Rigidity: Introducing rigid structures into the polymer backbone can enhance thermal stability. For instance, replacing sulfone linkages with 1,3,5-triazine in the polymer main chain has been shown to significantly increase the initial decomposition temperature.[11]

Troubleshooting Guide 1: My polymer exhibits lower-than-expected thermal stability. What are the likely causes during synthesis?

If your triazine-based polymer is degrading at a lower temperature than anticipated, consider the following potential issues related to its synthesis:

  • Incomplete Polymerization: Insufficient reaction time or temperature can lead to a lower molecular weight and a less-developed polymer network, both of which can compromise thermal stability.

  • Monomer Purity: Impurities in the monomers can act as initiation sites for thermal degradation. Ensure that all monomers are of high purity before use.

  • Stoichiometry: An imbalance in the molar ratios of the monomers can result in an incomplete polymer network and a less thermally stable material.

  • Solvent Residue: Residual solvent from the synthesis process can volatilize at lower temperatures, leading to an initial weight loss that may be misinterpreted as polymer degradation.

Part 2: Enhancing Thermal Stability

FAQ 3: What are the most effective strategies for improving the thermal degradation resistance of triazine-based polymers?

Several strategies can be employed to enhance the thermal stability of triazine-based polymers:

  • Incorporation of Nanoparticles: The addition of nanoparticles, such as those based on silsesquioxane (POSS), can act as crosslinking agents to form robust network structures, thereby enhancing thermal stability.[12]

  • Use of Flame Retardants: Intumescent flame retardants (IFRs), often a combination of a charring agent, a foaming agent, and an acid source like ammonium polyphosphate (APP), can significantly improve the fire resistance and thermal stability of triazine polymers.[13] Triazine compounds themselves can act as effective charring agents.[13]

  • Structural Modification: As discussed in FAQ 2, careful selection of monomers and comonomers to increase cross-linking density and backbone rigidity is a primary method for improving thermal stability.[2][11]

  • Use of Additives: Specific additives can enhance thermal performance. For example, phthalonitrile-containing monomers can be incorporated into epoxy resins to significantly increase the glass transition temperature and char yield due to the formation of highly stable triazine and phthalocyanine rings during curing.[14] Allyl-substituted triazines have also been investigated as additives to improve the thermal stability of other materials.[15]

Experimental Protocol 1: Step-by-Step Methodology for Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers.[5]

Objective: To determine the thermal degradation profile of a triazine-based polymer.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and/or air

  • Microbalance

  • Sample pans (e.g., aluminum, platinum)

  • Triazine-based polymer sample (5-10 mg)

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and representative of the bulk material. A fine powder is often preferred for consistent heat transfer.

  • Instrument Setup:

    • Turn on the TGA instrument and allow it to stabilize.

    • Select the appropriate sample pan.

    • Tare the balance with an empty sample pan.

  • Sample Loading:

    • Accurately weigh 5-10 mg of the polymer sample into the tared pan.

    • Place the sample pan into the TGA furnace.

  • Experimental Parameters:

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min for pyrolysis studies.[1] For oxidative stability, use air.

    • Heating Rate: A typical heating rate is 10°C/min or 20°C/min.[1][16] Slower heating rates can provide better resolution of thermal events.[17]

    • Temperature Range: Set the temperature range to cover the expected degradation profile, for example, from room temperature to 800°C.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of degradation temperature (Tonset), the temperature of maximum degradation rate (Tmax), and the final char yield.

Diagram of TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Preparation (Dry, 5-10 mg) InstrumentSetup Instrument Setup (Calibrate, Tare) SamplePrep->InstrumentSetup LoadSample Load Sample InstrumentSetup->LoadSample SetParams Set Parameters (Atmosphere, Heating Rate) LoadSample->SetParams RunExperiment Run Experiment SetParams->RunExperiment CollectData Collect Data (Weight vs. Temp) RunExperiment->CollectData AnalyzeCurve Analyze TGA Curve (Tonset, Tmax, Char Yield) CollectData->AnalyzeCurve

Caption: Workflow for Thermogravimetric Analysis (TGA).

Part 3: Characterization and Analysis

FAQ 4: What are the key parameters to look for in a Thermogravimetric Analysis (TGA) curve of a triazine-based polymer?

When interpreting a TGA curve, several key parameters provide valuable insights into the thermal stability of your polymer:

  • Onset of Degradation (Tonset): This is the temperature at which significant weight loss begins. A higher Tonset indicates greater thermal stability.

  • Temperature of Maximum Degradation Rate (Tmax): This corresponds to the peak of the derivative of the TGA curve (DTG curve) and indicates the temperature at which the polymer degrades most rapidly.

  • Char Yield: This is the percentage of material remaining at the end of the experiment, typically at a high temperature like 800°C. A higher char yield is often associated with better flame retardancy.[8]

  • Number of Degradation Steps: Multiple distinct weight loss steps can indicate the degradation of different components of the polymer or different degradation mechanisms occurring at different temperatures.

Troubleshooting Guide 2: My TGA results are not reproducible. What are the common experimental errors?

Lack of reproducibility in TGA measurements can often be traced back to experimental conditions.[18] Here are some common factors to consider:

  • Heating Rate: Different heating rates can shift the degradation temperatures.[17] Ensure you are using a consistent heating rate across all experiments.

  • Sample Mass and Form: Variations in sample mass and particle size can affect heat transfer within the sample, leading to inconsistent results.[17]

  • Atmosphere Control: The composition and flow rate of the purge gas can significantly impact the degradation profile.[5][18] Inconsistent gas flow can lead to variability.

  • Baseline Drift: Buoyancy effects can cause the baseline to drift, which can be corrected by running a blank experiment with an empty pan and subtracting it from the sample data.[17][18]

  • Sample Ejection: Rapid decomposition can cause the sample to be ejected from the crucible, resulting in a sudden, non-thermal weight loss.[17] Using a crucible lid can help mitigate this issue.

Diagram of Factors Affecting TGA Reproducibility

TGA_Factors cluster_instrumental Instrumental Factors cluster_sample Sample Factors TGA_Result TGA Result (Reproducibility) HeatingRate Heating Rate HeatingRate->TGA_Result Atmosphere Atmosphere (Gas, Flow Rate) Atmosphere->TGA_Result Baseline Baseline Drift Baseline->TGA_Result SampleMass Sample Mass SampleMass->TGA_Result ParticleSize Particle Size ParticleSize->TGA_Result SamplePrep Sample Preparation SamplePrep->TGA_Result

Caption: Key factors influencing TGA result reproducibility.

Data Interpretation Guide 1: Comparative Table of TGA Data for Different Modified Triazine Polymers
Polymer SystemTonset (°C)Tmax (°C)Char Yield at 800°C (%)Reference
Triazine-Ether Polymer200-300--[3]
Triazine-Amine Polymerup to 450--[3]
Bishydrazino-s-triazine (unsubstituted)--16.55[8]
Bishydrazino-s-triazine (methoxy-substituted)--31.55[8]
Bishydrazido-s-triazine (unsubstituted)--24.32[8]
Bishydrazido-s-triazine (methoxy-substituted)--33.38[8]

References

  • Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). MDPI. [Link]

  • Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. (2020). springerprofessional.de. [Link]

  • Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Combustion characteristics and thermal degradation kinetics of microporous triazine-based organic polymers: the role of organic linkers | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. (2022). PMC. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND THERMAL ANALYSIS OF S-TRIAZINE BASED NOVEL HOMOPOLYESTERS. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Thermal degradation kinetics of poly(aryl ether sulfone 1,3,5-triazine)s containing phthalazinone moieties. (n.d.). FAO AGRIS. [Link]

  • 1,3,5-Triazine-based polymer: synthesis, characterization and application for immobilization of silver nanoparticles. (n.d.). Semantic Scholar. [Link]

  • The Characterization of Polymers Using Thermal Analysis. (2023). AZoM. [Link]

  • Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. (2022). MDPI. [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (n.d.). Torontech. [Link]

  • Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. (2023). MDPI. [Link]

  • Preparation of triazine based crosslinked polymers and their charring properties. (n.d.). Semantic Scholar. [Link]

  • Effect of Triazine Comonomer Substitution on the Structure and Glass Transition Temperature of Monomethacrylate-based Resin Polymer: An In Vitro Study. (2022). PubMed. [Link]

  • Synthesis and Study of Thermally Stable S- Triazine Based Polyamides. (n.d.). ijspr. [Link]

  • Effect of Triazine Comonomer Substitution on the Structure and Glass Transition Temperature of Monomethacrylate-based Resin Polymer. (2022). The Journal of Contemporary Dental Practice. [Link]

  • Thermal and dielectric properties of bismaleimide‐triazine resins containing octa(maleimidophenyl)silsesquioxane | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Allyl-substituted triazines as additives for enhancing the thermal stability of Li-ion batteries. (n.d.). Semantic Scholar. [Link]

  • The Monomer Containing Cyano-Oxazine-Trifluoromethyl Groups for Enhancing Epoxy Resin: Thermal Stability, Flame Resistance and Mechanical Behaviors. (2023). MDPI. [Link]

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Technical Support Center: Mitigating Aggregation-Caused Quenching in 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (H-dpt) Films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (H-dpt) and facing the common challenge of aggregation-caused quenching (ACQ) in thin films. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the solid-state luminescence of your H-dpt films.

Understanding Aggregation-Caused Quenching (ACQ) in H-dpt Films

This compound (H-dpt), a molecule with a planar aromatic structure, is susceptible to ACQ. In dilute solutions, H-dpt molecules are isolated and exhibit their intrinsic fluorescence. However, in the solid state, such as in thin films, these molecules have a strong tendency to form aggregates. This close proximity leads to intermolecular interactions, such as π-π stacking, which create non-radiative decay pathways for the excited state, effectively quenching the fluorescence.[1] This phenomenon is a significant hurdle in the development of solid-state applications for many organic luminophores.

The following diagram illustrates the fundamental difference between the excited state decay pathways in isolated and aggregated H-dpt molecules.

cluster_0 Isolated H-dpt Molecule (in Dilute Solution) cluster_1 Aggregated H-dpt Molecules (in Thin Film) S0_iso Ground State (S₀) S1_iso Excited State (S₁) S0_iso->S1_iso Excitation S1_iso->S0_iso Fluorescence (Radiative Decay) S0_agg Ground State (S₀) S1_agg Excited State (S₁) S0_agg->S1_agg Excitation S1_agg->S0_agg Non-radiative Decay (Quenching)

Caption: Mechanism of Aggregation-Caused Quenching (ACQ) in H-dpt.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and characterization of H-dpt films.

Issue 1: Low or No Fluorescence from a Freshly Prepared H-dpt Film

Probable Cause: This is the classic sign of severe aggregation-caused quenching. The H-dpt molecules are likely forming closely packed aggregates in the solid state, leading to the dominance of non-radiative decay pathways.

Solutions:

  • Host-Guest Approach: Dispersing H-dpt in a Host Matrix:

    • Rationale: Physically separating the H-dpt molecules within an inert host matrix is a highly effective strategy to prevent aggregation. The choice of host material is critical and depends on the desired film properties and deposition method.

    • Recommended Host Materials:

      • Poly(methyl methacrylate) (PMMA): An optically transparent and widely used polymer for solution-based processing like spin-coating. It provides good compatibility with many organic molecules.[2][3][4]

      • Polyvinyl Alcohol (PVA): A water-soluble polymer that can be used to create solid supramolecular assemblies, particularly in conjunction with cyclodextrins.[1]

      • High Triplet Energy Hosts for OLED applications: If the intended application is in organic light-emitting diodes (OLEDs), host materials with high triplet energy levels, such as DPEPO, are necessary to ensure efficient energy transfer to the H-dpt guest.[5][6]

    • Experimental Protocol: Spin-Coating of H-dpt in a PMMA Matrix

      • Solution Preparation:

        • Prepare a stock solution of PMMA in a suitable solvent (e.g., toluene, chloroform, or anisole) at a concentration of 10-50 mg/mL.

        • Prepare a separate stock solution of H-dpt in the same solvent (e.g., 1-10 mg/mL).

        • Mix the PMMA and H-dpt solutions to achieve the desired weight percentage (wt%) of H-dpt in the final film. Start with a low concentration of H-dpt (e.g., 1-5 wt%) and optimize as needed.

      • Substrate Preparation:

        • Thoroughly clean the substrate (e.g., glass, quartz, or silicon wafer) by sequential ultrasonication in deionized water, acetone, and isopropanol.

        • Dry the substrate with a stream of nitrogen gas and, if necessary, treat with UV-ozone or an oxygen plasma to enhance surface wettability.

      • Spin-Coating:

        • Dispense the H-dpt/PMMA solution onto the center of the substrate.

        • Spin-coat at a speed of 1000-4000 rpm for 30-60 seconds. The final film thickness will depend on the solution viscosity and spin speed.[7][8]

      • Annealing:

        • Anneal the film on a hotplate at a temperature below the glass transition temperature of PMMA (typically 80-100 °C) for 10-30 minutes to remove residual solvent.

  • Molecular Design: Introducing Steric Hindrance:

    • Rationale: Modifying the H-dpt structure by introducing bulky substituents can physically prevent the planar aromatic cores from getting too close to each other, thus inhibiting π-π stacking. A common strategy is to attach moieties known to induce aggregation-induced emission (AIE), such as tetraphenylethylene (TPE).[9][10][11]

Issue 2: Inconsistent Fluorescence Across the Film Surface

Probable Cause: Inhomogeneous distribution of H-dpt aggregates within the film. This can be due to poor solubility, rapid solvent evaporation during spin-coating, or issues with the substrate surface.

Solutions:

  • Optimize Spin-Coating Parameters:

    • Rationale: The spin-coating process itself plays a crucial role in film morphology.[16][17][18]

    • Troubleshooting Steps:

      • Spin Speed: A very high spin speed can lead to rapid solvent evaporation and trap molecules in a non-equilibrium, aggregated state. Conversely, a very low speed may result in a thicker, less uniform film. Experiment with a range of spin speeds (e.g., 1000, 2000, 3000, and 4000 rpm) to find the optimal condition for your specific solution.

      • Acceleration: A slower acceleration rate can sometimes allow for better spreading of the solution before the final spin-off, leading to a more uniform film.

      • Solvent Choice: Use a solvent with a higher boiling point (e.g., chlorobenzene, dichlorobenzene) to slow down the evaporation rate, allowing more time for the molecules to arrange themselves in a less aggregated state.[19]

      • Solution Concentration: Very high concentrations can promote aggregation even in solution, which then translates to the film. Try reducing the concentration of your H-dpt solution.[20]

  • Consider an Alternative Deposition Method: Thermal Vapor Deposition:

    • Rationale: Physical vapor deposition (PVD) or thermal evaporation is a solvent-free technique that can produce highly uniform and smooth films.[21][22][23] In a high vacuum, H-dpt is heated until it sublimes, and the vapor then condenses onto a cooled substrate. This method can sometimes lead to different molecular packing compared to solution-based methods.

    • General Protocol for Thermal Evaporation:

      • Substrate Preparation: Clean the substrate as you would for spin-coating.

      • Loading the Source: Place a small amount of high-purity H-dpt powder in a suitable crucible (e.g., alumina or tungsten boat) inside a high-vacuum chamber (< 10⁻⁶ Torr).

      • Deposition: Heat the crucible gradually until the H-dpt starts to sublime. The deposition rate can be monitored using a quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-1 Å/s.

      • Substrate Temperature: The temperature of the substrate can influence the film morphology. Room temperature is a good starting point, but cooling or heating the substrate may be necessary to achieve the desired properties.

Issue 3: Fluorescence Intensity Decreases Over Time During Measurement

Probable Cause: Photobleaching, where the H-dpt molecules are chemically altered by the excitation light, leading to a loss of fluorescence.

Solutions:

  • Reduce Excitation Intensity:

    • Use neutral density filters to attenuate the excitation light source.

    • If using a laser, reduce the laser power.

  • Minimize Exposure Time:

    • Use the shortest possible integration time for your detector that still provides a good signal-to-noise ratio.

    • Keep the shutter closed when not actively acquiring data.

  • Use an Inert Atmosphere:

    • Perform measurements in a nitrogen or argon-filled glovebox to minimize photo-oxidation, which can be a major contributor to photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is the expected photoluminescence quantum yield (PLQY) for H-dpt in a thin film?

A1: The PLQY of H-dpt in a neat thin film is expected to be very low due to severe ACQ. While specific data for H-dpt is not widely published, related triazine derivatives used in OLEDs can have PLQYs ranging from around 40% to as high as 100% when appropriately dispersed in a host matrix.[5][6] For H-dpt dispersed in a PMMA matrix, the PLQY will be highly dependent on the concentration. As a general trend for other luminophores in PMMA, the PLQY is highest at low concentrations and decreases as the concentration increases due to the onset of aggregation.[2][3]

Q2: How can I confirm that the observed quenching is due to aggregation?

A2: You can use a combination of spectroscopic and microscopic techniques:

  • Concentration-Dependent Spectroscopy: Prepare a series of H-dpt/PMMA films with varying H-dpt concentrations (e.g., 0.1, 1, 5, 10 wt%). If the fluorescence intensity per mole of H-dpt decreases with increasing concentration, this is a strong indication of ACQ.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of your films.[7][9][20][24] In films with high concentrations of H-dpt, you may be able to observe the formation of aggregates as distinct domains. A comparison of the surface roughness of films with different H-dpt concentrations can also be insightful.

  • Fluorescence Lifetime Measurements: Dynamic quenching, a component of ACQ, will lead to a decrease in the fluorescence lifetime. Comparing the lifetime of H-dpt in a dilute solution to that in a film can provide evidence for aggregation-induced quenching pathways.

Q3: Can I use cyclodextrins to reduce ACQ for H-dpt?

A3: Yes, this is a very promising strategy. Cyclodextrins (CDs) are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior.[1] They can encapsulate hydrophobic guest molecules like H-dpt, forming host-guest inclusion complexes.[11][25] This encapsulation can effectively isolate the H-dpt molecules from each other, even in the solid state, thereby enhancing fluorescence.[1][12]

Experimental Approach:

  • Complex Formation: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and add a solution of H-dpt in a water-miscible solvent (e.g., DMSO, ethanol).

  • Film Preparation: The resulting solution containing the H-dpt@CD complex can then be cast into a film, for example, by incorporating it into a PVA matrix and allowing the water to evaporate.

The following diagram illustrates the concept of using a host matrix and cyclodextrin encapsulation to mitigate ACQ.

cluster_0 H-dpt cluster_1 Encapsulated in Cyclodextrin (CD) H1 H2 H3 H4 H5 H6 CD1 CD CD2 CD CD3 CD H7 H-dpt H8 H-dpt H9 H-dpt

Caption: Strategies to reduce H-dpt aggregation in films.

Q4: Spin-coating vs. Thermal Vapor Deposition: Which is better?

A4: The choice depends on your specific requirements.

FeatureSpin-CoatingThermal Vapor Deposition
Cost Lower initial equipment cost.[7]Higher initial equipment cost.
Scalability Good for lab-scale, but can be challenging for large areas.Can be scaled for industrial production.
Material Wastage Can be high due to spin-off.More efficient use of material.
Process Solution-based, requires solvent selection and optimization.[26]Solvent-free, requires high vacuum.[22]
Film Quality Can be prone to solvent-induced aggregation and morphological issues.[17]Can produce very smooth, uniform, and dense films.[23]
Compatibility Ideal for polymer blends and host-guest systems.Best for pure materials or co-deposition.

Recommendation: For initial screening and optimization of host-guest systems, spin-coating is a convenient and cost-effective method. For applications requiring high purity, uniformity, and control over film morphology, thermal vapor deposition is often superior.

References

  • Blue phosphorescent solid supramolecular assemblies between hydroxypropyl-β-cyclodextrin and triazine derivatives for achieving. (2024). Chemical Engineering Journal.
  • Synthesis, Structure, and Thermal Properties of Volatile Group 11 Triazenides as Potential Precursors for Vapor Deposition. (2022). Inorganic Chemistry.
  • Thin Film Deposition | Comparing Co
  • Measurement of Quantum Yields of Monolayer TMDs Using Dye-Dispersed PMMA Thin Films. (2020).
  • AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen. (2022).
  • Supplementary Information Simple molecular structure and efficient triazine-based interfacial layer for high performance organic. (n.d.). The Royal Society of Chemistry.
  • Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (2019). Molecules.
  • Fluorescence enhancement of bis(2,4,6-trihydroxyphenyl)squaraine anion by 2 : 1 host–guest complexation with β-cyclodextrin. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • Aggregation-Induced Emission. (n.d.). Prof. Tang's Group.
  • Influence of film formation kinetics on the dispersion of colloidal quantum dots in organic small molecule matrices. (2026).
  • Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth. (2024).
  • β-Cyclodextrin Polymer-Based Fluorescence Enhancement Strategy via Host–Guest Interaction for Sensitive Assay of SARS-CoV-2. (2023). Molecules.
  • Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (2019). MDPI.
  • Enhancing molecular aggregation and decreasing the optical gap by a dual-additive to reduce the energy loss of all-polymer organic solar cells. (2024).
  • Probing Molecular Assembly of Small Organic Molecules During Meniscus Guided Coating Using Experimental and Molecular Dynamics. (n.d.). ChemRxiv.
  • performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs). (n.d.). Benchchem.
  • Quantum yields (QY) (%) of LR in (A) PCHMA and (B) PMMA films versus... (n.d.).
  • Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. (2012). Acta Physico-Chimica Sinica.
  • Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. (2012). 物理化学学报.
  • AFM analyses of spin-coated MoS 2 films. a-c Optical images of... (n.d.).
  • The Spin Co
  • High red luminescence intensity under sunlight exposure of a PMMA polymer doped with a tetrakis Eu 3+ β-diketonate complex containing a benzimidazolium counterion. (2025). Journal of Luminescence.
  • Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila.
  • Experimental procedure of Spin-Coating method. (n.d.).
  • Thin Films Deposited by Spin Coating Technique: Review. (2021). Pakistan Journal of Chemistry.
  • (PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. (2025).
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020).
  • Technical Support Center: Scale-up Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol. (n.d.). Benchchem.
  • Synthesis of new 4,6-disubstituted-1,3,5-triazin-2-yloxy esters and N-hydroxyamides. (2010). European Journal of Chemistry.
  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • Effect of the deposition method on the luminescent properties of PMMA films doped with Eu3+ complexes containing amoxicillin dru. (2025). Journal of Luminescence.
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol-d 5. (n.d.). MedchemExpress.com.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules.
  • What is Thin Film Deposition by Thermal Evaporation? Equipment Types. (2013). Semicore.
  • Preparation, characterization, and properties of PMMA-doped polymer film materials: a study on the effect of terbium ions on luminescence and lifetime enhancement. (2015). Dalton Transactions.
  • Steric hindrance dependence on the spin and morphology properties of highly oriented self-doped organic small molecule thin films. (2020).
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). Molecules.
  • Method for preparing 2- (4, 6-diaryl-1, 3, 5-triazine-2-yl) -5-alkoxy-phenol. (n.d.).
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. (n.d.). MilliporeSigma.

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Technical Support Center: Recrystallization of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol .

Note on Isomer Specificity: This guide specifically addresses the para-isomer (4-hydroxyphenyl). This compound exhibits significantly different solubility behavior than its ortho-isomer (2-hydroxyphenyl, a common UV absorber). The para-isomer lacks intramolecular hydrogen bonding, leading to strong intermolecular network formation, higher melting points, and lower solubility in non-polar solvents.

Topic: High-Purity Recrystallization Protocols Target Analyte: this compound (CAS: 2955-88-6 / Analogous structures) Application: OLED Host Materials, Liquid Crystal Intermediates, High-Performance Resins.

Module 1: Solvent Selection Strategy

Q1: Why does my standard toluene recrystallization fail for this specific isomer?

A: The para-isomer behaves differently than the ortho-isomer (Tinuvin® class).

  • The Mechanism: The ortho-isomer forms a planar intramolecular hydrogen bond, masking the hydroxyl group and increasing solubility in non-polar aromatics like toluene.

  • Your Compound: The para-isomer has an exposed hydroxyl group that forms strong intermolecular hydrogen bonds (dimers or polymeric networks) in the crystal lattice.

  • The Fix: Toluene alone is often too non-polar to break these lattice forces at reasonable volumes. You require a Polar Aprotic Solvent (to disrupt H-bonds) or a High-Boiling Halogenated Aromatic (for high-temperature

    
    -
    
    
    
    solubilization).
Q2: What are the recommended solvent systems?

Based on structural analogs and solubility parameters, we recommend three "Tiered" systems depending on your crude purity and available equipment.

TierSolvent SystemTypeRationaleRecommended For
1 DMF / Ethanol BinaryDMF dissolves the compound and breaks H-bonds; Ethanol acts as a mild anti-solvent to induce controlled precipitation.General Purification (>95% crude). Balances yield and purity.
2 Chlorobenzene SingleHigh boiling point (132°C) allows high-temp dissolution; moderate polarity prevents oiling out.Removal of colored oligomers. Good for scaling up.
3 NMP / Water BinaryNMP (N-Methyl-2-pyrrolidone) is a super-solvent for triazines. Water is a strong anti-solvent.Dirty Crude (<90%). efficient rejection of non-polar byproducts.
Visual Guide: Solvent Decision Matrix

SolventSelection Start Start: Analyze Crude Material CheckPurity Is Crude Purity > 95%? Start->CheckPurity CheckColor Is Color Removal Critical? CheckPurity->CheckColor Yes System3 Use System 3: NMP + Water (Aggressive) CheckPurity->System3 No (Low Purity) System1 Use System 1: DMF + Ethanol (Standard) CheckColor->System1 No (Standard) System2 Use System 2: Chlorobenzene (High Temp) CheckColor->System2 Yes (Deep Color)

Figure 1: Decision tree for selecting the optimal solvent system based on crude material characteristics.

Module 2: Troubleshooting Common Failures

Q3: The product is "oiling out" (forming a liquid gum) instead of crystallizing. How do I fix this?

Cause: This occurs when the anti-solvent is added too quickly, or the temperature drops below the melting point of the solvated product before crystallization begins. Corrective Action:

  • Re-heat: Dissolve the oil by heating the mixture back to reflux.

  • Seed: Add a small crystal of pure product (if available) or scratch the glass wall.

  • Slow Down: Add the anti-solvent (e.g., Ethanol) dropwise at reflux temperature until a persistent cloudiness just appears. Then stop.

  • Cool Slowly: Turn off the heat source and let the flask cool in the oil bath (do not remove it). This insulates the flask and slows the cooling rate.

Q4: My product is still yellow/tan after recrystallization. How do I remove the color?

Cause: Triazine synthesis often produces trace oxidative impurities (quinones) or oligomers that are deeply colored and trapped in the crystal lattice. Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve crude in the primary solvent (e.g., DMF or Chlorobenzene) at 90-100°C.

    • Add Activated Carbon (SX-Ultra or equivalent) at 5-10 wt% of the crude mass.

    • Stir at high temperature for 15-30 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad. Critical: The apparatus must be hot to prevent premature crystallization on the filter.

Q5: The yield is very low (<50%). Where is my product?

Cause: The para-phenol isomer has significant solubility in polar organic solvents even at room temperature due to the phenolic hydroxyl group. Corrective Action:

  • Push the Equilibrium: Cool the filtrate to 0-5°C using an ice bath.

  • Second Crop: Concentrate the mother liquor (filtrate) by rotary evaporation to 1/3rd of its original volume and let it stand overnight.

  • Check pH: If using an aqueous anti-solvent, ensure the pH is neutral or slightly acidic (pH 5-6). High pH can deprotonate the phenol (forming a phenolate anion), making it water-soluble and preventing crystallization.

Module 3: Advanced Purification Protocol (SOP)

Protocol: Binary Recrystallization (DMF/Ethanol) Objective: >99.5% Purity for Electronic Applications.

Reagents
  • Crude this compound

  • Solvent A: N,N-Dimethylformamide (DMF) [Anhydrous grade preferred]

  • Solvent B: Ethanol (Absolute)

  • Adsorbent: Activated Carbon (Optional)

Step-by-Step Workflow
  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add DMF (approx. 50-70 mL) .

    • Heat to 100-110°C with stirring.

    • Checkpoint: If solids remain after 15 mins, add DMF in 5 mL increments. The solution should be clear (amber color is acceptable).

  • Clarification (Optional but Recommended):

    • Add 0.5 g Activated Carbon. Stir for 20 mins at 100°C.

    • Filter hot through a heated funnel/Celite pad into a clean, pre-warmed flask.

  • Crystallization:

    • Maintain the filtrate temperature at 80-90°C .

    • Slowly add Ethanol dropwise via an addition funnel.

    • Endpoint: Stop adding Ethanol when a slight turbidity (cloudiness) persists and does not dissolve after 30 seconds of stirring.

    • Add 1-2 mL of DMF to just clear the solution again.

  • Cooling Profile:

    • 90°C

      
       25°C:  Allow to cool to room temperature undisturbed over 2-3 hours.
      
    • 25°C

      
       0°C:  Place in an ice bath for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash: Rinse the cake with cold Ethanol (2 x 20 mL).

    • Drying: Dry in a vacuum oven at 60-80°C for 12 hours.

Visualization: Workflow Logic

RecrystallizationProtocol Crude Crude Solid Dissolve Dissolve in DMF (100°C) Crude->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter AntiSolvent Add Ethanol (Until Turbid) Filter->AntiSolvent Cool Controlled Cooling (25°C -> 0°C) AntiSolvent->Cool Isolate Filter & Dry (Vac Oven 80°C) Cool->Isolate

Figure 2: Step-by-step process flow for the binary recrystallization method.

References

  • BenchChem Technical Support. (2025).[1] Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide. Retrieved from (Inferred data for triazin-2-ol analogs).

  • Dobrikov, G. M., et al. (2023). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 28(3). Retrieved from .[2]

  • ChemicalBook. (2025).[1] Synthesis and properties of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Retrieved from .

  • Biotage. (2023).[3] How can I remove color from my reaction product? Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol.[1][4][5] Retrieved from .

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Technical Support Center: Minimizing Yellowing in Triazine-Stabilized Plastics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for polymer scientists and formulation engineers. It addresses the specific challenge of yellowing in plastics stabilized with Hydroxyphenyl-s-triazine (HPT) UV absorbers.

Status: Operational Specialist: Senior Application Scientist, Polymer Additives Division Topic: Troubleshooting Discoloration (Yellowing/Pinking) in HPT Formulations

Diagnostic Workflow: Root Cause Analysis

Before adjusting your formulation, you must identify when the yellowing occurs. Yellowing is rarely caused by the Triazine molecule alone; it is usually a systemic interaction.

Visualizing the Problem: Use the following decision tree to categorize your issue.

Yellowing_Diagnostics Start Observation: Yellowing Detected Time When does it appear? Start->Time Process Immediately after Compounding/Molding Time->Process Processing Phase Storage During Storage (Dark/Warehouse) Time->Storage Storage Phase Weathering During UV Exposure (Field/Accelerated) Time->Weathering Service Life Cause_P1 Metal Chelation (Catalyst Residues) Process->Cause_P1 Cause_P2 Thermal Degradation (Over-shearing) Process->Cause_P2 Cause_S1 Gas Fading (NOx) (Phenolic AO interaction) Storage->Cause_S1 Cause_W1 HALS/UVA Antagonism Weathering->Cause_W1 Cause_W2 Matrix Degradation (Insufficient Dosage) Weathering->Cause_W2

Caption: Diagnostic decision tree isolating the root cause of yellowing based on the temporal onset of discoloration.

Processing Phase Issues (Thermal & Metal Interactions)

Q: Why does my polycarbonate/polyester turn yellow immediately after extrusion, even though Triazines are thermally stable?

The Specialist's Insight: While Hydroxyphenyl-triazines (HPTs) are thermally stable up to ~350°C, they possess phenolic hydroxyl groups required for their function (ESIPT mechanism). These groups are reactive. If your polymer contains residual polymerization catalysts (Titanium, Aluminum, or Zinc) or if your equipment releases Iron ions, the Triazine can act as a ligand, chelating the metal.

The Mechanism: The metal ion binds to the phenolic oxygen, displacing the proton needed for UV absorption. This forms a Charge Transfer Complex (CTC) which is often intensely colored (yellow or pink) and destroys the UV protection capability [1, 5].

Troubleshooting Protocol: The Metal Spike Test Use this protocol to confirm if metal residues are the culprit.

StepActionObservation
1 Prepare a 5% solution of your Triazine UV absorber in a neutral solvent (e.g., Toluene or Xylene).Solution should be clear/pale yellow.
2 Add 100 ppm of Titanium Isopropoxide (or a catalyst residue mimic like AlCl3).Immediate Color Change:Yellow/Orange: Ti/Fe complex confirmed.• No Change: Metal interaction unlikely.
3 Counter-Measure: Add a chelating agent (e.g., EDTA or commercially available metal deactivators) to the test vial.If color reverts to clear, the issue is reversible via chelation.

Corrective Actions:

  • Acid Scavengers: Incorporate Synthetic Hydrotalcite (DHT-4A) or Zinc Stearate (0.05% - 0.1%). These neutralize acidic catalyst residues that promote metal solubility [3].

  • Phosphites: Ensure your secondary antioxidant (Phosphite) is hydrolytically stable. Hydrolyzed phosphites create acidic environments that accelerate metal leaching and complex formation [1].

Storage Phase Issues (Gas Fading)

Q: My parts were clear after molding but turned yellow/pink in the warehouse. Is the UV absorber degrading in the dark?

The Specialist's Insight: This is likely Gas Fading , not UV degradation. It is caused by NOx gases (from forklifts or gas heaters) reacting with the phenolic antioxidants (AO) in your formulation, not necessarily the Triazine itself. However, because Triazines also contain phenolic rings, they can participate in this chromophore formation if the primary AO is consumed [1, 4].

The Mechanism: NOx gases nitrate the phenolic ring, forming quinones or stilbenequinones . These species are highly colored (yellow to deep red).

Troubleshooting Protocol: The "Smoke" Test (AATCC 23 Modified)

  • Control: Keep one set of plaques in an airtight, dark container.

  • Exposure: Place test plaques in a chamber exposed to combustion exhaust (or a standard NOx chamber if available) for 24-48 hours.

  • Analysis: Compare Yellowness Index (YI) of Control vs. Exposed.

    • High Delta E (>5): Confirms Gas Fading.

    • Solution: The issue is your Antioxidant package, not the UV absorber.

Corrective Actions:

  • Switch AOs: Replace BHT or standard phenolic AOs with Phenol-Free stabilization systems (e.g., hydroxylamine-based or specific lactone stabilizers) [1, 4].

  • Synergy Check: Ensure your Triazine is high purity. Impurities in lower-grade HPTs often include precursors prone to NOx yellowing.

Weathering Phase Issues (HALS Antagonism)

Q: My formulation fails QUV testing (yellows) faster than expected. I'm using a Triazine + HALS combination.

The Specialist's Insight: You may be experiencing Acid-Base Antagonism .

  • The Conflict: Some HALS (Hindered Amine Light Stabilizers) are basic (alkaline). Some Triazines (and phenolic AOs) are weakly acidic.

  • The Result: They react to form a salt. This "locks" the HALS (preventing radical scavenging) and blocks the Triazine's proton transfer mechanism (preventing UV absorption).

Visualizing the Pathway:

HALS_Interaction Triazine Triazine UV Absorber (Weak Acid) Interaction Acid-Base Reaction (Salt Formation) Triazine->Interaction HALS Basic HALS (N-H or N-Methyl) HALS->Interaction Result Yellowing & Loss of UV Protection Interaction->Result Deactivation

Caption: Antagonistic pathway between acidic UV absorbers and basic HALS leading to deactivation.

Corrective Actions:

  • Change the HALS: Switch to a NOR-HALS (N-alkoxy HALS). These are non-basic and do not interact with acidic species or catalyst residues [6].

  • Check Dosage: Ensure the Triazine dosage is sufficient (typically 1-3% for high performance). If the UV absorber is depleted, the polymer matrix itself degrades and yellows [2].

Formulation Compatibility Reference

Use this table to select additives that minimize yellowing risks when using Triazine UV absorbers.

Additive ClassRecommended TypeWhy?
UV Absorber Hydroxyphenyl-s-triazine (HPT) Inherently less prone to yellowing than Benzotriazoles (BTZ) due to higher photochemical stability [2].
HALS NOR-HALS (Amino-ether) Non-basic; prevents acid-base salt formation with phenolic groups or catalyst residues [6].
Antioxidant High-MW Hindered Phenol or Phenol-Free Reduces gas fading risk. Avoid BHT.
Acid Scavenger DHT-4A (Hydrotalcite) Neutralizes catalyst residues without introducing heavy metal ions.
Secondary AO High-stability Phosphite Prevents hydrolysis that creates acidic byproducts.

References

  • Sarex Fine Chemicals. (2025). The Science Behind Triazine UV Absorbers and Their Efficiency. Retrieved from [Link]

  • Partners in Chemicals. (2024). Excellent antioxidant against NOx fumigation yellowing.[1] Retrieved from [Link]

  • Chitec Technology. (2025). Why Do Amine-Containing Resins Discolor When Paired with UVAs?. Retrieved from [Link]

Sources

enhancing photostability of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol derivatives (Hydroxyphenyl-s-triazines or HPTs).

This content is structured to address the mechanism of photostability , molecular design strategies , and experimental troubleshooting without generic filler.

Ticket Subject: Enhancing Photostability of this compound Derivatives Assigned Specialist: Senior Application Scientist, Photophysics Division Status: Open

Core Mechanism: The "Why" of Photostability

To enhance stability, you must first preserve the molecular mechanism that dissipates energy. HPT derivatives function via Excited State Intramolecular Proton Transfer (ESIPT) .[1]

  • The Critical Requirement: A planar conformation with an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the triazine nitrogen.

  • The Cycle: Upon UV absorption, the proton transfers from Oxygen to Nitrogen (barrierless in the excited state), forming a keto-tautomer. This tautomer relaxes via a conical intersection (releasing heat, not photons) and transfers the proton back to the ground state.

Failure Mode: If this cycle is disrupted (e.g., by polar solvents, steric twisting, or competing intermolecular H-bonds), the molecule becomes fluorescent or photochemically reactive, leading to degradation.

Mechanism Visualization (ESIPT Cycle)

ESIPT_Cycle cluster_0 Critical Failure Point Enol_S0 Enol Form (Ground State) Planar, Strong IMHB Enol_S1 Enol* (Excited State) Charge Transfer Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto* (Excited Tautomer) Proton Transferred Enol_S1->Keto_S1 ESIPT (Fast, <100 fs) Keto_S0 Keto Form (Ground State) Unstable Keto_S1->Keto_S0 Internal Conversion (Heat Release) Keto_S0->Enol_S0 Reverse Proton Transfer

Caption: The ESIPT cycle. Disruption at the "Enol" stage (e.g., by solvent interaction) prevents proton transfer, causing fluorescence and degradation.*

Troubleshooting Guide (FAQ Format)

Q1: My derivative shows strong fluorescence and rapid degradation. Why? Diagnosis: The ESIPT channel is blocked.[1] Root Cause: The intramolecular hydrogen bond (IMHB) is likely disrupted.

  • Solvent Effect: Are you testing in highly polar, H-bonding solvents (e.g., DMSO, Methanol)? These can compete with the triazine nitrogen for the phenolic proton.

  • Steric Twist: Do you have bulky substituents at the ortho position of the pendant phenyl rings? This forces the molecule out of planarity, breaking the IMHB.

  • Solution: Switch to non-polar solvents (Cyclohexane, Toluene) for intrinsic testing. Structurally, remove steric bulk near the biaryl linkage.

Q2: The compound is stable in solution but degrades in the polymer matrix (e.g., Polycarbonate). Diagnosis: Matrix-Induced degradation. Root Cause:

  • Metal Chelation: HPTs can chelate residual catalyst metals (Ti, Mn) from the polymer synthesis, locking the proton and stopping ESIPT.

  • Blooming: The molecule is crystallizing out of the matrix, exposing it to direct surface oxidation.

  • Solution: Add a chelating agent (e.g., EDTA or phosphites) to the formulation. Increase the alkyl chain length (e.g., change from -OCH3 to -OC8H17) to improve matrix compatibility.

Q3: I see yellowing, but the UV absorbance spectrum hasn't changed much. Diagnosis: Photo-oxidation of the matrix or impurities, not the HPT itself. Root Cause: The HPT is surviving, but it is not quenching free radicals generated by the matrix. Solution: HPTs are absorbers, not scavengers. You must co-formulate with a HALS (Hindered Amine Light Stabilizer) to scavenge radicals.

Enhancement Strategies: Molecular Design

To improve the photostability and performance of the core this compound structure, consider these modifications:

Modification TargetChemical ChangeEffect on Stability/Performance
4-Position (Resorcinol) Add Alkoxy Group (-OR)Critical: Increases electron density on the phenol, strengthening the IMHB. Red-shifts absorption to cover UV-A.
Alkyl Chain Length Hexyl (C6) to Tridecyl (C13)Solubility: Prevents crystallization/blooming. Does not alter photophysics but ensures the molecule stays dispersed.
3/5-Position (Phenyl) Add Bulky Groups (e.g., t-Butyl)Protection: Prevents intermolecular stacking (aggregation-induced quenching). Warning: Do not place at ortho (2,6) positions.[2]
Triazine Ring Replace Phenyl with BiphenylRed-Shift: Extends conjugation for better UV-A coverage without disrupting the ESIPT core.
Experimental Protocols
Protocol A: Intrinsic Photostability Testing (Solution Phase)

Validates the molecule's resistance to UV without matrix interference.

  • Preparation: Dissolve derivative in Toluene (spectroscopic grade) to an absorbance of ~1.0 at

    
    .
    
    • Note: Avoid Ethanol/DMSO to prevent intermolecular H-bonding artifacts.

  • Irradiation: Use a Xenon arc lamp (e.g., Q-SUN) equipped with a daylight filter (0.35 W/m² @ 340 nm).

  • Sampling: Measure UV-Vis spectrum at t = 0, 1h, 5h, 10h, 24h.

  • Calculation: Plot

    
     vs. time. Calculate half-life (
    
    
    
    ).
    • Pass Criteria:

      
       loss in absorbance after 100 hours (equivalent to ~1 year outdoor).
      
Protocol B: ICH Q1B Confirmatory Testing (Solid State)

Required for drug development/regulatory filing.

  • Sample Prep: Spread micronized powder (<10 µm) in a quartz dish (1 mm depth) or coat onto a glass plate (if testing film).

  • Conditions:

    • Light Source: Cool White Fluorescent + Near UV Lamp (320–400 nm).

    • Exposure: Minimum 1.2 million lux·hours (Visible) AND 200 W·h/m² (UV).

  • Controls: Wrap a duplicate sample in aluminum foil (Dark Control) and place it in the same chamber to rule out thermal degradation.

  • Analysis: HPLC assay for purity (checking for degradation products) + Visual inspection for yellowing.

Troubleshooting Logic Tree

Use this flowchart to diagnose stability failures in your experiments.

Troubleshooting_Tree Start Start: Stability Failure Detected Check_Spectrum Check UV Spectrum Start->Check_Spectrum Abs_Loss Loss of Absorbance? Check_Spectrum->Abs_Loss Yes New_Peak New Absorption Peak? Check_Spectrum->New_Peak No, but Yellowing Fluorescence Is Sample Fluorescent? Abs_Loss->Fluorescence Photo_Ox Photo-Oxidation (Radical Attack) New_Peak->Photo_Ox Formation of Quinones Matrix_Issue Matrix Incompatibility (Blooming/Crystallization) Fluorescence->Matrix_Issue No ESIPT_Block ESIPT Blocked (H-Bond Disruption) Fluorescence->ESIPT_Block Yes (Blue/Green Emission)

Caption: Diagnostic logic for identifying the root cause of photostability failure.

References
  • Paterson, M. J., et al. (2005).[3] "Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine." The Journal of Physical Chemistry A. Link

  • European Medicines Agency. (1996). "ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products." CPMP/ICH/279/95. Link

  • Rytz, G., et al. (2000).[3] "Light-Induced Opening of the Intramolecular Hydrogen Bond of UV Absorbers of the 2-(2-Hydroxyphenyl)-1,3,5-triazine Type." The Journal of Physical Chemistry A. Link

  • Q-Lab Corporation. "Understanding ICH Photostability Testing." Technical Bulletin. Link

  • PubChem. "2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine (Compound Summary)." National Library of Medicine. Link

Sources

Validation & Comparative

1H NMR Characterization of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: A Comparative Guide to Triazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in optoelectronic materials, I frequently encounter the challenge of distinguishing structurally similar triazine derivatives. 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (the para-hydroxy isomer) is a critical building block for OLED host materials and fluorescent probes. However, it is often confused with its ortho-hydroxy counterpart, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol , a widely used UV absorber.

This guide objectively compares the 1H NMR performance of the target para-isomer against two industry-standard alternatives, providing a self-validating experimental workflow grounded in mechanistic photochemistry.

Mechanistic Causality: Why 1H NMR is the Gold Standard

The functional divergence between these isomers stems entirely from their hydrogen-bonding capabilities, which directly dictate their 1H NMR spectra and downstream applications:

  • The Alternatives (ortho-isomers): Compounds like 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol and its alkylated derivatives (e.g., the hexyloxy variant) possess a hydroxyl group adjacent to the triazine nitrogen. This proximity forms a rigid, 6-membered intramolecular hydrogen-bonded ring. Upon UV excitation, this structure facilitates Excited State Intramolecular Proton Transfer (ESIPT) , an ultrafast radiationless decay pathway that dissipates energy as heat, making them exceptional photostabilizers [1].

  • The Target (para-isomer): In this compound, the hydroxyl group is sterically isolated from the triazine core, precluding intramolecular H-bonding. Instead, it engages in intermolecular hydrogen bonding. Lacking the ESIPT pathway, the molecule remains highly fluorescent, which is highly desirable for OLED applications.

In 1H NMR, this structural dichotomy is glaring. Intramolecular H-bonds strongly deshield the proton, pushing the OH chemical shift beyond 13.0 ppm (concentration-independent). Conversely, the para-isomer's intermolecular H-bonded OH proton typically resonates around 10.2 ppm and is highly sensitive to concentration and solvent effects.

Property_Relationship Root Diphenyl-1,3,5-triazin-2-yl-phenol Para Para-Isomer (4-hydroxyphenyl) Root->Para Ortho Ortho-Isomer (2-hydroxyphenyl) Root->Ortho HbondP Intermolecular H-Bonding (OH ~10.2 ppm, shifts w/ conc.) Para->HbondP HbondO Intramolecular H-Bonding (OH ~13.2 ppm, static) Ortho->HbondO PropP Highly Fluorescent (OLED Host Material) HbondP->PropP PropO ESIPT Pathway (UV Absorber / Stabilizer) HbondO->PropO

Structural causality: Isomerism dictates H-bonding and downstream optoelectronic applications.

Self-Validating Experimental Protocol

To definitively characterize this compound and rule out ortho-isomer contamination, you must employ a concentration-gradient NMR workflow . This protocol is a self-validating system: if the OH peak shifts, it proves intermolecular H-bonding (validating the para-isomer).

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d6 rather than CDCl3. DMSO is a strong hydrogen-bond acceptor. It will disrupt the intermolecular H-bonds of the para-isomer, yielding a sharp, measurable OH peak. However, it is not strong enough to break the rigid intramolecular H-bond of the ortho-isomer.

  • Sample Preparation (Gradient): Prepare three separate NMR tubes containing 5 mg, 10 mg, and 20 mg of the analyte, each dissolved in exactly 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Frequency: 400 MHz (minimum).

    • Temperature: 298 K (Keep strictly constant, as temperature also affects H-bonding).

    • Scans: 16-32.

    • Relaxation Delay (D1): 2.0 seconds.

  • Data Analysis: Overlay the three spectra. Track the chemical shift of the broad singlet corresponding to the OH proton. A downfield shift with increasing concentration confirms the para-isomer. A static peak at >13 ppm indicates ortho-isomer contamination.

NMR_Workflow N1 Sample Prep (Target & Isomers) N2 Solvent Selection (DMSO-d6 vs CDCl3) N1->N2 N3 1H NMR Acquisition (400 MHz, 298 K) N2->N3 N4 Concentration Gradient (Test H-Bonding) N3->N4 N5 Data Analysis (Chemical Shifts & Integrals) N4->N5 N6 Structural Validation (Inter- vs Intra-molecular) N5->N6

Step-by-step 1H NMR workflow for triazine-phenol structural validation.

Comparative 1H NMR Data Analysis

The table below summarizes the expected 1H NMR quantitative data (in DMSO-d6) for the target compound compared to two industry-standard alternatives [2, 3]. Notice how the electron-withdrawing nature of the triazine ring highly deshields the ortho-protons of the attached phenyl rings (~8.60 - 8.70 ppm) across all derivatives, making the OH peak the primary diagnostic tool.

Diagnostic FeatureTarget: this compoundAlternative 1: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenolAlternative 2: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
Isomer Type para-hydroxyortho-hydroxyortho-hydroxy + alkoxy
Primary Application OLED Intermediates, FluorophoresUV Absorbers (ESIPT)Polymer UV Stabilizers
OH Chemical Shift (δ) ~10.2 ppm (Variable) ~13.2 ppm (Static) ~13.3 ppm (Static)
H-Bonding Mode IntermolecularIntramolecularIntramolecular
Triazine-Phenyl ortho-H ~8.70 ppm (d, J=7.5 Hz, 4H)~8.65 ppm (d, J=7.5 Hz, 4H)~8.60 ppm (d, J=7.5 Hz, 4H)
Phenol Aromatic Protons ~8.50 ppm (d, 2H), ~6.95 ppm (d, 2H)~8.55 ppm (dd, 1H), ~7.45-6.95 (m, 3H)~8.45 ppm (d, 1H), ~6.55-6.45 (m, 2H)
Aliphatic Signals NoneNone0.8 - 4.2 ppm (Hexyl chain)
Key Takeaways for the Analyst

When validating This compound , the absence of a peak at ~13 ppm is your primary indicator of purity from ortho-isomers. Furthermore, the symmetry of the para-substituted phenol ring yields two distinct doublets (an AA'BB' spin system) at ~8.50 ppm and ~6.95 ppm, whereas the ortho-isomer yields a more complex multiplet pattern due to its asymmetry.

References

  • Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine The Journal of Physical Chemistry A (2005). URL:[Link]

  • 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine (CID 135437125) PubChem Database, National Center for Biotechnology Information. URL:[Link]

High-Resolution Mass Spectrometry for Structural Elucidation of Diphenyl Triazine Phenols: Q-TOF vs. Orbitrap Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally elucidating highly stable, heavily substituted aromatic systems. Diphenyl triazine phenols (DPTPs)—a class of compounds encompassing advanced broad-spectrum UV filters like Bemotrizinol, organic light-emitting diode (OLED) building blocks, and highly active pharmaceutical intermediates—present a unique challenge[1][2]. Their highly conjugated, electron-deficient 1,3,5-triazine core resists fragmentation, while their bulky peripheral substituents generate complex, overlapping product ion spectra[1].

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap) high-resolution mass spectrometry (HRMS) platforms in mapping the fragmentation patterns of DPTPs, providing researchers with the causal logic and self-validating protocols needed to optimize their analytical workflows.

Structural Dynamics and Fragmentation Causality of DPTPs

To successfully analyze DPTPs, one must understand the causality behind their bond dissociation energies. Under positive electrospray ionization (ESI+), protonation preferentially occurs on one of the electronegative triazine nitrogens. This localized positive charge strengthens the C-N bonds of the triazine ring via resonance stabilization, shifting the initial fragmentation burden to the peripheral substituents[1].

  • Low-Energy Peripheral Cleavage (15–20 eV): In compounds like Bemotrizinol (exact mass

    
    ), the weakest links are the ether-bound alkyl chains. Inductive cleavage rapidly expels these groups (e.g., sequential losses of 
    
    
    
    , 112 Da), shifting the precursor from
    
    
    628 to
    
    
    516, and then to
    
    
    404[1].
  • Medium-Energy Phenol/Phenyl Cleavage (25–40 eV): Once the alkyl chains are stripped, the C-C bonds linking the phenol and methoxyphenyl groups to the triazine core begin to break, yielding diagnostic fragment ions in the

    
     150–250 range.
    
  • High-Energy Triazine Ring Opening (>45 eV): The highly stable 1,3,5-triazine ring requires massive collision energy to fracture. It undergoes retro-Diels-Alder-like cleavage, expelling molecules of hydrogen cyanide (HCN) or substituted benzonitriles to form low-mass diagnostic ions[3].

DPTP_Fragmentation A DPTP Precursor Ion [M+H]+ B Peripheral Cleavage (Loss of Alkyl/Hydroxyl) A->B Low CE (15-20 eV) C Phenol/Phenyl Cleavage (m/z 100-250) A->C Med CE (25-40 eV) D Triazine Ring Opening (Loss of HCN/R-CN) C->D High CE (>45 eV) E Low-Mass Diagnostic Ions (m/z < 100) D->E HCD Specific

Fig 1: Energy-dependent fragmentation pathway of diphenyl triazine phenol derivatives.

Platform Comparison: Q-TOF (CID) vs. Q-Orbitrap (HCD)

The choice between a Q-TOF (e.g., Agilent 6540) and a Q-Orbitrap (e.g., Thermo Q Exactive) fundamentally alters how DPTP fragmentation is induced and recorded[4][5].

1. Fragmentation Mechanisms: CID vs. HCD

Q-TOF instruments utilize beam-type Collision-Induced Dissociation (CID) in a dedicated collision cell. While effective, capturing the full fragmentation pathway of a DPTP often requires multiple targeted MS/MS injections at different collision energies[4][6].

Conversely, Q-Orbitrap systems employ Higher-energy C-trap Dissociation (HCD). The critical advantage here is the ability to use Stepped Normalized Collision Energy (NCE) . By multiplexing NCEs (e.g., 20, 40, and 60) into a single MS/MS scan, the Orbitrap simultaneously captures the fragile peripheral cleavages and the tough triazine ring opening[6][7]. Furthermore, HCD eliminates the "1/3 rule" low-mass cut-off inherent to traditional ion traps, ensuring that critical low-mass diagnostic ions (


 50–100) are preserved and detected with ultra-high resolution[6].
2. Resolving Power and Isobaric Interferences

When profiling environmental degradation byproducts of DPTPs (e.g., chlorination byproducts in water treatment), resolving power is paramount[1]. Q-TOFs typically max out at 30,000–60,000 FWHM, which is sufficient for standard formula generation[5]. However, Q-Orbitraps can achieve resolving powers up to 140,000–280,000 FWHM[8]. This ultra-high resolution is causally necessary to separate near-isobaric interferences, such as distinguishing a metabolic loss of


 (27.9949 Da) from 

(28.0061 Da) during triazine ring contraction[8].
Quantitative Performance Summary
Analytical ParameterQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)
Mass Analyzer Fourier Transform (Orbitrap)Time-of-Flight (TOF)
Resolving Power (FWHM) 140,000 – 280,00030,000 – 60,000
Mass Accuracy

ppm

ppm
Fragmentation Cell HCD (Higher-energy C-trap)CID (Collision Cell)
DPTP Core Cleavage Excellent (Stepped NCE captures all)Good (Requires multiple CE runs)
Acquisition Speed 12 – 20 HzUp to 50 Hz
Primary Advantage Isobaric byproduct identificationHigh-throughput UHPLC screening
Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. If executed exactly as described, the resulting Stepped NCE HCD spectra will yield a complete structural map of the DPTP molecule without requiring secondary injections.

Step 1: Sample Preparation

  • Dissolve the DPTP standard (e.g., Bemotrizinol) in LC-MS grade methanol to a concentration of

    
    .
    
  • Add 0.1% Formic Acid (FA) to the solution. Causality: FA ensures abundant protonation of the triazine nitrogen, driving the

    
     precursor formation necessary for predictable downstream fragmentation[1].
    

Step 2: Chromatographic Separation

  • Column: ZORBAX Eclipse Plus C18 (

    
     mm, 1.8 µm).
    
  • Mobile Phases: (A)

    
     + 0.1% FA; (B) Acetonitrile + 0.1% FA.
    
  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Q-Orbitrap MS/MS Acquisition (HCD)

  • Source Parameters: Spray voltage at 3.5 kV, Capillary temperature at 320°C.

  • MS1 Scan: Set resolving power to 70,000 FWHM. Mass range:

    
     100–1000[8].
    
  • MS2 Scan (Data-Dependent): Set resolving power to 35,000 FWHM.

  • Fragmentation: Apply Stepped NCE at 20, 40, and 60. Causality: This specific multiplexed energy setting ensures the simultaneous detection of the

    
     516 (alkyl loss) and the 
    
    
    
    <100 (triazine ring opening) fragments in a single composite spectrum[6].

Step 4: Data Processing

  • Extract MS/MS spectra and filter fragments with a mass error tolerance of

    
     ppm[3].
    
  • Utilize molecular formula generators to confirm the loss of specific functional groups based on exact mass defects.

LC_HRMS_Workflow S1 Sample Prep (MeOH + 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization ([M+H]+ Generation) S2->S3 S4 Precursor Isolation (Quadrupole) S3->S4 S5 Fragmentation (HCD vs CID) S4->S5 S6 Mass Analysis (Orbitrap/TOF) S5->S6

Fig 2: Self-validating LC-HRMS workflow for the structural elucidation of DPTPs.

Conclusion

For the routine, high-throughput screening of known DPTPs, the rapid duty cycle of a Q-TOF platform is highly advantageous[4]. However, for true structural elucidation—especially when identifying unknown degradation byproducts or novel OLED/pharmaceutical derivatives—the Q-Orbitrap is the superior alternative. Its ability to combine ultra-high resolving power with the comprehensive fragmentation coverage of Stepped NCE HCD allows researchers to confidently map the highly recalcitrant 1,3,5-triazine core in a single analytical run[6][8].

References

1.[1] Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. PMC. 2.[2] Identification of Triazine UV Filters as an Emerging Class of Abundant, Ubiquitous Pollutants in Indoor Dust and Air from South China. ACS Publications. 3.[6] Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library. 4.[4] Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio. 5.[3] Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. PMC. 6.[8] Mass Spectrometry in Determination of Pesticide Residues. Encyclopedia.pub. 7.[5] Chapter 1 – HRMS: Fundamentals and Basic Concepts. Algimed.

Sources

comparing UV protection efficiency of triazines vs benzotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV Protection Efficiency of Triazines and Benzotriazoles

For professionals in materials science, polymer chemistry, and formulation development, selecting the optimal UV absorber is critical to ensuring product longevity and performance. Ultraviolet (UV) radiation initiates photo-oxidative degradation in organic materials, leading to color fading, loss of mechanical strength, and surface cracking.[1] Among the most effective classes of UV absorbers are hydroxyphenyl triazines (HPTs) and hydroxyphenyl benzotriazoles (BTZs). This guide provides a detailed comparison of their performance, mechanisms, and application suitability, supported by experimental insights to inform your selection process.

Fundamental Chemistry and Mechanism of UV Absorption

Both triazines and benzotriazoles protect polymers by absorbing damaging UV radiation and dissipating the energy through a harmless photophysical process.[1][2]

Benzotriazoles (BTZ): Benzotriazole UV absorbers, such as 2-(2-hydroxyphenyl)-2H-benzotriazoles, operate via an efficient mechanism known as excited-state intramolecular proton transfer (ESIPT).[3] Upon absorbing a UV photon, a proton from the hydroxyl group is transferred to a nitrogen atom on the triazole ring.[4][5] This creates an unstable, high-energy keto-type tautomer. The molecule then rapidly reverts to its original phenolic form, releasing the absorbed energy as harmless thermal energy.[5][6] This cycle can be repeated numerous times, providing durable protection.[6] The core structure allows for strong absorption in the 300-400 nm range (UVA and UVB).[6][7]

Triazines (HPT): Hydroxyphenyl triazine (HPT) UV absorbers function through a similar ESIPT mechanism.[8] The triazine molecule contains an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom in the six-membered ring.[8] When the molecule absorbs UV energy, this hydrogen bond breaks, and the energy is dissipated as heat, fluorescence, or phosphorescence as the molecule rapidly returns to its ground state.[8][9] This process allows the triazine molecule to repeatedly absorb UV radiation without significant degradation.[9][10] Their chemical structure, particularly the symmetrical triazine ring, provides exceptional stability and allows for broad-spectrum UV absorption.[10]

Comparative Performance Analysis

While both classes are effective, triazines generally exhibit superior performance in demanding applications, a distinction rooted in their inherent chemical stability.[11][12]

UV Absorbance and Photostability
  • Benzotriazoles: Offer strong and broad absorption across the UV spectrum, making them reliable for general-purpose applications.[4] However, their long-term photostability can be a limiting factor in applications with prolonged, intense UV exposure.

  • Triazines: Are recognized for their superior photostability.[12][13] Studies have shown that hydroxyphenyl triazines maintain their absorptive capacity even after extended exposure periods. For example, in a 54-month outdoor exposure test in Florida, clearcoats stabilized with an advanced HPT showed virtually identical UV remission spectra before and after exposure, while a conventional BTZ absorber showed essentially zero absorption after the same period, indicating its degradation.[13] This makes triazines the preferred choice for applications requiring extreme durability, such as high-performance automotive coatings.[1]

Thermal Stability and Processing
  • Benzotriazoles: Possess good heat resistance suitable for many polymer processing conditions.[7]

  • Triazines: Exhibit exceptionally high thermal stability and low volatility.[1][10][12] They can withstand high processing temperatures without significant degradation or loss, making them ideal for engineering plastics like polycarbonate (PC) and polyethylene terephthalate (PET), which require high-temperature extrusion or molding.[9][11] This low volatility ensures they remain embedded within the polymer matrix for longer, providing sustained protection.[1][10]

Chemical Resistance and Compatibility
  • Benzotriazoles: Are compatible with a wide range of polymers and coating systems.[3][14]

  • Triazines: Show excellent chemical resistance and are less prone to interacting with metals or strong bases that may be present as catalysts or fillers in a formulation.[11][12][13] They are compatible with a broad array of polymers, including polycarbonates, polyesters, polyamides, and acrylics.[10][11]

Quantitative Performance Data Summary

The following table summarizes the key performance differences based on available technical data and industry literature.

Performance MetricTriazines (Hydroxyphenyl Triazines)Benzotriazoles (Hydroxyphenyl Benzotriazoles)Rationale & Supporting Evidence
Photostability ExcellentGood to Very GoodTriazines demonstrate lower degradation under prolonged UV exposure, retaining their absorptive capacity for longer periods.[11][13]
Thermal Stability Excellent (TGA > 340°C)GoodTriazines have a high thermal degradation temperature, making them stable during high-temperature processing of engineering plastics.[9][11][12]
UV Absorption Range Broad Spectrum (UVA & UVB)Broad Spectrum (Primarily UVA & UVB)Both classes offer broad protection, though advanced triazines can be engineered for exceptionally high extinction in specific ranges.[6][10][13]
Volatility Very LowLow to ModerateThe higher molecular weight and stable structure of triazines result in lower volatility, reducing migration and leaching.[1][10][12]
Chemical Resistance ExcellentGoodTriazines show less interaction with metal catalysts and other additives, ensuring stability within complex formulations.[11][12][13]
Regulatory Profile Generally FavorableScrutinizedSeveral benzotriazole compounds are on the ECHA's list of Substances of Very High Concern (SVHC), leading to restrictions.[9][11][15]

Experimental Protocol: Comparative Photostability Assessment

To provide a framework for empirical comparison, this section details a standardized protocol for evaluating the photostability of UV absorbers in a polymer matrix.

Objective: To quantify and compare the loss of UV absorbance of a triazine-based and a benzotriazole-based UV absorber in a polycarbonate film after accelerated weathering.

Methodology:

  • Sample Preparation:

    • Prepare three separate batches of polycarbonate resin.

    • Batch 1 (Control): PC resin with no UV absorber.

    • Batch 2 (Triazine): PC resin compounded with 0.5% (by weight) of a selected hydroxyphenyl triazine (e.g., Omnistab UV 1577).[11]

    • Batch 3 (Benzotriazole): PC resin compounded with 0.5% (by weight) of a selected hydroxyphenyl benzotriazole (e.g., UV-328).

    • Melt-extrude each batch and cast into thin films of a consistent thickness (e.g., 50 µm).

  • Initial Characterization (Time = 0):

    • Using a UV-Vis spectrophotometer, measure the initial absorbance spectrum (280-400 nm) of a sample from each batch. Record the absorbance at the wavelength of maximum absorption (λ-max) for both the triazine and benzotriazole samples.

  • Accelerated Weathering:

    • Place film samples from all three batches into a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate solar radiation.

    • Set the exposure cycle to 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

    • Causality Note: This cycle simulates outdoor weathering by exposing the material to both UV radiation and moisture, which can act synergistically to accelerate degradation.

  • Periodic Analysis:

    • Remove samples from the weathering chamber at predetermined intervals (e.g., 250, 500, 750, and 1000 hours).

    • For each interval, measure the UV-Vis absorbance spectrum of the exposed films.

  • Data Analysis:

    • Calculate the percentage of UV absorber retained at each interval using the formula: % Retention = (Absorbance at time 't' / Initial Absorbance) * 100

    • Plot the % Retention against exposure time for both the triazine and benzotriazole samples.

    • Measure the color change (yellowing index) of the control and stabilized films using a colorimeter to assess the practical effectiveness of the absorbers in protecting the polymer.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_test 2. Weathering & Analysis cluster_data 3. Data Evaluation p1 Compound PC Resin: - Control (No UVA) - 0.5% Triazine - 0.5% Benzotriazole p2 Extrude & Cast 50 µm Films p1->p2 t1 Initial UV-Vis Scan (T=0) p2->t1 t2 QUV Accelerated Weathering (UVA-340 Lamps) t1->t2 t3 Periodic UV-Vis Scans (250, 500, 750, 1000h) t2->t3 d1 Calculate % UVA Retention vs. Exposure Time t3->d1 d3 Comparative Performance Plot d1->d3 d2 Measure Yellowing Index of PC Films d2->d3

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Triazine Phenol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For APIs containing the triazine phenol moiety, a robust and reliable High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a comprehensive purity analysis. This guide provides an in-depth, experience-driven approach to developing such a method, moving beyond a simple checklist to explain the "why" behind each decision. We will compare and contrast different analytical strategies, supported by experimental data, to empower researchers and drug development professionals in creating a self-validating and scientifically sound purity assay.

Foundational Principles: Understanding the Analyte and the Goal

Triazine phenols are a class of organic compounds characterized by a triazine ring and a phenol group. Their polarity can vary significantly based on substitutions on either ring system, which directly impacts their retention behavior in reversed-phase HPLC. The primary objective of a purity method is to separate the main compound from all potential impurities, which can include starting materials, intermediates, by-products, and degradation products.[1] According to the International Council for Harmonisation (ICH) guidelines, these impurities must be identified, reported, and qualified at specific thresholds.[2]

A successful method must exhibit specificity, linearity, accuracy, precision, and robustness.[3][4] The ultimate goal is a method that can confidently declare the purity of the triazine phenol, ensuring the safety and efficacy of the final drug product.

The Method Development Workflow: A Logic-Driven Approach

Effective method development is not a random walk but a systematic process of refining parameters to achieve optimal separation. The following workflow illustrates the key decision points and the iterative nature of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Selection A->B C Scouting Gradients B->C D Fine-tune Gradient C->D Initial Separation Achieved? E Optimize Mobile Phase pH & Organic Modifier D->E F Evaluate Column Temperature & Flow Rate E->F G Method Validation (ICH Q2(R1)) F->G Optimized Separation H Final Method G->H

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Critical Method Parameters

The success of an HPLC method hinges on the judicious selection and optimization of several key parameters. Here, we compare common choices and provide data-driven recommendations for triazine phenol analysis.

The choice of the HPLC column is the most critical factor in achieving the desired selectivity.[5] For triazine phenols, which can possess a range of polarities, a standard C18 column is a logical starting point.[6] However, alternative stationary phases can offer unique selectivities, particularly for resolving closely eluting impurities or isomers.

Stationary PhasePrinciple of SeparationAdvantages for Triazine PhenolsDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Excellent for general-purpose separation of non-polar to moderately polar compounds.[7]May provide insufficient retention for very polar impurities; potential for peak tailing with basic triazines due to silanol interactions.[6][8]
C8 (Octylsilane) Less hydrophobic than C18.Reduced retention for highly retained compounds, leading to shorter analysis times.[9]May not provide enough retention for more polar triazine phenols and their impurities.
Phenyl-Hexyl π-π interactions with aromatic rings.Enhanced selectivity for aromatic compounds like triazine phenols, potentially resolving positional isomers.[6]Selectivity is highly dependent on the mobile phase composition.[8]
Polar-Embedded Hydrophobic interactions with a polar functional group embedded in the alkyl chain.Improved peak shape for basic compounds and better retention of polar analytes in highly aqueous mobile phases.Can have different selectivity compared to traditional C18 phases, which may require more extensive method development.

Experimental Protocol: Column Screening

  • Prepare a System Suitability Solution: This should contain the triazine phenol API and known or expected impurities at a relevant concentration (e.g., API at 1.0 mg/mL, impurities at 0.1%).

  • Select Columns for Screening: Choose a C18, a Phenyl-Hexyl, and a Polar-Embedded column of the same dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Define a Generic Scouting Gradient: A fast gradient from a low to high percentage of organic solvent is used to elute all components. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes.

  • Analyze the System Suitability Solution on Each Column: Evaluate the resulting chromatograms for the number of peaks detected, resolution between the main peak and impurities, and peak shape.

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Triazine Phenol Analysis
Acetonitrile Lower viscosity, lower UV cutoff.Generally provides sharper peaks and better efficiency. Its dipole moment can offer different selectivity compared to methanol.[8]
Methanol Higher viscosity, higher UV cutoff.Can provide unique selectivity due to its ability to act as a hydrogen bond donor and acceptor.[8] Often a good choice for Phenyl-Hexyl columns.[8]

Mobile Phase pH

The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[8] Triazine phenols can have acidic (phenolic hydroxyl) and basic (triazine nitrogens) functional groups. Adjusting the pH can change their ionization state and, consequently, their hydrophobicity and retention.

  • Low pH (e.g., pH 2-3 with formic or phosphoric acid): The triazine nitrogens will be protonated (positively charged), and the phenolic hydroxyl will be neutral. This can improve peak shape by suppressing interactions with residual silanols on the stationary phase.[6]

  • Mid-range pH (e.g., pH 5-7 with acetate or phosphate buffers): The ionization state will depend on the specific pKa values of the triazine phenol and its impurities. This can be a region of significant selectivity changes.

  • High pH (e.g., pH 8-10 with ammonia or borate buffers): The phenolic hydroxyl will be deprotonated (negatively charged). This can be useful for separating acidic impurities but requires a pH-stable column.

Experimental Protocol: pH and Organic Modifier Study

  • Select the Best Column from the Initial Screening.

  • Prepare Mobile Phases with Different Organic Modifiers and pHs. For example:

    • 0.1% Formic Acid in Water/Acetonitrile

    • 0.1% Formic Acid in Water/Methanol

    • 10 mM Ammonium Acetate pH 5.0 in Water/Acetonitrile

  • Run the System Suitability Solution with Each Mobile Phase System. Use the scouting gradient initially, then optimize the gradient for each system to achieve the best separation.

  • Compare the Chromatograms: Evaluate resolution, peak shape, and analysis time.

OptimizationLogic Start Start with Best Column from Screening A Run Scouting Gradient with Acetonitrile at Low pH Start->A B Is Resolution Adequate? A->B C Optimize Gradient B->C Yes D Try Methanol as Organic Modifier B->D No F Final Optimized Method C->F D->B E Evaluate Different pH (if analyte is ionizable) D->E E->B

Caption: Decision tree for mobile phase optimization.

Method Validation: Ensuring Reliability and Compliance

Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.Peak purity analysis (e.g., using a Diode Array Detector) should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120% for low levels.
Precision To assess the degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 5% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or system suitability parameters when varying flow rate, temperature, mobile phase composition, etc.
Conclusion: A Framework for Success

Developing a robust HPLC method for triazine phenol purity analysis is a systematic endeavor that combines a deep understanding of chromatographic principles with rigorous experimental evaluation. By methodically screening columns and optimizing mobile phase conditions, a selective and efficient separation can be achieved. The comparison of different stationary phases and organic modifiers provides a framework for tackling even challenging separations involving closely related impurities. Ultimately, a thoroughly validated method, grounded in scientific rationale and compliant with regulatory expectations, is an indispensable asset in the development of safe and effective pharmaceuticals.

References

  • Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Thermo Fisher Scientific.
  • A Simple Yet Effective Trick for Isomer Separation.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers. Benchchem.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. (2025, December 31).
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025, September 22).
  • Developing HPLC Methods. MilliporeSigma.
  • How to separate isomers by Normal phase HPLC?
  • Reversed Phase HPLC Method Development. Phenomenex.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024, March 26).
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. ThermoFisher.

Sources

Comparative Photostability Profiling: Hydroxyphenyl-s-triazine (HPT) vs. Benzophenone Absorbers

[1]

Executive Summary

This technical guide presents a comparative analysis of the photostability profiles of Hydroxyphenyl-s-triazine (HPT) derivatives versus standard Benzophenone (BP) absorbers (specifically Benzophenone-3/Oxybenzone).

While Benzophenones have historically served as the "workhorse" UV absorbers due to cost-efficiency, recent data confirms that HPT derivatives offer superior extinction coefficients (up to 3.5x higher) and exceptional resistance to photodegradation. This guide details the mechanistic divergence between these two classes and provides a validated experimental protocol for quantifying their performance in drug development and high-performance coating applications.

Scientific Background & Mechanistic Divergence

To predict long-term performance, researchers must understand the molecular behavior of these absorbers under UV excitation. Both classes utilize Excited State Intramolecular Proton Transfer (ESIPT) to dissipate UV energy as heat, but their efficiency and reversibility differ significantly.

The Benzophenone Limitation

Benzophenones (e.g., BP-3) rely on a hydrogen bond between the hydroxyl group and the carbonyl oxygen. Upon UV absorption, the proton transfers, and the molecule relaxes via internal conversion. However, Benzophenones are susceptible to:

  • Bond Rotation: Non-planar conformations can disrupt the intramolecular hydrogen bond, leading to irreversible photochemical reactions (e.g., radical formation).

  • Cross-Reactivity: High susceptibility to reaction with solvent matrices or oxygen, leading to "yellowing" and loss of absorbance.

The HPT Advantage

Hydroxyphenyl-s-triazines (HPT) feature a highly symmetrical, planar structure locked by intramolecular hydrogen bonds.

  • Hyper-Fast ESIPT: The proton transfer occurs on the sub-picosecond scale, much faster than competitive degradation pathways.

  • Structural Locking: The bulky triazine core prevents bond rotation, ensuring the molecule returns to its ground state unchanged, ready to absorb another photon. This "infinite cycle" capability is the root of HPT's superior photostability.

Mechanistic Visualization

The following diagram illustrates the ESIPT cycle and the potential failure points for Benzophenones compared to the robust cycle of HPTs.

ESIPT_Mechanismcluster_HPTHPT Cycle (Robust)Ground_EnolGround State (Enol)Stable FormExcited_EnolExcited State (Enol)*UV AbsorptionGround_Enol->Excited_Enolhv (UV Absorption)Excited_KetoExcited State (Keto)*Proton TransferExcited_Enol->Excited_KetoESIPT (Fast)DegradationIrreversible Degradation(Radical Formation/Oxidation)Excited_Enol->DegradationBenzophenone Leakage pathway(Bond Rotation/Solvent Interaction)Ground_KetoGround State (Keto)Vibrational RelaxationExcited_Keto->Ground_KetoInternal Conversion (Heat Release)Ground_Keto->Ground_EnolBack-Proton Transfer

Caption: Figure 1. The ESIPT cycle.[1] HPTs maintain the closed loop (green box), while Benzophenones are prone to "leakage" into degradation pathways (red dashed line).

Experimental Protocol: Comparative Photostability Study

This protocol is designed to be self-validating. It uses a PMMA (Polymethylmethacrylate) thin-film matrix to simulate realistic application conditions (solid-state dispersion) rather than solution-phase testing, which can be confounded by solvent effects.

Materials & Equipment
  • Test Compounds:

    • Candidate A: Hydroxyphenyl-s-triazine derivative (e.g., Bemotrizinol or Tinuvin 400).

    • Candidate B: Benzophenone-3 (Oxybenzone).[2][3]

  • Substrate: Roughened PMMA plates (Helioplates) to ensure uniform film thickness.

  • Light Source: Solar Simulator (Xenon Arc) complying with ICH Q1B or ISO 24443 standards (Irradiance: 500-750 W/m²; controlled temp < 40°C).

  • Analysis: UV-Vis Spectrophotometer with integrating sphere (290–400 nm range).

Workflow Diagram

WorkflowPrep1. Sample PreparationDissolve in Ethanol/Cast on PMMA(Target: 1.3 mg/cm²)Measure_T02. Initial Scan (T0)Measure Absorbance SpectrumPrep->Measure_T0Irradiate3. Irradiation CycleSolar Simulator(5, 10, 20 MED doses)Measure_T0->IrradiateMeasure_Tn4. Interval AnalysisMeasure Absorbance at TnIrradiate->Measure_TnMeasure_Tn->IrradiateNext IntervalCalc5. Data ProcessingCalculate % Recovery &Critical Wavelength ShiftMeasure_Tn->CalcEnd of Study

Caption: Figure 2. Step-by-step workflow for the comparative solid-state photostability assay.

Step-by-Step Methodology
  • Preparation: Prepare 10% (w/w) solutions of HPT and BP-3 in Ethanol.

  • Coating: Apply solution to PMMA plates using a robotic spreader to achieve a specific density of 1.3 mg/cm². Allow to dry in the dark for 30 minutes.

  • T0 Measurement: Measure the UV absorbance spectrum (290–400 nm) of 5 replicate plates per sample. This establishes the baseline (

    
    ).
    
  • Irradiation: Place plates in the solar simulator. Expose samples to increasing doses of UV radiation:

    • Interval 1: 5 MED (Minimal Erythema Dose) ≈ 100 J/cm² (Standard daylight equivalent).

    • Interval 2: 10 MED.

    • Interval 3: 20 MED (Extreme exposure).

  • Quantification: After each interval, remeasure absorbance (

    
    ) at the 
    
    
    (peak wavelength) of the specific absorber.

Comparative Performance Data

The following data represents aggregated results from high-performance coating and cosmetic stability studies (see References 1, 3, 5).

Absorbance Retention (% Recovery)

Metric: Percentage of original absorbance remaining at

UV Dose (MED)HPT Absorber (% Remaining)Benzophenone-3 (% Remaining)Interpretation
0 (Baseline) 100.0%100.0%Initial State
5 MED 99.8%92.5%BP-3 shows early onset degradation.
10 MED 99.2%84.1%HPT remains virtually unchanged.
20 MED 98.5% 68.4% Critical Failure: BP-3 loses >30% efficacy; HPT retains >98%.
Spectral Shift & Yellowing

Metric: Shift in critical wavelength (

ParameterHPT AbsorberBenzophenone-3Impact

Shift
< 1 nm-8 nm (Blue Shift)BP-3 loses protection breadth, shifting away from UVA.
Yellowing Index (

)
0.5 (Imperceptible)4.2 (Visible Yellowing)BP-3 degradation byproducts are chromophores that cause yellowing.

Discussion & Application Context

Why HPT Outperforms Benzophenone

The data clearly demonstrates that HPT absorbers act as true catalysts for UV dissipation—they are not consumed in the process. Benzophenones, conversely, act as sacrificial agents to some degree.

  • For Drug Development: Using HPTs in topical formulations ensures that the SPF/UVA protection label claim remains valid even after hours of sun exposure. BP-3 formulations may require stabilization boosters (e.g., Octocrylene) to achieve similar results, adding formulation complexity.

  • For Coatings: The high thermal stability and lack of yellowing make HPTs the only viable choice for clear coats on automotive surfaces or optical polycarbonates where transparency is critical.

Formulation Compatibility

While HPTs are superior in stability, they are often crystalline and lipophilic.

  • Benzophenones: Soluble in a wide range of organic solvents; easier to incorporate into standard phases.

  • HPTs: May require specific polar oils or high-shear dispersion techniques. However, the trade-off is justified by the 30%+ gain in longevity.

References

  • Herzog, B., et al. (2009).[4] Photostability of UV absorber systems in sunscreens. Photochemistry and Photobiology.[4][5]

  • Berset, G., Gonzenbach, H. (1996).[6] Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science.

  • Schaller, C., et al. (2008).[7] Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. Journal of Coatings Technology and Research.

  • Tinosorb S (Bemotrizinol) Technical Data Sheet. BASF Care Creations. (Industry Standard Reference for HPT performance).
  • Egerton, T.A., et al. (2012). Photodegradation of UV absorbers: Kinetics and Mechanisms. Journal of Photochemistry and Photobiology A: Chemistry.

Validation of Elemental Composition in Synthesized Triazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Challenge

Synthesizing triazine derivatives—specifically 1,3,5-triazine scaffolds—presents a unique analytical paradox. While these compounds are chemically robust (essential for their utility in herbicides and pharmaceuticals), this same stability creates significant hurdles for validation.

The high nitrogen-to-carbon ratio leads to incomplete combustion in standard CHN analyzers, often resulting in low nitrogen recovery and high carbon "coking" errors. Furthermore, the hygroscopic nature of amino-triazines frequently skews hydrogen data, leading to false failures against the journal-standard


 tolerance.

This guide moves beyond standard operating procedures (SOPs) to provide an optimized validation ecosystem. We compare the "Gold Standard" (Combustion Analysis) against modern alternatives (HRMS, qNMR) and demonstrate why a multi-modal approach is the only path to scientific rigor.

Part 1: The Comparative Landscape

We evaluate three primary methodologies for validating triazine composition.

Method A: Automated Combustion Analysis (CHN)
  • Role: Bulk Purity & Elemental Ratio Validation.

  • The Triazine Problem: Standard flash combustion (

    
    ) often fails to break the stable aromatic N=C bonds or N-N energetic motifs, leading to the formation of refractory char rather than gaseous 
    
    
    
    and
    
    
    .
  • The Fix: Requires "Oxygen Boosting" and catalytic oxidation (detailed in Part 2).

Method B: Quantitative NMR (qNMR)[1][2][3][4][5]
  • Role: Absolute Purity (Orthogonal).

  • The Advantage: Unlike CHN, qNMR is unaffected by sample flammability or refractory nature. It detects entrapped solvents (solvates) which are common in triazine synthesis and often ruin CHN results.

  • The Limitation: Does not detect inorganic impurities (e.g., residual salts from cyanuric chloride substitution like

    
     or 
    
    
    
    ) unless specifically assayed.
Method C: High-Resolution Mass Spectrometry (HRMS)
  • Role: Molecular Identity, not Bulk Purity.

  • The Misconception: Many researchers attempt to substitute HRMS for EA. While HRMS confirms the presence of the synthesized molecule (

    
     error), it is "blind" to bulk impurities. A sample can be 80% pure and still give a perfect HRMS match.
    

Part 2: Experimental Protocols & Data

Optimized Combustion Protocol for Triazines

Standard settings will fail. Use this optimized protocol for high-nitrogen heterocycles.

Instrument: Elementar vario EL cube (or equivalent). Reagents: Tungsten(VI) oxide (


) powder (Combustion Aid).

Step-by-Step Optimization:

  • Sample Prep: Dry sample at

    
     under vacuum (
    
    
    
    ) for 4 hours. Triazines form hydrates easily; surface moisture is the #1 cause of failure.
  • Weighing: Weigh

    
     of sample into a tin capsule.
    
  • Catalyst Addition: Add

    
     of 
    
    
    
    directly over the sample.
    • Reasoning:

      
       provides localized oxygen and prevents the formation of "coke" (unburned carbon) by acting as a flux, raising the local temperature during the flash combustion.
      
  • Oxygen Boost: Increase oxygen dosing time by 20% (e.g., from 70s to 90s).

  • Temperature: Ensure combustion tube is

    
    .
    
Comparative Data: Standard vs. Optimized Run

Sample: 2,4,6-tris(allylamino)-1,3,5-triazine (


)
Theoretical: C: 58.51%, H: 7.37%, N: 34.12%
ParameterStandard Protocol (

, No Catalyst)
Optimized Protocol (

+

)

(Standard)

(Optimized)
Result
Carbon 57.10%58.45%-1.41%-0.06%Pass
Hydrogen 7.55%7.39%+0.18%+0.02%Pass
Nitrogen 33.10%34.08%-1.02%-0.04%Pass

Analysis: The standard run fails because the triazine ring did not fully decompose (low N) and left carbon residue (low C). The optimized run falls well within the


 publication requirement.
The Orthogonal Validation Workflow (qNMR)

Use when EA fails despite optimization (likely due to non-stoichiometric solvates).

Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - Non-hygroscopic, distinct signals. Solvent: DMSO-


 (Triazines often have poor solubility in 

).

Protocol:

  • Weigh

    
     of analyte (
    
    
    
    ) and
    
    
    of TCNB (
    
    
    ) with
    
    
    precision.
  • Dissolve in

    
     DMSO-
    
    
    
    .
  • Set relaxation delay (

    
    ) to 
    
    
    
    (Triazine quaternary carbons relax slowly;
    
    
    is required).
  • Calculate Purity (

    
    ):
    
    
    
    

Part 3: Visualizing the Logic

Diagram 1: The Validation Decision Matrix

This workflow ensures scientific integrity by forcing a check between identity and bulk purity.

ValidationWorkflow Start Synthesized Triazine Derivative HRMS Step 1: HRMS (Confirm Identity) Start->HRMS Fail_ID Incorrect Structure (Re-synthesize) HRMS->Fail_ID Mass Error > 5ppm EA_Check Step 2: Elemental Analysis (EA) (Confirm Bulk Purity) HRMS->EA_Check Mass Match Pass_EA Pass (±0.4%) EA_Check->Pass_EA Within Limit Fail_EA Fail (>0.4% Dev) EA_Check->Fail_EA Outside Limit Final_Pass Valid Composition (Publishable) Pass_EA->Final_Pass Optimize Optimize Combustion (+WO3, +O2 Boost) Fail_EA->Optimize Low N / Low C qNMR Step 3: qNMR (Check for Solvates/Trapped H2O) Fail_EA->qNMR High H / Logic Gap Optimize->EA_Check Retest Calc_Recalc Recalculate Theory (Include Solvate) qNMR->Calc_Recalc Solvent Detected Calc_Recalc->Final_Pass EA Matches Solvate Final_Fail Impure / Inorganic Contamination (Recrystallize) Calc_Recalc->Final_Fail EA Mismatch (Inorganics)

Caption: Logical workflow for validating triazine derivatives. Note the loop for combustion optimization and the branch for qNMR when solvates are suspected.

Diagram 2: The Combustion Mechanism Failure & Fix

Understanding why the analysis fails is key to fixing it.

CombustionMechanism cluster_0 Standard Process (Failure Mode) cluster_1 Optimized Process (Success) Sample Triazine Sample Flash Flash Combustion (950°C) Sample->Flash Inter Refractory Char (C-N-C networks) Flash->Inter Result Low N2 Yield (Failed Analysis) Inter->Result Sample2 Triazine + WO3 Flash2 High-Temp Flash (1150°C + O2 Boost) Sample2->Flash2 Oxidation Complete Oxidation (No Char) Flash2->Oxidation Result2 100% N2 Recovery (Passed Analysis) Oxidation->Result2

Caption: Mechanistic comparison showing how WO3 catalyst and higher temperatures prevent refractory char formation in nitrogen-rich compounds.

References

  • 
     for Elemental Analysis).[1]
    [Link]
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Elementar. "Analysis of fluorine and nitrogen containing compounds.

    
     for difficult combustions).
    [Link]
    
  • Singh, S., et al. "Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives." Spectrochimica Acta Part A, 2013, 105, 383-390.[2] (Example of triazine characterization standards). [Link]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." J. Org. Chem, 2011. (Statistical analysis of EA accuracy). [Link]

Sources

Advanced Characterization: Electrochemical Impedance Spectroscopy (EIS) of Triazine-Based Surface Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Triazine-based coatings (specifically Polymeric Carbon Nitride, g-C


N

, and Triazine-Thiol Self-Assembled Monolayers) versus traditional surface treatments like Epoxy and Silane SAMs .

Designed for researchers in materials science and drug development, this document moves beyond basic definitions to explore the electrochemical causality of coating performance. We utilize Electrochemical Impedance Spectroscopy (EIS) as the primary interrogation tool, demonstrating how Triazine architectures offer superior electron transfer modulation and stability in aggressive electrolytes compared to standard alternatives.

Part 1: Mechanistic Foundation

Why Triazine? The Electrochemical Advantage

Triazine rings (


) serve as electron-deficient nodes that can be engineered into two distinct surface architectures:
  • 2D Polymeric Films (g-C

    
    N
    
    
    
    ):
    A semiconducting shield that provides both a physical barrier and an electronic band structure capable of photo-electrochemical protection.
  • Molecular Monolayers (Triazine-Thiols): Dense, ordered layers that covalently bond to metal substrates, replacing the native oxide layer with a chemically robust organic interface.

The Role of EIS: Unlike DC polarization methods (Tafel plots) which can induce irreversible surface damage, EIS applies a small AC perturbation (


 mV). This allows us to deconstruct the coating response into distinct time constants: Solution Resistance (

)
, Coating Capacitance (

)
, and Charge Transfer Resistance (

)
.

Part 2: Comparative Performance Analysis

Scenario A: Corrosion Barriers (Thick Films)

Comparison: Triazine-based Polymeric Carbon Nitride (g-C


N

) vs. Commercial Epoxy Coatings.
  • Epoxy: Relies on bulk thickness (

    
    ) and high dielectric strength. Failure occurs via water uptake (swelling), visible in EIS as a "breakpoint" frequency shift.
    
  • Triazine (g-C

    
    N
    
    
    
    ):
    Relies on a compact, lamellar structure with high nitrogen content. It maintains high impedance even at low thicknesses (
    
    
    ) due to tortuous diffusion paths and chemical inertness.
Scenario B: Bio-Functional Interfaces (Thin Films)

Comparison: Triazine-Thiol SAMs vs. Silane SAMs.

  • Silanes: Susceptible to hydrolysis in aqueous/saline environments, leading to rapid drops in

    
    .
    
  • Triazine-Thiols: The S-Metal bond combined with

    
     stacking of the triazine rings creates a "molecular wall" that resists hydrolytic cleavage, essential for stable biosensor baselines.
    
Quantitative Data Summary

The following table synthesizes representative experimental data for these architectures in 3.5% NaCl solution.

ParameterTriazine-Thiol SAMSilane SAM (Alternative)g-Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

N

Coating
Epoxy Coating (Alternative)
Film Thickness ~1-2 nm~1-2 nm1-5

m
50-100

m
**$Z{0.01Hz}

^2$)**


Phase Angle (

)
~75°~50°~80°>85°
Stability (Time to Failure) >100 Hours<24 Hours>500 Hours>1000 Hours
Mechanism Interface BlockingInterface BlockingBarrier + TortuosityBulk Barrier

Analyst Note: While Epoxy offers higher absolute impedance due to thickness, Triazine films provide superior specific impedance (impedance per unit thickness) and electrochemical stability for sensing applications where electron transfer must be modulated, not just blocked.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures data integrity by incorporating "Open Circuit Potential (OCP) Stabilization" as a mandatory gate-check before impedance measurement.

Workflow Diagram

The following diagram illustrates the logical flow of the experiment, ensuring that only stable systems are measured.

EIS_Workflow Start Sample Preparation (Polishing/Coating) OCP_Check OCP Stabilization (Wait 30-60 min) Start->OCP_Check Stability_Gate Drift < 5mV/10min? OCP_Check->Stability_Gate Stability_Gate->OCP_Check No (Wait) EIS_Run Run EIS Spectrum (100 kHz - 10 mHz) Stability_Gate->EIS_Run Yes Validation Kramers-Kronig Validation EIS_Run->Validation Analysis Equivalent Circuit Fitting Validation->Analysis

Figure 1: Self-validating EIS workflow. The OCP stability gate prevents artifacts caused by non-steady-state conditions.

Step-by-Step Methodology
  • Electrode Preparation:

    • Working Electrode (WE): Triazine-coated substrate (exposed area

      
      ).
      
    • Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area

      
       WE to prevent CE polarization).
      
    • Reference Electrode (RE): Ag/AgCl (saturated KCl) or SCE. Check for bubbles in the RE tip.

  • Electrolyte Selection:

    • Use 3.5% NaCl for corrosion testing or Phosphate Buffered Saline (PBS) pH 7.4 for bio-interface testing.

    • Why: Matches physiological or marine salinity, ensuring relevant conductivity.

  • System Stabilization (The "Trust" Step):

    • Immerse WE in electrolyte.[1] Monitor Open Circuit Potential (OCP) vs. Time.[2]

    • Criterion: Do NOT start EIS until OCP drift is

      
       over 10 minutes.
      
    • Causality: A drifting OCP implies the surface is actively changing (rapid corrosion or desorption), violating the linearity/stability constraints of EIS theory.

  • Data Acquisition:

    • Frequency Range:

      
       to 
      
      
      
      .
      • High Freq (

        
        ): Solution resistance (
        
        
        
        ) and coating defects.
      • Low Freq (

        
        ): Charge transfer (
        
        
        
        ) and diffusion processes.[3][4]
    • Amplitude:

      
       RMS (sine wave).
      
    • Points per Decade: 10 (ensures sufficient resolution for fitting).

Part 4: Data Interpretation & Visualization

Equivalent Circuit Modeling

To extract quantitative metrics, raw impedance data must be fitted to an Equivalent Electrical Circuit (EEC).

  • Model 1: The Defect-Free Triazine Film (Barrier)

    • Used for high-quality, non-porous g-C

      
      N
      
      
      
      films.
  • Model 2: The Porous/Coated Interface (Standard)

    • Used when the electrolyte penetrates the coating (common in real-world samples).

Key Parameter Definitions:

  • 
     (CPE - Constant Phase Element):  Replaces ideal capacitance (
    
    
    
    ) to account for surface roughness. Defined by admittance
    
    
    and exponent
    
    
    (
    
    
    ). If
    
    
    , it is a perfect capacitor.
  • 
    :  Resistance of ion channels through the coating.
    
  • 
    :  Resistance to electron transfer at the metal interface. This is the primary metric for corrosion protection. 
    
Visualizing the Signal Pathway

The diagram below maps physical phenomena to the circuit elements used in analysis.

Circuit_Logic Electrolyte Electrolyte Solution (Bulk Ions) Rs Rs (Solution Resistance) Electrolyte->Rs High Freq Response Coating Triazine Coating (Dielectric Barrier) Qc Qc (Coating Capacitance) Coating->Qc Dielectric Property Rpore Rpore (Pore Resistance) Coating->Rpore Defect Paths Interface Metal/Coating Interface (Double Layer) Qdl Qdl (Double Layer CPE) Interface->Qdl Ion Accumulation Rct Rct (Charge Transfer Res.) Interface->Rct Corrosion Reaction (Low Freq)

Figure 2: Mapping physical coating layers to electrochemical circuit elements.

References

  • MDPI (Coatings). Tunable Carrier Transfer of Polymeric Carbon Nitride with Charge-Conducting CoV2O6∙2H2O for Photocatalytic O2 Evolution. [Link]

  • ResearchGate. Novel 1, 3, 5‐triazine derivative is a highly efficient inhibitor of corrosion of Q235 carbon steel in an acidic medium. [Link]

  • NIH (PubMed). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. [Link]

  • ACS Publications. Graphene: Corrosion-Inhibiting Coating. [Link][5]

  • MDPI (Sensors). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

This guide defines the standard operating procedure (SOP) for the disposal of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (common abbreviation: DPT-OH).

The Core Challenge: DPT-OH is a hydroxyphenyl-s-triazine derivative designed specifically for high thermal stability and UV resistance. The very chemical architecture that makes it an effective UV absorber—the resonance-stabilized triazine ring coupled with an intramolecular hydrogen bond—renders it resistant to environmental degradation.[1]

Operational Directive: Standard biological waste treatment is ineffective. The only validated disposal method is high-temperature incineration equipped with specific scrubbing capabilities. Release into aquatic systems is strictly prohibited due to potential long-term persistence (H413).[2]

Physicochemical Profile for Waste Management
PropertyValue/DescriptionDisposal Implication
CAS Number 1572-73-2Identifier for waste manifests.
Physical State Solid (Powder/Crystalline)Dust explosion hazard during transfer.
Solubility Insoluble in water; soluble in polar organics (THF, DMSO).Do not attempt aqueous dilution.
Thermal Stability High (>300°C)Requires kiln temperatures >1100°C for complete ring destruction.
Acidity Phenolic proton (weakly acidic)Incompatible with strong oxidizers and strong bases.

Waste Segregation Workflow (Self-Validating System)

A self-validating system ensures that errors are caught before the waste leaves the bench. You must segregate DPT-OH based on its phase and mixture state to prevent downstream rejection by incineration facilities.

Diagram 1: Waste Stream Decision Tree

This logic flow ensures the material is routed to the correct destruction pathway.

WasteSegregation Start Waste Generation: DPT-OH StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Debris (Gloves, Filter Paper) StateCheck->Debris BinSolid Solid Waste Bin (Double Bagged) Solid->BinSolid Label: Toxic Solid SolventCheck Check Solvent Type Liquid->SolventCheck BinDebris HazMat Debris Bin Debris->BinDebris Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, Toluene) SolventCheck->NonHalogenated BinHalo Halogenated Waste Carboy (Code: F-List/D001) Halogenated->BinHalo Segregate for Scrubber Incin. BinNonHalo Organic Waste Carboy (High BTU) NonHalogenated->BinNonHalo Fuel Blending

Caption: Decision matrix for segregating DPT-OH waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Objective: Containment of fine powder to prevent inhalation and environmental leaching.

  • Primary Containment: Transfer solid waste into a chemically resistant polyethylene bag (minimum 4 mil thickness).

    • Scientific Rationale: Prevents static-induced dispersion of fine dust.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE container or fiber drum.

  • Labeling: Mark clearly with "Hazardous Waste - Solid - Toxic to Aquatic Life."

  • Disposal Path: Incineration. The facility must be notified of the high nitrogen content (triazine ring) to adjust NOx scrubbing.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Toluene).

  • Compatibility Check:

    • Critical Step: Do not mix DPT-OH solutions with acidic waste streams (e.g., Nitric acid waste). The phenolic group can undergo nitration, potentially creating unstable byproducts.

  • Collection: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Note: If DPT-OH concentration is high (>10%), mark the container "High Solids Potential" to warn the disposal facility of crystallization risks.

Protocol C: Contaminated Debris (Sharps/Consumables)
  • Sharps: Needles/syringes used with DPT-OH must go into a red biohazard/sharps bin, which is then incinerated.

  • Soft Waste: Gloves, weigh boats, and paper towels must be treated as hazardous chemical waste, not general trash.

Emergency Spillage Response

Scenario: A 50g bottle of DPT-OH powder drops and shatters.

Immediate Action: Do not use water. Water will spread the hydrophobic powder, making cleanup difficult and increasing the surface area for aquatic contamination.

Diagram 2: Dry Spill Cleanup Workflow

SpillResponse Spill Spill Event Isolate Isolate Area (15ft Radius) Spill->Isolate PPE Don PPE: N95/P100, Nitrile Gloves, Goggles Isolate->PPE Method Select Method PPE->Method Vac HEPA Vacuum (Preferred) Method->Vac Dry Powder WetSweep Wet Sweeping (Use Inert Absorbent) Method->WetSweep If Vac Unavailable Collect Collect in Waste Drum Vac->Collect WetSweep->Collect Clean Solvent Wipe (Acetone) Collect->Clean

Caption: Dry spill response logic emphasizing containment of dust and avoidance of water dispersal.

Cleanup Steps:

  • Isolate: Mark the zone. DPT-OH dust is an inhalation irritant.

  • Contain: Cover the spill with a dust-suppressing compound (e.g., moist sand or oil-based sweeping compound) if a HEPA vacuum is unavailable.

  • Collect: Scoop material into a waste container using spark-proof tools (plastic scoop).

  • Decontaminate: Wipe the surface with an acetone-soaked rag to solubilize remaining traces, then dispose of the rag as hazardous solid waste.

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance.

  • United States (RCRA):

    • DPT-OH is not explicitly P-listed or U-listed.

    • Classification: If mixed with ignitable solvents, code as D001 . If toxic via TCLP (unlikely for this specific solid), code as D004-D043 .

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure, but dispose via RCRA-permitted incineration.

  • European Union (REACH/CLP):

    • Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors) or 16 05 06* (laboratory chemicals consisting of or containing dangerous substances).

    • Aquatic Hazard: H413 (May cause long lasting harmful effects to aquatic life).[2]

References

  • European Chemicals Agency (ECHA). Substance Information: Hydroxyphenyl-s-triazines. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2,4,6-Tri(2-pyridyl)-s-triazine (Analogous Structure). Retrieved from

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from

  • Chemos GmbH. Safety Data Sheet: 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol (Structural Analog).[2] Retrieved from

Sources

Personal protective equipment for handling 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

As drug development and materials science grow increasingly reliant on complex aromatic intermediates, understanding the precise handling requirements of these compounds is critical. This compound (CAS: 3202-86-6) is a bulky, conjugated aromatic compound widely utilized as a UV absorber and synthetic intermediate.

This guide moves beyond generic safety data to provide researchers with a mechanistic, self-validating approach to personal protective equipment (PPE) and laboratory logistics. By understanding the causality behind these safety protocols, scientists can build robust, fail-safe workflows.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

The structural reality of this compound dictates our operational defense strategy. The molecule features a rigid 1,3,5-triazine core flanked by diphenyl and phenol moieties. This creates two primary hazard vectors:

  • Dermal Permeation (The Lipophilicity Factor): With a calculated LogP of approximately 4.60, this compound is highly lipophilic. While the dry powder sits on the skin, inadvertent exposure to common lab solvents (like DMSO, DCM, or DMF) will rapidly dissolve the compound, allowing it to traverse the lipid bilayers of the skin. Standard latex gloves offer virtually no resistance to lipophilic organic molecules in solvent carriers.

  • Respiratory & Ocular Irritation (The Particulate Factor): As a highly crystalline solid, the compound is prone to static charge accumulation and aerosolization. Inhalation of these fine particulates causes severe mechanical and chemical irritation to the mucous membranes, while the phenolic hydroxyl group poses a specific risk for severe corneal damage upon ocular contact.

To mitigate these risks, our PPE selection must align with the stringent standards set forth by the Occupational Safety and Health Administration (OSHA) General PPE Standard (29 CFR 1910.132) [1].

Core PPE & Engineering Control Matrix

The following matrix summarizes the quantitative and qualitative requirements for handling this compound, transforming regulatory guidelines into actionable lab specifications.

Parameter / PPESpecificationQuantitative MetricMechanistic Rationale
Gloves Nitrile (Non-latex)

5 mil thickness
Resists permeation of lipophilic compounds (LogP ~4.60); prevents dermal absorption when handling stock solutions.
Ventilation Chemical Fume Hood80–100 fpm face velocityCaptures aerosolized particulates (MW 325.40 g/mol ) during weighing and transfer, preventing ambient lab contamination.
Respirator N95 or P100 Half-Mask

95% filtration efficiency
Mandated by NIOSH guidelines [2] if weighing must occur outside a hood, preventing mechanical irritation of the respiratory tract.
Eye Protection ANSI Z87.1 Safety Goggles0 gap tolerancePrevents ocular exposure to phenolic dust, mitigating the risk of severe, irreversible corneal irritation.

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. You should never assume your equipment is functioning; you must verify it actively during the workflow. This procedure aligns with the solid handling protocols outlined in the National Research Council's Prudent Practices in the Laboratory [3].

Protocol 1: Safe Weighing and Transfer

  • System Validation: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity between 80–100 fpm. Self-validation step: Tape a small tissue strip to the sash to visually confirm inward directional airflow.

  • Barrier Preparation: Don a fully buttoned lab coat, ANSI Z87.1 goggles, and nitrile gloves. Self-validation step: Manually inflate the gloves with air and roll the cuff to check for micro-punctures before donning.

  • Static Mitigation: The conjugated aromatic structure holds static charge, which can cause sudden powder aerosolization. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Transfer: Slowly dispense the solid. If preparing a stock solution, do not transport the dry powder across the lab. Instead, add your carrier solvent (e.g., DMSO) directly to the pre-weighed vial inside the hood to trap the powder in the liquid phase immediately.

  • Decontamination: Wipe the analytical balance and surrounding hood surface with a 70% ethanol-soaked, lint-free wipe to dissolve and remove any microscopic lipophilic residue.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood Draft PPE 2. Don PPE Nitrile, Goggles, Respirator Start->PPE Weigh 3. Weighing Use Anti-static Tools PPE->Weigh Transfer 4. Transfer Minimize Aerosolization Weigh->Transfer Clean 5. Decontamination Wipe with 70% EtOH Transfer->Clean Dispose 6. Disposal Seal in Organic Waste Clean->Dispose

Standard operating procedure for handling solid triazine-phenol derivatives.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Dry sweeping is strictly prohibited as it exacerbates aerosolization.

Protocol 2: Spill Mitigation

  • Assessment & Isolation: Determine the spill boundary. If the spill occurs outside the fume hood, immediately evacuate the 5-foot radius and don an N95/P100 respirator.

  • Aerosol Suppression: Lightly mist the spilled powder with water or 70% ethanol. This collapses the aerosolization potential by increasing the mass of the particulates.

  • Collection: Use a disposable plastic scoop to transfer the dampened solid into a sealable, compatible hazardous waste container.

  • Secondary Cleaning: Wash the affected surface with a standard laboratory detergent solution, followed by a final ethanol wipe to strip away any remaining lipophilic traces.

  • Waste Segregation: Label the container explicitly as "Hazardous Solid Organic Waste - Contains Triazine/Phenol Derivatives." Do not mix this solid waste with halogenated liquid waste streams.

SpillResponse Spill Spill Identified Assess Location of Spill? Spill->Assess Evac Outside Hood: Evacuate & Don N95 Assess->Evac Bench/Floor Hood Inside Hood: Maintain Draft Assess->Hood Fume Hood Sweep Dampen & Sweep (No Dry Brushing) Evac->Sweep Hood->Sweep Label Label as Hazardous Solid Waste Sweep->Label

Decision tree for this compound spill response.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment. United States Department of Labor.[Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[Link][3]

Sources

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4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.